Lipoamide-PEG3-Mal
描述
Structure
2D Structure
属性
IUPAC Name |
N-[3-[2-[2-[3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propoxy]ethoxy]ethoxy]propyl]-5-(dithiolan-3-yl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H41N3O7S2/c29-22(6-2-1-5-21-10-20-36-37-21)26-11-3-14-33-16-18-35-19-17-34-15-4-12-27-23(30)9-13-28-24(31)7-8-25(28)32/h7-8,21H,1-6,9-20H2,(H,26,29)(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMJPHOERVZWAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41N3O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301106191 | |
| Record name | 1H-Pyrrole-1-propanamide, N-[19-(1,2-dithiolan-3-yl)-15-oxo-4,7,10-trioxa-14-azanonadec-1-yl]-2,5-dihydro-2,5-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301106191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
559.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314378-19-2 | |
| Record name | 1H-Pyrrole-1-propanamide, N-[19-(1,2-dithiolan-3-yl)-15-oxo-4,7,10-trioxa-14-azanonadec-1-yl]-2,5-dihydro-2,5-dioxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314378-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrole-1-propanamide, N-[19-(1,2-dithiolan-3-yl)-15-oxo-4,7,10-trioxa-14-azanonadec-1-yl]-2,5-dihydro-2,5-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301106191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Lipoamide-PEG3-Maleimide: An In-Depth Technical Guide to its Mechanism of Action in Bioconjugation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Lipoamide-PEG3-Maleimide, a heterobifunctional crosslinker pivotal in the fields of bioconjugation, drug delivery, and nanoparticle functionalization. This document details the individual roles of its constituent moieties, their synergistic action, and the practical application of this reagent, supported by quantitative data, experimental protocols, and visual diagrams.
Core Concept: A Trifunctional Approach to Molecular Linkage
Lipoamide-PEG3-Maleimide is a versatile molecule designed to connect two different entities, typically a biomolecule and a surface or another molecule. Its mechanism of action is rooted in the distinct functionalities of its three components:
-
Lipoamide (B1675559): This moiety serves as a robust anchor, particularly for noble metal surfaces like gold. The disulfide bond within the lipoic acid structure can undergo reductive cleavage to form two thiol groups, which have a high affinity for gold and other metallic surfaces, forming stable dative bonds. This makes it an ideal choice for the functionalization of nanoparticles and biosensors.
-
PEG3 (Triethylene Glycol) Linker: The short polyethylene (B3416737) glycol chain acts as a hydrophilic spacer. This linker increases the overall water solubility of the conjugate, prevents steric hindrance between the conjugated molecules, and can help to reduce non-specific protein adsorption, a crucial aspect in biological applications.
-
Maleimide (B117702): This functional group is a highly specific and efficient reactor for thiol (sulfhydryl) groups. It reacts with the thiol group of cysteine residues in proteins and peptides via a Michael addition reaction to form a stable covalent thioether bond. This specificity allows for the targeted conjugation of biomolecules.[1]
Mechanism of Action: A Step-by-Step Breakdown
The primary mechanism of action of Lipoamide-PEG3-Maleimide is to act as a bridge. This process can be conceptualized in two main stages:
-
Surface Anchoring: The lipoamide end of the molecule is used to attach to a substrate. For instance, when functionalizing gold nanoparticles, the disulfide bond of the lipoamide can interact directly with the gold surface, or be reduced to form two thiol groups that create strong gold-sulfur bonds.
-
Bioconjugation: The terminal maleimide group is then available to react with a thiol-containing molecule. This could be a cysteine residue on a protein or peptide, a thiol-modified drug, or a thiol-functionalized oligonucleotide. The reaction is highly efficient and specific under mild conditions.
The overall scheme facilitates the creation of a stable, biocompatible, and functional conjugate, for example, a drug-loaded nanoparticle targeted to a specific cell type via a conjugated antibody.
Quantitative Data
While precise quantitative data for the Lipoamide-PEG3-Maleimide variant is not extensively consolidated in the literature, the following table summarizes representative data for the key reactions and properties of similar maleimide-PEG linker systems. This information is crucial for optimizing conjugation protocols.
| Parameter | Value/Range | Conditions | Significance |
| Optimal pH for Thiol-Maleimide Reaction | 6.5 - 7.5 | Aqueous buffer | Maximizes thiol reactivity while minimizing hydrolysis of the maleimide and side reactions with amines.[2][3][4] |
| Reaction Rate (Thiol vs. Amine) | ~1000 times faster with thiols | pH 7.0 | Demonstrates the high chemoselectivity of the maleimide group for thiols.[2][5] |
| Conjugation Efficiency | 58 ± 12% to 84 ± 4% | Dependent on stoichiometry and reactants | High yields can be achieved by optimizing the molar ratio of maleimide to thiol.[6] |
| Maleimide Stability in Aqueous Solution | Decreases with increasing pH | pH > 7.5 | The maleimide ring is susceptible to hydrolysis, rendering it inactive. Fresh solutions are recommended.[2][7] |
| Stability of Thioether Bond | Generally stable, but susceptible to retro-Michael reaction | Physiological conditions | The formed bond is largely stable, but some reversibility can occur. Hydrolysis of the succinimide (B58015) ring after conjugation can increase stability.[8][9] |
Experimental Protocols
The following are generalized protocols for the functionalization of gold nanoparticles and the subsequent conjugation to a thiol-containing protein using Lipoamide-PEG3-Maleimide. These should be optimized for specific applications.
Functionalization of Gold Nanoparticles
-
Preparation of Reagents:
-
Synthesize or procure gold nanoparticles (AuNPs) of the desired size.
-
Prepare a stock solution of Lipoamide-PEG3-Maleimide in an organic solvent such as DMSO or DMF.
-
Prepare a reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.4).
-
-
Functionalization Reaction:
-
Add the Lipoamide-PEG3-Maleimide stock solution to the AuNP suspension. The molar ratio will need to be optimized but a 1000-fold molar excess of the linker to the nanoparticles is a common starting point.
-
Incubate the mixture for 4-12 hours at room temperature with gentle stirring to allow for the formation of the gold-sulfur bonds.
-
-
Purification:
-
Centrifuge the solution to pellet the functionalized AuNPs. The speed and duration will depend on the size of the nanoparticles.
-
Remove the supernatant containing excess linker.
-
Resuspend the pellet in fresh reaction buffer. Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of the unreacted linker.
-
After the final wash, resuspend the maleimide-functionalized AuNPs in the desired buffer for the next conjugation step.
-
Conjugation of a Thiol-Containing Protein to Functionalized Nanoparticles
-
Preparation of Thiolated Protein:
-
If the protein does not have a free cysteine, it may need to be engineered or reduced.
-
To reduce existing disulfide bonds, treat the protein with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).
-
Remove the excess reducing agent using a desalting column.
-
-
Conjugation Reaction:
-
Quenching and Purification:
-
(Optional) Quench any unreacted maleimide groups by adding a small molecule thiol like cysteine or β-mercaptoethanol.
-
Purify the protein-nanoparticle conjugate from unreacted protein using size exclusion chromatography or centrifugation.
-
Visualizing Mechanisms and Workflows
Chemical Structures and Reaction
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. researchgate.net [researchgate.net]
- 8. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Lipoamide-PEG3-Maleimide: A Technical Guide to Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoamide-PEG3-Maleimide is a heterobifunctional crosslinker that has emerged as a valuable tool in bioconjugation, drug delivery, and surface modification applications. This guide provides a comprehensive overview of its chemical structure, properties, and common experimental workflows. The molecule incorporates three key functional components: a lipoamide (B1675559) group for anchoring to metal surfaces, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a maleimide (B117702) group for covalent attachment to thiol-containing molecules.
Chemical Structure and Properties
Lipoamide-PEG3-Maleimide is characterized by a lipoic acid moiety, a triethylene glycol spacer, and a terminal maleimide group. The lipoic acid contains a disulfide bond that can be reduced to form two thiol groups, which exhibit a strong affinity for gold and other metal surfaces. The PEG linker, being hydrophilic, enhances the water solubility of the molecule and the resulting conjugates.[1][2] The maleimide group provides a highly selective reactive handle for covalent modification of molecules containing free sulfhydryl groups, such as cysteine residues in proteins.[3]
General Properties
A summary of the key chemical and physical properties of Lipoamide-PEG3-Maleimide is presented in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C25H41N3O7S2 | [2] |
| Molecular Weight | 559.74 g/mol | [2] |
| CAS Number | 1314378-19-2 | |
| Appearance | Solid | - |
| Solubility | Soluble in DMSO, DMF | |
| Storage Conditions | -20°C, protect from moisture |
Experimental Protocols
The utility of Lipoamide-PEG3-Maleimide lies in its ability to conjugate to thiol-containing molecules and to modify surfaces. The following sections provide detailed protocols for these applications.
General Protocol for Protein Conjugation
This protocol outlines the steps for conjugating Lipoamide-PEG3-Maleimide to a protein containing accessible cysteine residues.
Materials:
-
Protein with free thiol groups
-
Lipoamide-PEG3-Maleimide
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching solution: 1 M β-mercaptoethanol or cysteine
-
Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes
-
Anhydrous DMSO or DMF
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL.
-
If the protein's cysteine residues are oxidized (forming disulfide bonds), add a 10- to 50-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce the disulfide bonds.
-
Remove excess TCEP using a desalting column equilibrated with the reaction buffer.
-
-
Lipoamide-PEG3-Maleimide Preparation:
-
Prepare a stock solution of Lipoamide-PEG3-Maleimide in anhydrous DMSO or DMF at a concentration of 1-10 mg/mL. This should be done immediately before use as the maleimide group can hydrolyze in the presence of moisture.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the Lipoamide-PEG3-Maleimide stock solution to the protein solution.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The reaction should be protected from light if the maleimide is conjugated to a fluorescent dye.
-
-
Quenching the Reaction:
-
Add a quenching solution to the reaction mixture to a final concentration of 10-20 mM to react with any unreacted Lipoamide-PEG3-Maleimide.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate from excess reagents and byproducts using size-exclusion chromatography or dialysis. The choice of method will depend on the size of the protein and the conjugate.
-
-
Characterization:
-
Characterize the final conjugate to determine the degree of labeling and confirm the integrity of the protein. This can be done using techniques such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry.
-
Protocol for Surface Modification of Gold Nanoparticles
This protocol describes the functionalization of gold nanoparticles with Lipoamide-PEG3-Maleimide.
Materials:
-
Gold nanoparticle suspension
-
Lipoamide-PEG3-Maleimide
-
Reaction Buffer: Phosphate buffer, pH 7.0-7.5
-
Centrifugation equipment
Procedure:
-
Lipoamide-PEG3-Maleimide Solution Preparation:
-
Dissolve Lipoamide-PEG3-Maleimide in the reaction buffer to a desired concentration.
-
-
Surface Modification:
-
Add the Lipoamide-PEG3-Maleimide solution to the gold nanoparticle suspension. The molar ratio will depend on the size and concentration of the nanoparticles and should be optimized.
-
Incubate the mixture for several hours to overnight at room temperature with gentle mixing to allow for the self-assembly of the lipoamide groups onto the gold surface.
-
-
Purification:
-
Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles.
-
Remove the supernatant containing excess Lipoamide-PEG3-Maleimide.
-
Resuspend the nanoparticle pellet in fresh reaction buffer. Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of unreacted linker.
-
-
Further Conjugation:
-
The maleimide-functionalized nanoparticles can then be used for conjugation to thiol-containing molecules following the general protein conjugation protocol described in section 2.1.
-
Synthesis and Characterization
While commercially available, a general synthetic scheme for Lipoamide-PEG3-Maleimide can be proposed based on standard bioconjugation chemistry. The synthesis would likely involve the acylation of an amine-terminated PEG3-lipoamide with a maleimide-NHS ester.
Purification of the final product would typically be performed using column chromatography, such as silica (B1680970) gel chromatography or reversed-phase HPLC, to separate the desired product from starting materials and byproducts.
Characterization of Lipoamide-PEG3-Maleimide would involve a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the lipoamide, PEG, and maleimide moieties.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A reversed-phase column with a water/acetonitrile gradient is a common method for analyzing PEGylated molecules.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Visualizing Workflows
The following diagrams illustrate the key experimental workflows involving Lipoamide-PEG3-Maleimide.
Caption: General workflow for bioconjugation.
Caption: Workflow for nanoparticle surface modification.
Conclusion
Lipoamide-PEG3-Maleimide is a versatile and powerful tool for researchers in various scientific disciplines. Its unique combination of a surface-anchoring group, a biocompatible spacer, and a selective reactive group enables the straightforward development of advanced bioconjugates and functionalized nanomaterials. The protocols and information provided in this guide serve as a starting point for the successful application of this valuable crosslinker in research and development.
References
An In-depth Technical Guide to the Synthesis and Purification of Lipoamide-PEG3-Mal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Lipoamide-PEG3-Mal, a heterobifunctional linker critical in bioconjugation and drug delivery applications. This document outlines a detailed, two-step synthetic pathway, purification protocols, and key characterization data. The information presented here is intended to equip researchers with the necessary knowledge to produce and purify this versatile linker for their specific research and development needs.
This compound is a valuable tool in drug development, featuring a lipoamide (B1675559) group for anchoring to metallic surfaces or for its antioxidant properties, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility, and a maleimide (B117702) group for covalent conjugation to thiol-containing molecules such as proteins, peptides, and antibodies.[1][2]
I. Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the key intermediate, Lipoamide-PEG3-amine. This is followed by the conversion of the terminal amine group to a maleimide.
Step 1: Synthesis of Lipoamide-PEG3-amine
The initial step focuses on the formation of a stable amide bond between lipoic acid and the readily available Amino-PEG3-amine linker. This reaction is typically facilitated by the use of carbodiimide (B86325) coupling agents.
Experimental Protocol:
-
Materials:
-
α-Lipoic acid
-
Amino-PEG3-amine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve α-lipoic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM.
-
To this solution, add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours to form the NHS-activated lipoic acid. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Filter the reaction mixture to remove the DCU precipitate.
-
In a separate flask, dissolve Amino-PEG3-amine (1 equivalent) in anhydrous DMF.
-
Add the filtered solution of NHS-activated lipoic acid to the Amino-PEG3-amine solution.
-
Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude Lipoamide-PEG3-amine.
-
Step 2: Synthesis of this compound from Lipoamide-PEG3-amine
The terminal primary amine of the synthesized Lipoamide-PEG3-amine is then converted to a maleimide group by reaction with maleic anhydride (B1165640), followed by cyclization.
Experimental Protocol:
-
Materials:
-
Lipoamide-PEG3-amine (crude product from Step 1)
-
Maleic anhydride
-
Anhydrous Toluene
-
Acetic anhydride
-
Sodium acetate (B1210297)
-
-
Procedure:
-
Dissolve the crude Lipoamide-PEG3-amine (1 equivalent) and maleic anhydride (1.1 equivalents) in anhydrous toluene.
-
Stir the mixture at room temperature for 2-4 hours to form the intermediate maleamic acid.
-
Add acetic anhydride (2 equivalents) and sodium acetate (0.5 equivalents) to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir for 4-6 hours to effect cyclization to the maleimide.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, the reaction mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.
-
II. Purification of this compound
Purification of the final product is crucial to remove unreacted starting materials, by-products, and residual solvents. A combination of flash column chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC) is recommended for achieving high purity.
Experimental Protocol:
-
Flash Column Chromatography (Initial Purification):
-
Stationary Phase: Silica (B1680970) gel (230-400 mesh).
-
Mobile Phase: A gradient of methanol (B129727) in dichloromethane (e.g., 0-10% methanol).
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of DCM.
-
Load the sample onto a pre-equilibrated silica gel column.
-
Elute the column with the gradient mobile phase, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the desired product.
-
Combine the pure fractions and evaporate the solvent.
-
-
-
Reverse-Phase High-Performance Liquid Chromatography (Final Polishing):
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of Mobile Phase B (e.g., 10-90% over 30 minutes).
-
Detection: UV at 214 nm and 254 nm.
-
Procedure:
-
Dissolve the partially purified product from flash chromatography in a minimal amount of the initial mobile phase.
-
Inject the sample onto the HPLC system.
-
Collect the peak corresponding to this compound.
-
Lyophilize the collected fraction to obtain the final, highly pure product.
-
-
III. Quantitative Data
| Parameter | Step 1: Lipoamide-PEG3-amine Synthesis | Step 2: this compound Synthesis | Overall |
| Typical Yield | 80-90% | 60-70% | 48-63% |
| Purity (after Flash Chromatography) | >90% | >85% | - |
| Final Purity (after RP-HPLC) | - | >95% | >95% |
IV. Characterization Data
While specific spectra are proprietary to manufacturers, the following are the expected characterization data for this compound.
| Technique | Expected Observations |
| ¹H NMR | Peaks corresponding to the lipoic acid moiety (dithiolane ring and alkyl chain), the PEG linker (repeating ethylene (B1197577) oxide units), and the maleimide group (vinylic protons). |
| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the calculated mass of this compound (C₂₅H₄₁N₃O₇S₂), which is approximately 559.74 g/mol . |
V. Visualizing the Process
To aid in the understanding of the synthesis and its application, the following diagrams illustrate the key pathways and workflows.
Caption: Synthetic pathway for this compound.
Caption: Purification workflow for this compound.
Caption: Application in bioconjugation.
This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers are encouraged to adapt and optimize these protocols to suit their specific laboratory conditions and application requirements.
References
The Cornerstone of Bioconjugation: An In-depth Technical Guide to the Maleimide-Thiol Reaction
For Researchers, Scientists, and Drug Development Professionals
The precise and stable covalent modification of biomolecules is a fundamental requirement in a vast array of life science research and therapeutic development, from fluorescently labeling proteins for imaging to constructing targeted antibody-drug conjugates (ADCs). Among the arsenal (B13267) of bioconjugation chemistries, the reaction between a maleimide (B117702) and a thiol stands out for its high specificity, efficiency, and mild reaction conditions. This technical guide provides a comprehensive exploration of the core principles of the maleimide-thiol reaction, offering a detailed examination of its mechanism, kinetics, and practical application in experimental settings.
The Core Principle: Michael Addition Chemistry
The maleimide-thiol reaction is a classic example of a Michael addition, a nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound.[1] In this specific case, the thiol group (-SH) of a cysteine residue or a thiol-modified biomolecule acts as the nucleophile. The electron-withdrawing nature of the two carbonyl groups in the maleimide ring renders the carbon-carbon double bond electron-deficient and thus highly susceptible to nucleophilic attack.[]
The reaction proceeds via the attack of the thiolate anion (R-S⁻) on one of the vinyl carbons of the maleimide ring. This leads to the formation of a stable, covalent thioether bond, specifically a succinimidyl thioether linkage.[1] This high degree of selectivity for thiols, particularly within a specific pH range, is a key advantage of this conjugation strategy.[3]
Key Reaction Parameters and Quantitative Data
The success and efficiency of the maleimide-thiol conjugation are critically dependent on several experimental parameters. Careful optimization of these factors is essential to maximize the yield of the desired conjugate and minimize side reactions.
pH
The pH of the reaction buffer is arguably the most critical factor. The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1] Within this range, the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form, facilitating a rapid reaction with the maleimide. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines.
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Potential Side Reactions |
| < 6.5 | Slow | High | Minimal |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Reaction with primary amines (e.g., lysine), Hydrolysis of the maleimide ring |
Stoichiometry
The molar ratio of maleimide to thiol significantly influences the conjugation efficiency. An excess of the maleimide-containing reagent is generally used to drive the reaction to completion. However, the optimal ratio can vary depending on the specific biomolecules being conjugated. For labeling proteins with fluorescent dyes, a 10- to 20-fold molar excess of the maleimide dye is a common starting point. For nanoparticle conjugations, steric hindrance can be a factor, and the optimal ratio may need to be determined empirically. For instance, a 2:1 maleimide to thiol ratio was found to be optimal for a small peptide, while a 5:1 ratio was better for a larger nanobody.
| Application | Biomolecule | Optimal Maleimide:Thiol Molar Ratio | Conjugation Efficiency | Reference |
| Nanoparticle Functionalization | cRGDfK (peptide) | 2:1 | 84 ± 4% | |
| Nanoparticle Functionalization | 11A4 (nanobody) | 5:1 | 58 ± 12% | |
| Protein Labeling | General Proteins | 10:1 - 20:1 | Varies |
Reaction Kinetics and Adduct Stability
The maleimide-thiol reaction is known for its rapid kinetics, often reaching completion within minutes to a few hours at room temperature. However, the stability of the resulting thioether bond can be a concern, particularly in the in vivo environment where high concentrations of thiols like glutathione (B108866) can lead to a retro-Michael reaction and subsequent thiol exchange. The stability of the adduct is influenced by the substituents on the maleimide nitrogen. N-aryl maleimides, for example, form more stable adducts due to accelerated hydrolysis of the thiosuccinimide ring, which "locks" the conjugate and prevents the reverse reaction.
| Maleimide Adduct Type | Half-life in the presence of Glutathione | Notes | Reference |
| N-Alkyl Maleimide Adduct | 20 - 80 hours | Prone to retro-Michael reaction and thiol exchange. | |
| N-Aryl Maleimide Adduct | Significantly more stable | The aryl group promotes ring hydrolysis, stabilizing the conjugate. | |
| Ring-Opened Adduct | > 2 years | Hydrolysis of the succinimide (B58015) ring prevents the retro-Michael reaction. |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving maleimide-thiol conjugation.
General Protocol for Protein Labeling
This protocol describes a general procedure for labeling a thiol-containing protein with a maleimide-functionalized molecule, such as a fluorescent dye.
Materials:
-
Protein of interest containing at least one free cysteine residue.
-
Maleimide-functionalized reagent (e.g., fluorescent dye).
-
Degassed conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), Tris, or HEPES, pH 7.0-7.5).
-
Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction (optional).
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to dissolve the maleimide reagent.
-
Purification column (e.g., size-exclusion chromatography column like Sephadex G-25).
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 50- to 100-fold molar excess of TCEP to the protein solution.
-
Incubate for 20-60 minutes at room temperature. TCEP is a non-thiol reducing agent and does not need to be removed before the conjugation step.
-
-
Maleimide Reagent Preparation:
-
Immediately before use, dissolve the maleimide-functionalized reagent in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution while gently stirring.
-
Flush the reaction vial with an inert gas (e.g., argon or nitrogen), seal, and mix thoroughly.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent maleimide.
-
-
Purification:
-
Purify the resulting conjugate using a size-exclusion chromatography column to remove excess, unreacted maleimide reagent and reducing agent.
-
Monitor the elution profile by measuring the absorbance at 280 nm (for the protein) and the appropriate wavelength for the conjugated molecule.
-
Protocol for Peptide Labeling
This protocol outlines the steps for labeling a cysteine-containing peptide with a fluorescent maleimide derivative, followed by purification using HPLC.
Materials:
-
Cysteine-containing peptide.
-
Fluorescent maleimide derivative.
-
Degassed conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2).
-
Anhydrous DMSO or DMF.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
Procedure:
-
Peptide and Reagent Preparation:
-
Dissolve the peptide in the degassed conjugation buffer to a concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of the fluorescent maleimide in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 1.5- to 5-fold molar excess of the maleimide stock solution to the peptide solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark.
-
-
Purification by RP-HPLC:
-
Acidify the reaction mixture with a small amount of TFA (to a final concentration of ~0.1%).
-
Inject the mixture onto the C18 column.
-
Elute the labeled peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution at the absorbance maximum of the peptide (typically 220 or 280 nm) and the fluorophore.
-
Collect the fractions corresponding to the labeled peptide.
-
-
Characterization:
-
Confirm the identity and purity of the labeled peptide by mass spectrometry and analytical HPLC.
-
Lyophilize the purified product for storage.
-
Protocol for Oligonucleotide Conjugation
This protocol details the conjugation of a thiol-modified oligonucleotide to a maleimide-activated molecule.
Materials:
-
5'- or 3'-thiol-modified oligonucleotide.
-
Maleimide-activated molecule.
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP).
-
Degassed conjugation buffer (e.g., 100 mM TEAA buffer, pH 7.0).
-
Purification system (e.g., HPLC or gel electrophoresis).
Procedure:
-
Oligonucleotide Reduction:
-
Dissolve the lyophilized thiol-modified oligonucleotide in the degassed conjugation buffer.
-
Add a 20- to 50-fold molar excess of TCEP to reduce any disulfide bonds.
-
Incubate for 30-60 minutes at room temperature.
-
-
Purification of Reduced Oligonucleotide (Optional but Recommended):
-
Purify the reduced oligonucleotide from excess TCEP using a desalting column or ethanol (B145695) precipitation to prevent TCEP from reacting with the maleimide.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-activated molecule in a suitable solvent (e.g., DMSO).
-
Add the maleimide solution to the reduced oligonucleotide solution (typically a 2- to 10-fold molar excess of the maleimide).
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification of the Conjugate:
-
Purify the oligonucleotide conjugate from unreacted starting materials using an appropriate method such as RP-HPLC, ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE).
-
Application in Drug Development: A Signaling Pathway Perspective
The maleimide-thiol reaction is a cornerstone in the development of sophisticated biotherapeutics, particularly in the construction of Antibody-Drug Conjugates (ADCs). ADCs are designed to selectively deliver potent cytotoxic agents to cancer cells by linking them to a monoclonal antibody that targets a tumor-specific antigen.
The Keap1-Nrf2 signaling pathway provides a compelling example of how cysteine modification, the very basis of the maleimide-thiol reaction, plays a critical role in cellular regulation. Under normal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation. Keap1 is a cysteine-rich protein, and several of these cysteine residues act as sensors for oxidative and electrophilic stress. Electrophiles, including some cancer therapeutic agents, can react with these sensor cysteines in a manner analogous to the maleimide-thiol reaction. This modification induces a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation. As a result, Nrf2 accumulates, translocates to the nucleus, and activates the expression of antioxidant and cytoprotective genes.
Conclusion
The maleimide-thiol reaction is a powerful and versatile tool in the bioconjugation toolbox. Its high selectivity for thiols, rapid reaction kinetics, and the stability of the resulting thioether bond under optimized conditions make it an indispensable method for the precise modification of proteins, peptides, and oligonucleotides. A thorough understanding of the reaction mechanism, the influence of key parameters, and the potential for side reactions is paramount for its successful implementation. By leveraging the principles and protocols outlined in this guide, researchers and drug development professionals can effectively harness the power of maleimide-thiol chemistry to advance their scientific and therapeutic goals.
References
The Pivotal Role of the PEG3 Spacer in Lipoamide-PEG Crosslinkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipoamide-PEG crosslinkers are integral components in modern bioconjugation and drug delivery systems. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, specifically the three-unit PEG3 spacer, imparts crucial physicochemical properties that significantly enhance the performance of the resulting conjugates. This technical guide provides a comprehensive overview of the role of the PEG3 spacer, detailing its impact on solubility, stability, pharmacokinetics, and target binding. This document synthesizes quantitative data from various studies, outlines key experimental protocols, and presents visual diagrams to elucidate the underlying principles and workflows.
Introduction to Lipoamide-PEG Crosslinkers
Lipoamide-PEG crosslinkers are heterobifunctional reagents that enable the covalent linkage of molecules, such as proteins, peptides, or small molecule drugs, to other entities, including nanoparticles, surfaces, or other biomolecules. The lipoamide (B1675559) group provides a stable anchor, often utilized for its strong affinity to gold surfaces or its ability to form disulfide bonds. The other end of the crosslinker typically contains a reactive group (e.g., NHS ester, maleimide) for conjugation to a target molecule. The PEG3 spacer is the bridge between these two functional ends.
PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the properties of biopharmaceuticals.[1][2] Short PEG spacers, like PEG3, offer a precise and controlled way to introduce the benefits of PEGylation without the complexities associated with polydisperse, long-chain PEGs.[3]
Core Functions of the PEG3 Spacer
The discrete length and hydrophilic nature of the PEG3 spacer contribute to several advantageous properties of the final bioconjugate.
Enhanced Solubility and Stability
A primary challenge in bioconjugation is the poor aqueous solubility of many small molecule drugs and linkers, which can lead to aggregation and rapid clearance.[4] The ethylene (B1197577) glycol units of the PEG3 spacer are hydrophilic, which increases the overall water solubility of the conjugate, thereby preventing aggregation and improving its formulation and handling.[4][5] This enhanced solubility is critical for maintaining the biological activity and stability of the conjugated molecules.[1][6] Furthermore, the PEG spacer can create a protective hydration shell around the bioconjugate, shielding it from enzymatic degradation and enhancing its stability in biological fluids.[4][5]
Improved Pharmacokinetics and Reduced Immunogenicity
The PEG3 spacer significantly influences the pharmacokinetic profile of a bioconjugate. By increasing hydrophilicity and stability, the PEG spacer contributes to a longer circulation half-life and altered biodistribution.[4] This can lead to improved drug exposure at the target site and a better therapeutic index.[4] The "stealth" effect of the PEG chain can also mask immunogenic epitopes on the payload or the linker itself, potentially reducing the risk of an immune response against the conjugate.[4][7]
Optimal Spacing and Minimized Steric Hindrance
The defined length of the PEG3 spacer provides critical spatial separation between the conjugated molecules.[4] This separation is crucial for maintaining the biological activity of a protein or antibody by preventing the payload from interfering with its binding site.[4] This spacing also ensures that the payload is accessible to its target once the bioconjugate reaches its destination.[4]
Quantitative Impact of PEG Spacer Length
The length of the PEG spacer can have a measurable impact on the biological performance of a bioconjugate. While data directly comparing a PEG3 spacer across all platforms is not always consolidated, studies on peptide and antibody-drug conjugates provide valuable insights.
Table 1: Effect of PEG Spacer Length on Receptor Binding Affinity (IC50)
| Conjugate (natGa-NOTA-PEGn-RM26) | PEG Spacer Length | IC50 (nM)[8] |
| n=2 | PEG2 | 3.1 ± 0.2 |
| n=3 | PEG3 | 3.9 ± 0.3 |
| n=4 | PEG4 | 5.4 ± 0.4 |
| n=6 | PEG6 | 5.8 ± 0.3 |
| Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). In this specific case, shorter mini-PEG linkers resulted in a lower IC50 value, indicating higher binding affinity.[9] |
Table 2: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~8.5 | 1.0 |
| PEG2 | ~7.0 | 0.82 |
| PEG4 | ~5.5 | 0.65 |
| PEG6 | ~4.0 | 0.47 |
| PEG8 | ~2.5 | 0.29 |
| PEG12 | ~2.5 | 0.29 |
| PEG24 | ~2.5 | 0.29 |
| Data synthesized from a study on non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8.[9] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of Lipoamide-PEG3 crosslinkers.
General Protocol for Antibody Conjugation using a Maleimide-PEG3-Lipoamide Linker
This protocol outlines the steps for conjugating a thiol-reactive linker to a reduced antibody.
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.5).
-
Add a reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), in a 10-50 fold molar excess to the antibody.
-
Incubate at 37°C for 30-60 minutes to reduce the interchain disulfide bonds.
-
Remove the excess reducing agent using a desalting column or spin filtration.
-
-
Conjugation:
-
Quenching (Optional):
-
To quench any unreacted maleimide (B117702) groups, a molar excess of a thiol-containing molecule (e.g., N-acetyl cysteine) can be added.[9]
-
-
Purification:
-
Purify the resulting Lipoamide-PEG3-conjugated antibody from the unreacted linker and other small molecules using size-exclusion chromatography (SEC).[9]
-
Competitive Binding Assay to Determine Receptor Affinity
This assay is used to determine the IC50 value of a PEGylated ligand.
-
Cell Preparation:
-
Plate cells expressing the target receptor at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
-
Assay:
-
Prepare a series of dilutions of the unlabeled Lipoamide-PEG3-ligand.
-
Add a constant concentration of a radiolabeled or fluorescently labeled ligand (known to bind to the receptor) to each well.
-
Add the different concentrations of the unlabeled PEGylated ligand to the wells.
-
Incubate the plate at a specific temperature (e.g., 4°C or 37°C) for a sufficient time to allow binding to reach equilibrium.[9]
-
-
Analysis:
-
Wash the cells to remove unbound ligands.
-
Lyse the cells and measure the amount of bound labeled ligand using a suitable detection method (e.g., scintillation counting or fluorescence measurement).
-
Plot the percentage of bound labeled ligand as a function of the concentration of the unlabeled PEGylated ligand.[9]
-
Calculate the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the labeled ligand.
-
Visualizing Workflows and Pathways
Graphviz diagrams are provided to illustrate key concepts and processes.
Conclusion
The PEG3 spacer, though a small component of a Lipoamide-PEG crosslinker, plays a critical role in the overall success of the resulting bioconjugate. By providing a discrete, hydrophilic, and flexible linkage, it addresses fundamental challenges in drug development, including solubility, stability, and pharmacokinetics.[4] The careful selection of the PEG spacer length is a crucial parameter in the design of novel bioconjugates, with the PEG3 spacer offering a favorable balance of properties for a wide range of applications. The experimental protocols and data presented in this guide provide a framework for the rational design and application of Lipoamide-PEG3 crosslinkers in research and therapeutic development.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. purepeg.com [purepeg.com]
- 3. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. labinsights.nl [labinsights.nl]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Lipoamide-PEG3-Maleimide in Advanced Drug Delivery Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to a Multifunctional Linker
In the landscape of targeted therapeutics and advanced drug delivery, precision and stability are paramount. The ability to selectively deliver a potent payload to a target tissue while minimizing off-target effects is the cornerstone of modern nanomedicine. This requires a molecular toolkit of versatile and reliable components. The heterobifunctional linker, Lipoamide-PEG3-Maleimide (Mal-PEG3-LPA), has emerged as a critical tool for covalently conjugating biomolecules to metallic nanoparticle surfaces, thereby creating sophisticated drug delivery vehicles.
This technical guide provides an in-depth overview of the core chemistry, applications, and experimental considerations for using Lipoamide-PEG3-Mal in drug delivery systems.
The Anatomy of Lipoamide-PEG3-Maleimide:
This linker is composed of three distinct functional moieties, each serving a specific purpose:
-
Lipoamide (B1675559) Group: Derived from lipoic acid, this group features a strained five-membered ring with a disulfide bond. This structure has a high affinity for metal surfaces, acting as a robust anchor for attaching the linker to nanoparticles, most notably those made of gold.[1][2]
-
PEG3 (Triethylene Glycol) Spacer: This short, hydrophilic polyethylene (B3416737) glycol chain serves as a flexible spacer. It increases the overall water solubility of the molecule and the resulting conjugate, which is crucial for biological applications, and provides spatial separation between the nanoparticle surface and the conjugated biomolecule.[2]
-
Maleimide (B117702) Group: This highly reactive functional group is the key to bioconjugation. It selectively and efficiently reacts with thiol (sulfhydryl) groups, commonly found in the cysteine residues of proteins and peptides, to form a stable covalent thioether bond.[2][3]
Core Chemistry: The Thiol-Maleimide Reaction
The utility of this compound is fundamentally based on the thiol-maleimide reaction, a type of Michael addition.[4][5] This reaction is a cornerstone of "click chemistry" due to its high efficiency, specificity, and ability to proceed under mild, physiological conditions.[6]
The thiol group (R-SH) acts as a nucleophile, attacking the electron-deficient double bond of the maleimide ring. This results in the formation of a stable thiosuccinimidyl thioether linkage.[4][6] The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[4][7] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, minimizing unwanted side reactions with other amino acid residues like lysine.[4][7]
Several factors must be carefully controlled to ensure the success of the conjugation. These parameters are summarized in the table below.
| Parameter | Optimal Condition/Consideration | Rationale |
| pH | 6.5 - 7.5 | Maximizes thiol reactivity while minimizing side reactions with amines.[5] |
| Buffer | Non-thiol buffers (e.g., PBS, HEPES, Tris) | Thiol-containing buffers (e.g., DTT) will compete with the target biomolecule.[8] |
| Reducing Agents | TCEP (Tris(2-carboxyethyl)phosphine) | Disulfide bonds within proteins must be reduced to free thiols.[9] TCEP is effective and does not need to be removed prior to conjugation. |
| Temperature | 4°C to Room Temperature (25°C) | The reaction proceeds efficiently at these mild temperatures, which helps maintain the stability of most biomolecules.[9] |
| Oxygen | Degassed buffers / Inert gas atmosphere | Oxygen can promote the re-oxidation of thiols into disulfide bonds, rendering them unreactive with maleimide.[9] |
Applications in Drug Delivery Vehicle Construction
The primary application of this compound is the surface functionalization of nanoparticles to create targeted drug delivery systems.
Surface Functionalization of Gold Nanoparticles (AuNPs)
Gold nanoparticles are widely explored in nanomedicine due to their biocompatibility and unique optical properties.[1] The lipoamide moiety of the linker serves as an ideal anchor to the gold surface through dative bonds between its sulfur atoms and the gold. This process creates a nanoparticle scaffold with outward-facing, reactive maleimide groups ready for conjugation.
This functionalization is a critical step in transforming a bare nanoparticle into a sophisticated therapeutic or diagnostic agent. The general workflow is depicted below.
Case Study: Targeted Delivery to αvβ3-Integrin
A practical example of this linker's application is in the development of nanovectors for targeting αvβ3 integrin, a protein often overexpressed in tumor blood vessels.[1] In a study by Curnis et al., a cyclic peptide containing the isoDGR motif (a ligand for αvβ3) was conjugated to Lipoamide-PEG-Mal linkers.[1] The resulting conjugate was then used to functionalize gold nanoparticles. This strategy allows for the creation of a well-defined, homogeneous nanodrug, overcoming issues of heterogeneity seen with other conjugation methods.[1]
The resulting nanoparticles demonstrated robust stability and could be further loaded with therapeutic agents like Tumor Necrosis Factor (TNF) for targeted delivery to tumors.[1]
| Parameter | Value / Observation | Source |
| Nanoparticle Type | Gold Nanoparticles (AuNPs) | [1] |
| Targeting Ligand | cyclo-CGisoDGRG peptide | [1] |
| Linker | MAL-PEG3-Lipoamide | [1] |
| Storage Stability | Stable for at least 27 days at 4°C. Stable for >1 year at –80°C. | [1] |
Experimental Protocols
Protocol: Conjugation of a Thiol-Containing Peptide to this compound
This protocol is adapted from the methodology used for conjugating the isoDGR peptide to a Mal-PEG-LPA linker.[1]
-
Reagent Preparation:
-
Dissolve the thiol-containing peptide (e.g., iso1) in a degassed buffer such as 0.4 M sodium phosphate, pH 7.8.
-
Dissolve the this compound in a suitable organic co-solvent like acetonitrile (B52724) (ACN) or dimethylformamide (DMF).
-
-
Conjugation Reaction:
-
Mix the peptide solution with a portion of the organic co-solvent to ensure miscibility. A final pH of ~7.0 is ideal.
-
Chill the peptide solution on ice.
-
Add the this compound solution to the peptide solution. A slight molar excess of the linker (e.g., 1.2:1 linker:peptide) can be used to drive the reaction to completion.
-
Allow the reaction to proceed at room temperature with gentle shaking.
-
-
Monitoring and Purification:
-
Monitor the progress of the reaction by analytical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) until the starting materials are consumed.
-
Once the reaction is complete, purify the final Ligand-Linker conjugate using preparative RP-HPLC.
-
Confirm the identity of the product by mass spectrometry.
-
Protocol: General Procedure for Protein Labeling
This is a general protocol for labeling a protein with available cysteine residues.
-
Protein Preparation:
-
Dissolve the protein to be labeled at a concentration of 1-10 mg/mL in a degassed, non-thiol buffer (e.g., PBS, pH 7.2).[9]
-
If the protein contains disulfide bonds that need to be reduced to free thiols, add a 10-100x molar excess of TCEP. Incubate for 20-30 minutes at room temperature.[8] If using a reducing agent like DTT, it must be removed by buffer exchange or a desalting column before adding the maleimide linker.
-
-
Conjugation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in an anhydrous organic solvent like DMSO or DMF.[8]
-
Add the maleimide linker solution to the protein solution. A 10-20x molar excess of the linker over the protein is a good starting point, but this should be optimized for each specific protein.[8]
-
Flush the reaction vial with an inert gas (e.g., argon or nitrogen), seal it, and incubate with gentle mixing. Reaction can be performed for 2 hours at room temperature or overnight at 4°C.[8]
-
-
Purification:
Bioactivity of the Lipoamide Moiety
Beyond its role as a surface anchor, the lipoamide component itself possesses inherent biological activity. Studies have shown that lipoamide can act as a potent stimulator of mitochondrial biogenesis in adipocytes.[10] This effect is mediated through the eNOS-cGMP-PKG signaling pathway.
Lipoamide treatment has been shown to increase the expression of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO). NO then activates soluble guanylate cyclase (sGC), which converts GTP to cyclic GMP (cGMP). Elevated cGMP levels activate Protein Kinase G (PKG), which in turn promotes the expression of key transcription factors involved in the creation of new mitochondria.[10] This independent bioactivity could be a consideration in the design of drug delivery systems, potentially offering synergistic therapeutic effects in metabolic diseases.
Conclusion and Future Perspectives
Lipoamide-PEG3-Maleimide is a powerful and versatile heterobifunctional linker that enables the robust and specific construction of advanced drug delivery systems. Its distinct molecular architecture provides a stable anchor for metallic nanoparticles, a biocompatible spacer for improved solubility, and a highly selective reactive group for the covalent attachment of targeting biomolecules. The well-understood and highly efficient thiol-maleimide chemistry at its core allows for the creation of well-defined and homogeneous nanotherapeutics.
Future applications could expand beyond gold nanoparticles to other metallic or metal-oxide nanomaterials. The modularity of the system allows for the conjugation of a vast array of targeting ligands—from peptides and antibodies to aptamers—enabling the development of delivery systems for a wide range of diseases. Furthermore, the inherent bioactivity of the lipoamide moiety opens intriguing possibilities for creating delivery systems with synergistic therapeutic effects, particularly in the context of metabolic disorders. As the demand for precision medicine grows, tools like this compound will remain indispensable for the rational design of the next generation of targeted therapies.
References
- 1. Nanogold Functionalized With Lipoamide-isoDGR: A Simple, Robust and Versatile Nanosystem for αvβ3-Integrin Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, 1314378-19-2 | BroadPharm [broadpharm.com]
- 3. A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Lipoamide or lipoic acid stimulates mitochondrial biogenesis in 3T3-L1 adipocytes via the endothelial NO synthase-cGMP-protein kinase G signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Lipoamide Anchor for Surface Binding
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the lipoamide (B1675559) anchor and its reduced form, dihydrolipoic acid (DHLA), for the functionalization of surfaces, particularly gold. This powerful anchoring mechanism is pivotal in the development of advanced biosensors, targeted drug delivery systems, and other nanotechnological applications. This document details the binding mechanism, presents quantitative data, outlines experimental protocols, and visualizes key pathways and workflows.
Core Concepts of the Lipoamide Anchor
Lipoic acid (LA) is a naturally occurring disulfide compound that can be readily reduced to dihydrolipoic acid (DHLA), which features two thiol (-SH) groups. These thiol groups have a strong affinity for noble metal surfaces, most notably gold. This affinity drives the self-assembly of LA and DHLA molecules onto gold substrates, forming a stable and organized monolayer known as a self-assembled monolayer (SAM).
The key features of the lipoamide/DHLA anchor include:
-
Strong Bidentate Binding: DHLA's two thiol groups can bind simultaneously to the gold surface, creating a stable bidentate anchor that is more robust against displacement than single-thiol anchors.[1]
-
Carboxylic Acid Functionality: The carboxylic acid group at the end of the lipoamide molecule provides a versatile handle for further functionalization. This group can be readily coupled to other molecules, such as proteins, peptides, nucleic acids, and drug molecules, using standard bioconjugation chemistries.[2][3]
-
Self-Assembly: The spontaneous formation of SAMs allows for the creation of well-defined and densely packed molecular layers on surfaces, providing control over the surface chemistry and properties.
Quantitative Data on Lipoamide and Thiol-Based SAMs
Precise quantitative data for the binding of lipoamide and other thiol-based anchors to gold surfaces is crucial for designing and optimizing applications. The following tables summarize key parameters found in the literature.
Table 1: Thermodynamic Parameters for Thiol Adsorption on Gold
| Parameter | Value | Conditions | Reference |
| Gibbs Free Energy (ΔG°) | |||
| Thio compounds | -36.43 kJ/mol | Electrochemical and QCM studies | This finding suggests a spontaneous and favorable adsorption process. |
| Enthalpy (ΔH°) | |||
| DPD on mild steel | -31.227 kJ/mol | In 0.5 M HCl | The negative enthalpy value indicates that the adsorption process is exothermic. |
| Entropy (ΔS°) | |||
| DPD on mild steel | +0.017 kJ/mol·K | In 0.5 M HCl | The positive entropy change suggests an increase in randomness at the solid-liquid interface during adsorption. |
Table 2: Surface Coverage Density of Thiol-Based SAMs on Gold Nanoparticles
| Ligand | Surface Coverage (molecules/nm²) | Method | Reference |
| Thioglycolic acid | ~3.9 x 10¹⁰ molecules/cm² | UV-Vis absorption spectroscopy | This quantitative analysis of carboxyl molecules on the SAM provides insight into the packing density.[4] |
Experimental Protocols
Detailed methodologies are essential for the successful and reproducible functionalization of surfaces with a lipoamide anchor.
Lipoic acid is reduced to DHLA to expose the two thiol groups for binding to gold.
-
Materials:
-
α-Lipoic acid (LA)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Deionized water
-
-
Procedure:
-
Dissolve α-Lipoic acid in ethanol.
-
Under an inert atmosphere (e.g., nitrogen or argon), slowly add an aqueous solution of sodium borohydride to the lipoic acid solution while stirring.
-
Continue stirring for a few hours at room temperature.
-
The completion of the reaction can be monitored by the disappearance of the characteristic disulfide UV absorbance of lipoic acid.
-
The resulting DHLA solution can be used directly for the functionalization of gold surfaces.
-
This protocol describes the formation of a DHLA SAM on a planar gold substrate, such as a biosensor chip.
-
Materials:
-
Gold-coated substrate (e.g., glass slide, silicon wafer)
-
DHLA solution in ethanol (prepared as in 3.1)
-
Ethanol (200 proof)
-
Deionized water
-
Nitrogen gas
-
-
Procedure:
-
Gold Substrate Cleaning:
-
Thoroughly clean the gold substrate by sonicating in ethanol and then deionized water for 15 minutes each.
-
Dry the substrate under a stream of nitrogen gas.
-
For a more rigorous cleaning, plasma cleaning or treatment with piranha solution (a mixture of sulfuric acid and hydrogen peroxide; use with extreme caution) can be employed.
-
-
SAM Formation:
-
Immerse the clean, dry gold substrate into a dilute solution (typically 1-10 mM) of DHLA in ethanol.[5]
-
Incubate for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination. For optimal results, the container can be purged with nitrogen gas to minimize oxidation of the thiol groups.
-
-
Rinsing and Drying:
-
After incubation, remove the substrate from the DHLA solution.
-
Rinse the surface thoroughly with ethanol to remove any non-chemisorbed molecules.
-
Dry the functionalized substrate under a gentle stream of nitrogen gas.
-
-
This protocol details the ligand exchange method to functionalize pre-synthesized AuNPs with lipoamide.
-
Materials:
-
Citrate-capped gold nanoparticle solution
-
Lipoic acid solution
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
-
Procedure:
-
Synthesis of Lipoic Acid Coated AuNPs:
-
Dissolve hydrogen tetrachloroaurate (B171879) in methanol.
-
Add a methanolic solution of lipoic acid while stirring.
-
After approximately 10 minutes, add an aqueous solution of sodium borohydride to the mixture. The color of the solution will change, indicating the formation of AuNPs.
-
Allow the reaction to proceed for about an hour.
-
Separate the precipitated lipoic acid-coated AuNPs by decantation and wash them multiple times with methanol.
-
-
Ligand Exchange (alternative to direct synthesis):
-
To a solution of citrate-capped AuNPs, add an excess of lipoic acid solution. The amount of lipoic acid should be sufficient to ensure complete surface coverage.
-
Allow the mixture to react for several hours with gentle stirring to facilitate the exchange of citrate (B86180) ligands with lipoic acid.
-
-
This protocol describes the covalent attachment of amine-containing biomolecules to the carboxylic acid groups of the lipoamide anchor.
-
Materials:
-
Lipoamide-functionalized substrate (from 3.2 or 3.3)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-5)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Biomolecule solution (e.g., protein, peptide)
-
Quenching solution (e.g., hydroxylamine (B1172632) or ethanolamine)
-
-
Procedure:
-
Activation of Carboxyl Groups:
-
Immerse the lipoamide-functionalized substrate in an activation buffer containing EDC and NHS (or sulfo-NHS). Typical concentrations are in the millimolar range.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups, forming a reactive NHS ester.
-
-
Rinsing:
-
Briefly rinse the substrate with the coupling buffer to remove excess EDC and NHS.
-
-
Coupling of Biomolecule:
-
Immediately immerse the activated substrate in the biomolecule solution prepared in the coupling buffer.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching and Washing:
-
Transfer the substrate to a quenching solution for 10-15 minutes to deactivate any remaining NHS esters.
-
Wash the substrate thoroughly with the coupling buffer to remove non-covalently bound biomolecules.
-
-
Mandatory Visualizations
Lipoamide has been shown to stimulate mitochondrial biogenesis in adipocytes through the endothelial nitric oxide synthase (eNOS)-cGMP-protein kinase G (PKG) signaling pathway.
Caption: Lipoamide signaling pathway leading to mitochondrial biogenesis.
This diagram illustrates the general workflow for modifying a gold surface with a lipoamide anchor and subsequently coupling a biomolecule.
Caption: Workflow for lipoamide-based surface functionalization.
This diagram shows the relationship between lipoic acid, its reduced form, and its function as a surface anchor for further derivatization.
Caption: Logical flow of lipoamide anchor utilization.
References
- 1. Synthesis, characterization of dihydrolipoic acid capped gold nanoparticles, and functionalization by the electroluminescent luminol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. zimmerpeacocktech.com [zimmerpeacocktech.com]
Methodological & Application
Lipoamide-PEG3-Maleimide Bioconjugation: A Detailed Protocol for Protein Modification
For Researchers, Scientists, and Drug Development Professionals
Application Note
The targeted modification of proteins is a cornerstone of modern drug development and proteomics research. Lipoamide-PEG3-Maleimide (Lipo-PEG3-Mal) is a heterobifunctional crosslinker that offers a versatile platform for conjugating proteins to various molecules of interest, including small molecule drugs, imaging agents, and other biomolecules. This linker combines the specific thiol-reactivity of a maleimide (B117702) group with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer and a lipoamide (B1675559) moiety.
The maleimide group allows for the covalent attachment of the linker to cysteine residues on a protein surface through a stable thioether bond. This reaction is highly selective for thiols under mild pH conditions (6.5-7.5), minimizing off-target modifications.[1][2] The PEG3 spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate, contributing to improved pharmacokinetics.[3][4][5]
The terminal lipoamide group, the amide form of lipoic acid, provides a unique functional handle. Lipoic acid is a naturally occurring antioxidant and a cofactor for several mitochondrial enzyme complexes. Its presence in the bioconjugate can be leveraged for various applications. For instance, lipoic acid is known to interact with and modulate key cellular signaling pathways, including the insulin (B600854) signaling pathway, AMP-activated protein kinase (AMPK) pathway, and the Nrf2-mediated antioxidant response. This opens up possibilities for creating protein conjugates with dual functionalities, where the protein provides targeting and the lipoamide moiety elicits a specific cellular response.
This document provides a detailed protocol for the bioconjugation of Lipoamide-PEG3-Maleimide to proteins, along with data on expected reaction efficiencies and methods for characterization.
Quantitative Data Summary
The efficiency of the maleimide-thiol conjugation is influenced by several factors, including the pH of the reaction, the molar ratio of the reactants, and the accessibility of the thiol groups on the protein. The following tables provide a summary of expected conjugation efficiencies based on data from similar maleimide-based conjugation reactions.
Table 1: Influence of Reactant Molar Ratio on Conjugation Efficiency
| Molar Ratio (Maleimide:Thiol) | Typical Conjugation Efficiency (%) | Reaction Time | Reference |
| 2:1 | 84 ± 4 | 30 min | |
| 5:1 | 58 ± 12 | 2 hours | |
| 10:1 - 20:1 | >90 | 1-4 hours |
Table 2: Effect of pH on Maleimide-Thiol Reaction
| pH | Relative Reaction Rate | Specificity for Thiols | Notes | Reference |
| < 6.5 | Slower | High | Thiol is less in the reactive thiolate form. | |
| 6.5 - 7.5 | Optimal | Very High | Reaction with thiols is ~1000x faster than with amines. | |
| > 7.5 | Fast | Decreased | Increased reaction with primary amines and hydrolysis of the maleimide group. |
Experimental Protocols
Materials
-
Protein of interest with at least one accessible cysteine residue
-
Lipoamide-PEG3-Maleimide (Lipo-PEG3-Mal)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or 10-100 mM Tris or HEPES buffer, pH 7.0-7.5.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., Sephadex G-25)
-
Analytical equipment for characterization (e.g., SDS-PAGE, Mass Spectrometry, HPLC)
Protocol 1: Preparation of Protein for Conjugation
-
Protein Solution Preparation: Dissolve the protein in the chosen reaction buffer to a final concentration of 1-10 mg/mL.
-
Reduction of Disulfide Bonds (Optional): If the target cysteine residues are involved in disulfide bonds, they must be reduced.
-
Add a 10- to 100-fold molar excess of TCEP to the protein solution.
-
Incubate at room temperature for 30-60 minutes. TCEP does not need to be removed before the conjugation reaction.
-
Note: If using dithiothreitol (B142953) (DTT) as the reducing agent, it must be removed using a desalting column prior to adding the maleimide reagent.
-
Protocol 2: Lipoamide-PEG3-Maleimide Bioconjugation
-
Lipo-PEG3-Mal Stock Solution: Prepare a 10 mM stock solution of Lipo-PEG3-Mal in anhydrous DMF or DMSO immediately before use.
-
Conjugation Reaction:
-
Add the desired molar excess of the Lipo-PEG3-Mal stock solution to the prepared protein solution. A 10-20 fold molar excess is a common starting point.
-
Gently mix the reaction solution.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
-
Quenching the Reaction (Optional): To stop the reaction, a small molecule thiol such as cysteine or β-mercaptoethanol can be added to quench any unreacted maleimide.
Protocol 3: Purification and Characterization of the Conjugate
-
Purification: Remove excess, unreacted Lipo-PEG3-Mal and other small molecules from the protein conjugate using a desalting column (size exclusion chromatography). For higher purity, techniques like ion-exchange chromatography or hydrophobic interaction chromatography can be employed.
-
Characterization:
-
SDS-PAGE: Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight upon conjugation.
-
Mass Spectrometry (MS): Use MALDI-TOF or ESI-MS to determine the exact mass of the conjugate and confirm the number of attached Lipo-PEG3-Mal molecules.
-
HPLC: Reversed-phase or size-exclusion HPLC can be used to assess the purity of the conjugate.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for Lipoamide-PEG3-Maleimide protein bioconjugation.
Signaling Pathways Modulated by Lipoic Acid
The lipoamide moiety of the conjugate can potentially influence cellular signaling. Lipoic acid has been shown to modulate several key pathways:
Caption: Key signaling pathways potentially modulated by the lipoamide moiety.
References
- 1. What is the mechanism of Lipoic acid? [synapse.patsnap.com]
- 2. broadpharm.com [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Potential of Alpha-Lipoic Acid: Unraveling Its Role in Oxidative Stress and Inflammatory Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipoamide - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Labeling Peptides with Lipoamide-PEG3-Mal
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the covalent labeling of cysteine-containing peptides with Lipoamide-PEG3-Mal. This heterobifunctional reagent allows for the site-specific modification of peptides, enabling a broad range of applications in research and drug development. The lipoamide (B1675559) moiety facilitates interaction with and binding to metal surfaces, while the maleimide (B117702) group selectively reacts with free sulfhydryl groups on cysteine residues. The polyethylene (B3416737) glycol (PEG) linker enhances water solubility and provides a flexible spacer.[1][2][3]
The core of this labeling strategy is the thiol-maleimide reaction, a Michael addition reaction that forms a stable thioether bond between the maleimide group of the reagent and the thiol group of a cysteine residue.[4] This reaction is highly selective for thiols under physiological pH conditions (pH 6.5-7.5), making it a robust method for bioconjugation.[5][6]
Applications of Lipoamide-Labeled Peptides
Peptides labeled with this compound have diverse applications, including:
-
Immobilization on Metal Surfaces: The lipoamide group can be used to attach peptides to gold, silver, and other metal surfaces for applications in biosensors and diagnostics.[3]
-
Drug Delivery and Targeting: Lipoic acid and its derivatives have been shown to interact with various cellular targets and can influence signaling pathways.[7][8][9] For example, lipoic acid can modulate the insulin (B600854) signaling pathway by affecting the phosphorylation state of components like the insulin receptor and Akt.[9][10] This suggests that lipoamide-labeled peptides could be targeted to specific cell types or influence cellular processes.
-
Probing Protein-Protein Interactions: Labeled peptides can be used as baits to study interactions with other proteins.
-
Cellular Imaging: While not inherently fluorescent, the lipoamide-labeled peptide can be secondarily functionalized or used in conjunction with other imaging modalities.
Signaling Pathway: Lipoic Acid and Insulin Signaling
Lipoic acid has been demonstrated to influence the insulin signaling pathway, which is crucial for glucose metabolism. The diagram below illustrates a simplified representation of this pathway, highlighting potential points of modulation by lipoic acid.
Caption: Simplified Insulin Signaling Pathway and Potential Modulation by Lipoic Acid.
Experimental Workflow
The general workflow for labeling a cysteine-containing peptide with this compound is depicted below. This process involves peptide preparation, the conjugation reaction, and purification of the final product.
References
- 1. This compound, 1314378-19-2 | BroadPharm [broadpharm.com]
- 2. Lipoamide-PEG-Mal, MW 1,000 | BroadPharm [broadpharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. bachem.com [bachem.com]
- 5. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 6. Saturation Fluorescence Labeling of Proteins for Proteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α-Lipoic Acid Derivatives as Allosteric Modulators for Targeting AMPA-Type Glutamate Receptors’ Gating Modules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. α-Lipoic Acid Derivatives as Allosteric Modulators for Targeting AMPA-Type Glutamate Receptors' Gating Modules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipoic acid: energy metabolism and redox regulation of transcription and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipoic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
Application Notes & Protocols: Surface Modification of Quantum Dots using Lipoamide-PEG3-Mal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the surface modification of semiconductor quantum dots (QDs) with Lipoamide-PEG3-Maleimide (Lipoamide-PEG3-Mal). This functionalization strategy is designed to render hydrophobic QDs water-soluble, biocompatible, and ready for covalent conjugation to thiol-containing biomolecules, such as peptides and proteins. This approach is particularly valuable for applications in targeted drug delivery, cellular imaging, and biosensing.
The this compound ligand features three key components:
-
Lipoamide: The lipoic acid-derived headgroup serves as a robust bidentate anchor to the QD surface, ensuring high stability of the surface coating.
-
Polyethylene Glycol (PEG) spacer (3-unit): The short PEG linker imparts hydrophilicity, reduces non-specific protein adsorption, and improves colloidal stability in biological media.[1][2]
-
Maleimide (B117702) (Mal) group: This terminal functional group allows for efficient and specific covalent attachment of biomolecules containing free sulfhydryl (thiol) groups via a Michael addition reaction, forming a stable thioether bond.[3]
Applications
This compound functionalized QDs are versatile tools for a range of biomedical applications:
-
Targeted Cellular and In Vivo Imaging: The maleimide group can be conjugated to antibodies, antibody fragments (F(ab')), or peptides that target specific cell surface receptors.[4] This allows for the visualization and tracking of cancer cells, immune cells, or other specific cell populations.[3]
-
Drug Delivery Nanocarriers: By attaching targeting ligands, these QDs can be used to deliver therapeutic agents specifically to diseased tissues, potentially reducing off-target effects. The PEG linker helps to prolong circulation time in vivo.[1]
-
FRET-Based Biosensing: The QDs can act as either donors or acceptors in Förster Resonance Energy Transfer (FRET) pairs.[4][5] Conjugation of a binding protein or peptide to the QD can create a biosensor that reports on the presence of a specific analyte through changes in FRET efficiency.[4]
-
Probing Protein Dynamics: The stable covalent attachment of proteins to the QDs allows for the study of protein trafficking, localization, and interaction within living cells.[6]
Characterization of this compound Modified Quantum Dots
The successful surface modification of QDs with this compound can be confirmed by a variety of analytical techniques. The following table summarizes typical quantitative data obtained from the characterization of QDs before and after modification.
| Parameter | Before Modification (Hydrophobic QDs) | After Modification (this compound QDs) |
| Hydrodynamic Diameter (nm) | ~5-10 | ~10-15[2][4] |
| Zeta Potential (mV) | Not applicable (in organic solvent) | -10 to -25 |
| Quantum Yield (QY) | High (e.g., >70%) | Moderately high (e.g., 50-65%)[4] |
| Colloidal Stability | Stable in organic solvents (e.g., toluene) | Stable in aqueous buffers (e.g., PBS, borate (B1201080) buffer)[2][4] |
Experimental Protocols
This section provides detailed protocols for the surface functionalization of QDs with this compound and their subsequent conjugation to a thiol-containing protein.
Protocol 1: Surface Functionalization of QDs with this compound
This protocol describes the ligand exchange process to transfer hydrophobic QDs to the aqueous phase.
Materials:
-
Hydrophobic QDs (e.g., CdSe/ZnS core/shell) in toluene (B28343) or chloroform
-
Lipoamide-PEG3-Maleimide
-
N,N-Dimethylformamide (DMF)
-
Chloroform
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Centrifugal filter units (e.g., 100 kDa MWCO)
-
Sonicator
Procedure:
-
Prepare QD Solution: In a microcentrifuge tube, take an aliquot of hydrophobic QDs (e.g., 10 nmol).
-
Precipitate QDs: Add a 3:1 ratio of methanol to the QD solution to precipitate the QDs. Centrifuge at 8,000 x g for 5 minutes. Carefully decant the supernatant.
-
Prepare Ligand Solution: Dissolve this compound in DMF to a final concentration of 100 mg/mL.
-
Ligand Exchange Reaction: Resuspend the QD pellet in 100 µL of chloroform. Add 50 µL of the this compound solution. The molar ratio of ligand to QD should be in large excess (e.g., 1000:1).
-
Incubation: Sonicate the mixture for 10 minutes and then incubate at 60°C for 2-4 hours with gentle shaking.
-
Phase Transfer: After incubation, add 200 µL of deionized water to the mixture and vortex vigorously. The functionalized QDs should transfer to the aqueous phase. Centrifuge at 2,000 x g for 2 minutes to facilitate phase separation.
-
Purification: Carefully collect the upper aqueous phase containing the functionalized QDs.
-
Removal of Excess Ligand: To remove unbound this compound, use a centrifugal filter unit (100 kDa MWCO). Add the aqueous QD solution to the filter unit and add PBS to a total volume of 500 µL. Centrifuge at 4,000 x g for 10 minutes. Discard the flow-through.
-
Washing: Repeat the washing step with PBS at least three times.
-
Final Product: After the final wash, recover the concentrated this compound functionalized QDs from the filter unit by inverting it into a clean tube and centrifuging for 2 minutes at 1,000 x g. Store the functionalized QDs at 4°C.
Protocol 2: Bioconjugation of this compound QDs to a Thiol-Containing Protein
This protocol describes the covalent attachment of a protein with an available cysteine residue to the maleimide-functionalized QDs.
Materials:
-
This compound functionalized QDs in PBS
-
Thiol-containing protein (e.g., antibody fragment, peptide with a terminal cysteine)
-
EDTA solution (0.5 M)
-
PBS buffer, pH 7.2-7.4
-
Gel filtration chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Dissolve the thiol-containing protein in PBS buffer to a concentration of 1-2 mg/mL. If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP and subsequently purify to remove the reducing agent.
-
Prepare QD Solution: Dilute the this compound functionalized QDs in PBS to a final concentration of 1 µM. Add EDTA to the buffer to a final concentration of 1 mM to chelate any trace metals that could interfere with the maleimide-thiol reaction.
-
Conjugation Reaction: Mix the functionalized QDs and the protein solution at a molar ratio of 1:5 to 1:10 (QD:protein).
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification of Conjugate: To separate the QD-protein conjugate from unreacted protein, use gel filtration chromatography. Equilibrate the column with PBS. Load the reaction mixture onto the column and collect fractions. The QD-protein conjugate will elute in the earlier fractions due to its larger size.
-
Characterization: Confirm the successful conjugation using techniques such as gel electrophoresis (which will show a shift in the band of the QDs) or dynamic light scattering (which will show an increase in hydrodynamic diameter).
-
Storage: Store the purified QD-protein conjugate at 4°C.
Visualizations
The following diagrams illustrate the key processes described in these application notes.
Caption: Experimental workflow for the surface modification and bioconjugation of quantum dots.
Caption: Logical relationship of the components in this compound functionalized QDs for protein conjugation.
References
- 1. Particle Size, Surface Coating, and PEGylation Influence the Biodistribution of Quantum Dots in Living Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. howarthgroup.org [howarthgroup.org]
- 3. Methods for Conjugating Antibodies with Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Compact Biocompatible Quantum Dots Functionalized for Cellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of quantum dot bioconjugates and their applications in bio-imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lipoamide-PEG3-Mal in Antibody-Drug Conjugate (ADC) Creation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The linker connecting these two components is a critical determinant of the ADC's efficacy, stability, and pharmacokinetic profile.[1] The Lipoamide-PEG3-Mal linker is a novel, heterobifunctional linker designed for the development of ADCs via cysteine conjugation. This linker features a maleimide (B117702) group for covalent attachment to thiol moieties on the antibody, a short polyethylene (B3416737) glycol (PEG3) spacer to enhance solubility, and a lipoamide (B1675559) group.[][3] The maleimide group reacts specifically with free thiol groups, typically introduced by the reduction of interchain disulfide bonds in the antibody's hinge region, forming a stable thioether bond.[][] This cysteine-directed conjugation approach allows for a more controlled drug-to-antibody ratio (DAR) compared to lysine (B10760008) conjugation.
These application notes provide a detailed protocol for the generation and characterization of an ADC using the this compound linker.
Reaction Principle and Workflow
The creation of an ADC using the this compound linker involves a two-step process:
-
Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody are partially reduced to generate free sulfhydryl (thiol) groups. This is a critical step to control the number of available conjugation sites.
-
Conjugation: The maleimide group of the this compound linker (pre-attached to a cytotoxic payload) undergoes a Michael addition reaction with the generated thiol groups on the antibody, forming a stable covalent bond.
The following diagrams illustrate the chemical reaction and the overall experimental workflow.
Experimental Protocols
Materials and Reagents
-
Monoclonal Antibody (mAb)
-
This compound-Payload Conjugate
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sephadex G-25 or equivalent size-exclusion chromatography (SEC) column
-
0.22 µm sterile filter
Protocol 1: Antibody Reduction
This protocol describes the partial reduction of a monoclonal antibody to generate free thiol groups for conjugation.
-
Antibody Preparation:
-
Prepare the antibody at a concentration of 5-10 mg/mL in a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2-7.4).
-
If necessary, perform a buffer exchange using a desalting column to ensure the antibody is in the correct buffer.
-
-
Reduction Reaction:
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).
-
Add a 2.5 to 4-fold molar excess of TCEP to the antibody solution. The optimal molar excess should be determined empirically for each antibody.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
-
Removal of Reducing Agent:
-
Immediately after incubation, remove the excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with conjugation buffer.
-
The reduced antibody is now ready for conjugation. It is recommended to proceed to the conjugation step immediately.
-
Protocol 2: this compound-Payload Conjugation
This protocol details the conjugation of the thiol-reactive linker-payload to the reduced antibody.
-
Linker-Payload Preparation:
-
Dissolve the this compound-Payload in a minimal amount of an organic co-solvent such as DMSO to create a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a 5 to 10-fold molar excess of the this compound-Payload solution to the reduced antibody solution. The final concentration of the organic co-solvent should not exceed 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. Protect the reaction from light if the payload is light-sensitive.
-
-
Quenching the Reaction (Optional):
-
To quench any unreacted maleimide groups, a 20-fold molar excess of N-acetyl-cysteine can be added and incubated for 20 minutes.
-
Protocol 3: ADC Purification and Characterization
This protocol outlines the purification of the ADC and the determination of key quality attributes.
-
Purification:
-
Purify the ADC from unconjugated linker-payload and other reaction components using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
The purified ADC should be buffer-exchanged into a suitable formulation buffer (e.g., PBS).
-
Sterile filter the final ADC product using a 0.22 µm filter and store at 2-8°C for short-term storage or at -80°C for long-term storage.
-
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using hydrophobic interaction chromatography (HIC) or mass spectrometry (MS). HIC can separate ADC species with different numbers of conjugated drugs.
-
Purity and Aggregation: Assess the purity and the presence of aggregates using size-exclusion chromatography with UV detection (SEC-UV).
-
Free Drug Level: Quantify the amount of unconjugated payload using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantitative Data Summary
The following tables provide representative data that can be expected from the synthesis and characterization of an ADC using a this compound linker. These values are illustrative and may vary depending on the specific antibody, payload, and reaction conditions.
Table 1: Reaction Parameters and Outcomes
| Parameter | Recommended Value | Expected Outcome |
| Antibody Concentration | 5-10 mg/mL | High conjugation efficiency |
| TCEP:Ab Molar Ratio | 2.5 - 4 | Partial reduction of interchain disulfides |
| Linker:Ab Molar Ratio | 5 - 10 | Target DAR of 2-4 |
| Reaction pH | 7.2 - 7.4 | Optimal for maleimide-thiol reaction |
| Reaction Temperature | 4°C or Room Temp. | Controlled conjugation |
| Reaction Time | 1-2 hours (RT) or Overnight (4°C) | Sufficient time for reaction completion |
Table 2: ADC Characterization Data (Representative)
| Analytical Method | Parameter | Typical Result |
| HIC-HPLC | Average DAR | 3.5 - 4.0 |
| DAR Distribution | DAR0 < 5%, DAR2 ~20%, DAR4 ~75% | |
| SEC-UV | Monomer Purity | > 95% |
| Aggregate Level | < 5% | |
| RP-HPLC | Free Payload | < 1% |
| Mass Spectrometry | Intact Mass | Confirms conjugation |
Conclusion
The this compound linker offers a robust and efficient method for the creation of antibody-drug conjugates with controlled drug-to-antibody ratios. The protocols provided herein offer a comprehensive guide for researchers in the field of ADC development. Optimization of the reduction and conjugation conditions for each specific antibody and payload is recommended to achieve the desired product characteristics. Thorough analytical characterization is crucial to ensure the quality, consistency, and efficacy of the final ADC product.
References
Application Notes and Protocols for Lipoamide-PEG3-Maleimide Conjugation with Cysteine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of molecules to cysteine residues on proteins and peptides is a cornerstone of bioconjugation chemistry, enabling the development of antibody-drug conjugates (ADCs), targeted imaging agents, and other advanced therapeutics. The reaction between a maleimide (B117702) and a thiol group from a cysteine residue is a highly efficient and selective method for creating a stable thioether bond.[1] This Michael addition reaction is favored for its high specificity for thiols within a pH range of 6.5-7.5, proceeding rapidly under mild, physiological conditions.[2][3] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[1][2][4]
Lipoamide-PEG3-Maleimide is a versatile reagent that combines the thiol-reactive maleimide group with a hydrophilic polyethylene (B3416737) glycol (PEG) linker and a lipoamide (B1675559) moiety.[5] The lipoamide portion can be used for surface modification, particularly of metallic nanoparticles, while the PEG linker enhances water solubility and provides a flexible spacer.[5][6] The maleimide group allows for specific covalent attachment to cysteine residues.[5]
These application notes provide a detailed overview of the reaction conditions, a general protocol for conjugation, and methods for analyzing the resulting conjugate.
Reaction Mechanism and Workflow
The fundamental reaction involves the nucleophilic attack of a thiol group (from a cysteine residue) on the electron-deficient double bond of the maleimide ring, resulting in the formation of a stable thiosuccinimide thioether linkage.[7]
Experimental Workflow Diagram
Caption: A general workflow for the conjugation of Lipoamide-PEG3-Maleimide to cysteine residues.
Optimizing Reaction Conditions
The success of the conjugation is highly dependent on several key parameters that influence reaction rate, efficiency, and specificity.
| Parameter | Recommended Condition | Rationale & Considerations |
| pH | 6.5 - 7.5 | This range ensures high chemoselectivity for thiol groups. Below pH 6.5, the reaction is slow. Above pH 7.5, reactivity with amines (e.g., lysine) increases, and the maleimide group is more susceptible to hydrolysis.[2][4] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster (typically 30 minutes to 2 hours). 4°C is recommended for sensitive biomolecules and may require overnight incubation.[1][2] 37°C can be used to accelerate the reaction but may not be suitable for all biomolecules.[2][8] |
| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 | A molar excess of the Lipoamide-PEG3-Maleimide reagent is used to drive the reaction to completion.[1][2][9][10] |
| Buffer | Phosphate-buffered saline (PBS), Tris, HEPES (10-100 mM) | It is critical to use buffers that are free of thiol-containing compounds (e.g., DTT, β-mercaptoethanol).[2][9] |
| Protein Concentration | 1-10 mg/mL | This concentration range is generally effective for conjugation reactions.[1] |
Detailed Experimental Protocol
This protocol provides a general procedure for conjugating Lipoamide-PEG3-Maleimide to a thiol-containing protein.
Materials
-
Thiol-containing protein
-
Lipoamide-PEG3-Maleimide
-
Reaction Buffer: Degassed, thiol-free buffer, pH 7.0-7.5 (e.g., PBS, HEPES)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) (Optional, for disulfide reduction)
-
Quenching Reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Purification system (e.g., size-exclusion chromatography column, dialysis tubing)
Procedure
-
Protein Preparation and Disulfide Reduction (if necessary):
-
Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[1]
-
If the target cysteine residues are involved in disulfide bonds, a reduction step is required.[1]
-
Add a 10-fold molar excess of TCEP to the protein solution.[9][11]
-
Incubate for approximately 30-60 minutes at room temperature. TCEP does not need to be removed prior to the addition of the maleimide reagent.[2][11]
-
To prevent re-formation of disulfide bonds, it is advisable to perform the reduction and subsequent conjugation under an inert atmosphere (e.g., nitrogen or argon).[9][12]
-
-
Preparation of Lipoamide-PEG3-Maleimide Stock Solution:
-
Conjugation Reaction:
-
Add the Lipoamide-PEG3-Maleimide stock solution to the protein solution to achieve the desired molar excess (a 10-20 fold excess is a good starting point).[2][9] Add the maleimide solution dropwise while gently stirring.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light.[1][9]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and consume any unreacted maleimide, a quenching reagent such as L-cysteine or β-mercaptoethanol can be added to a final concentration of ~1 mM.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted Lipoamide-PEG3-Maleimide and other small molecules from the conjugate.
-
Common purification methods include size-exclusion chromatography (SEC), dialysis, or ultrafiltration.[10]
-
Storage of the Conjugate
-
For long-term storage, it is recommended to add stabilizers such as bovine serum albumin (BSA) at 5-10 mg/mL and a bacteriostatic agent like sodium azide (B81097) (0.01-0.03%).[9]
-
The conjugate should be stored at 4°C, protected from light. For storage at -20°C, glycerol (B35011) can be added to a final concentration of 50%.[9]
Analysis and Characterization
Reaction Monitoring and Purification Analysis
Caption: Workflow for the analysis of the conjugation reaction by RP-HPLC and Mass Spectrometry.
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a valuable technique to monitor the progress of the conjugation and to assess the purity of the final product.[2]
-
Method: A C18 column is typically used with a mobile phase gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).[2]
-
Analysis: The unconjugated protein, unreacted Lipoamide-PEG3-Maleimide, and the final conjugate will have different retention times, allowing for their separation and quantification.[2]
Mass spectrometry (MS) is a powerful tool to confirm the successful conjugation and to determine the number of Lipoamide-PEG3-Maleimide molecules attached to each protein.[2]
Stability Considerations and Side Reactions
While the maleimide-thiol reaction is robust, the stability of the resulting thiosuccinimide linkage can be a concern, particularly in biological environments like plasma.[13]
-
Retro-Michael Reaction: The thiosuccinimide bond can be reversible, leading to deconjugation or exchange with other thiols like albumin or glutathione.[13][14][15]
-
Hydrolysis: The succinimide (B58015) ring can undergo hydrolysis to form a stable maleamic acid thioether.[14] This ring-opened form is not susceptible to the retro-Michael reaction.[14] Post-conjugation treatment at a slightly alkaline pH (e.g., pH 9) can promote this stabilizing hydrolysis, though the potential for protein aggregation must be considered.[14]
-
Thiazine (B8601807) Rearrangement: For peptides with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a thiazine rearrangement.[7][16] This side reaction is more prevalent at neutral and basic pH and can be minimized by performing the conjugation under acidic conditions (e.g., pH 5) or by acetylating the N-terminal amine.[7][16]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Lipoamide-PEG3-Mal, 1314378-19-2 | BroadPharm [broadpharm.com]
- 6. Lipoamide-PEG-Mal, MW 1,000 | BroadPharm [broadpharm.com]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. biotium.com [biotium.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Calculating Molar Excess and Thiol-Maleimide Conjugation
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed protocol for the conjugation of a thiol-reactive compound, Lipoamide-PEG3-Maleimide (Mal), to a thiol-containing molecule, such as a cysteine-containing peptide or protein. It outlines the essential calculations for determining the optimal molar excess of the labeling reagent and provides a step-by-step experimental workflow.
Introduction to Thiol-Maleimide Conjugation
The covalent modification of proteins, peptides, and other biomolecules is a cornerstone of drug development, diagnostics, and life science research. One of the most specific and widely used methods for bioconjugation is the reaction between a maleimide (B117702) group and a sulfhydryl (thiol) group.
The maleimide moiety reacts with the thiol group of a cysteine residue via a Michael addition reaction to form a stable, covalent thioether bond[1][2]. This reaction is highly chemoselective for thiols when conducted within a pH range of 6.5-7.5[3][4]. At a neutral pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines, minimizing off-target reactions with residues like lysine.
Lipoamide-PEG3-Mal is a heterobifunctional linker. The maleimide group provides the thiol-reactivity, the polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance, and the lipoamide (B1675559) can serve as an anchor for binding to surfaces or other molecules. Achieving an optimal degree of labeling is critical and is controlled by adjusting the molar ratio of the maleimide reagent to the thiol-containing biomolecule.
Pre-Conjugation: Calculating Molar Excess
To ensure efficient conjugation, the maleimide-containing reagent is typically added in excess relative to the thiol-containing molecule. A 10 to 20-fold molar excess is a common starting point for optimization.
Calculation Steps
The following steps outline how to calculate the mass of this compound required for a desired molar excess.
-
Calculate Moles of Thiol-Molecule (e.g., Peptide):
-
Moles of Peptide = Mass of Peptide (g) / Molecular Weight of Peptide (g/mol)
-
-
Calculate Moles of Maleimide Reagent:
-
Moles of this compound = Moles of Peptide × Desired Molar Excess
-
-
Calculate Mass of Maleimide Reagent:
-
Mass of this compound (g) = Moles of this compound × Molecular Weight of this compound (g/mol)
-
Example Calculation Summary
The following table provides an example calculation for conjugating a hypothetical peptide with a specific molecular weight using a 20-fold molar excess of this compound.
| Parameter | Symbol | Value | Formula |
| Peptide Inputs | |||
| Mass of Peptide | m_peptide | 2 mg (0.002 g) | Given |
| Molecular Weight of Peptide | MW_peptide | 3500 g/mol | Given |
| Maleimide Reagent Inputs | |||
| Molecular Weight of this compound | MW_mal | 505.7 g/mol | Given |
| Desired Molar Excess | ME | 20 | Chosen for Optimization |
| Calculations | |||
| Moles of Peptide | n_peptide | 5.71 x 10⁻⁷ mol | m_peptide / MW_peptide |
| Moles of this compound | n_mal | 1.14 x 10⁻⁵ mol | n_peptide × ME |
| Mass of this compound to Add | m_mal | 5.78 x 10⁻³ g (5.78 mg) | n_mal × MW_mal |
Experimental Protocols
This protocol is designed for the conjugation reaction and subsequent purification of the product.
Required Materials
-
Thiol-containing molecule: Protein or peptide with at least one free cysteine.
-
This compound
-
Conjugation Buffer: Thiol-free buffer, pH 7.0-7.5 (e.g., Phosphate-Buffered Saline (PBS), HEPES, or Tris). Degas the buffer before use by vacuum or by bubbling with an inert gas (N₂ or Ar).
-
Anhydrous Solvent: Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF).
-
(Optional) Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine). Avoid DTT unless it is removed prior to conjugation.
-
Purification System: Gel filtration/desalting column (e.g., Sephadex G-25) or HPLC system.
Chemical Reaction Pathway
Caption: Thiol-Maleimide Conjugation Reaction.
Experimental Workflow Diagram
Caption: Experimental workflow for thiol-maleimide conjugation.
Step-by-Step Protocol
Step 1: Preparation of Reagents
-
Prepare the Thiol-Containing Molecule: Dissolve the protein or peptide in degassed conjugation buffer (pH 7.0-7.5) to a final concentration of 1-10 mg/mL.
-
Prepare the this compound Stock Solution: Immediately before use, dissolve the calculated mass of this compound in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). Vortex briefly to ensure it is fully dissolved.
Step 2: Reduction of Disulfide Bonds (Optional)
-
If the protein or peptide contains disulfide bonds that need to be reduced to free up thiol groups, add TCEP to the solution from Step 1.1. A 10 to 100-fold molar excess of TCEP over the protein is recommended.
-
Incubate the mixture for 30-60 minutes at room temperature. It is not necessary to remove the TCEP before proceeding.
Step 3: Conjugation Reaction
-
Add the prepared this compound stock solution (from Step 1.2) to the peptide/protein solution (from Step 1.1 or Step 2).
-
Mix gently and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C. The reaction should be protected from light.
Step 4: Purification of the Conjugate
-
After the incubation is complete, remove the excess, unreacted this compound.
-
For molecules with a significant size difference, a desalting column (gel filtration) is effective. Equilibrate the column with your buffer of choice (e.g., PBS).
-
Apply the reaction mixture to the column. The first fraction to elute will contain the higher molecular weight conjugate, while the smaller, unreacted maleimide reagent will be retained longer.
-
Alternative methods for purification include dialysis, FPLC, or HPLC.
Step 5: Characterization and Storage
-
Confirm successful conjugation by analyzing the purified product. Techniques such as mass spectrometry (MS) will show an increase in mass corresponding to the addition of the this compound moiety. SDS-PAGE will show a shift in the band to a higher molecular weight.
-
For short-term storage, keep the purified conjugate at 2-8°C, protected from light, for up to one week. For long-term storage, add a cryoprotectant like 50% glycerol (B35011) and store at -20°C or below.
References
Preparing Thiol-Reactive Surfaces with Lipoamide-PEG3-Maleimide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted immobilization of biomolecules onto surfaces is a cornerstone of modern biotechnology, enabling advancements in diagnostics, drug discovery, and fundamental biological research. Lipoamide-PEG3-Maleimide (Lipoamide-PEG3-Mal) is a heterobifunctional linker designed to create highly specific and stable thiol-reactive surfaces. This molecule features a lipoamide (B1675559) group with a disulfide bond that exhibits a strong affinity for gold and other metallic surfaces, facilitating the formation of self-assembled monolayers (SAMs). The maleimide (B117702) group, located at the terminus of a flexible polyethylene (B3416737) glycol (PEG) spacer, provides a reactive site for the covalent immobilization of thiol-containing molecules, such as proteins, peptides, and antibodies, through a stable thioether bond. The PEG spacer serves to increase the hydrophilicity of the surface, which can help to reduce non-specific protein adsorption and improve the accessibility of the maleimide group for conjugation.
These application notes provide detailed protocols for the preparation and characterization of thiol-reactive surfaces using this compound, as well as a method for the subsequent immobilization of thiol-containing proteins.
Data Presentation
The following tables summarize key quantitative parameters relevant to the preparation and performance of this compound functionalized surfaces. This data has been compiled from literature on similar self-assembled monolayers and maleimide-thiol conjugation reactions and should be considered as a guideline. Optimal values may vary depending on the specific application and substrate.
Table 1: Lipoamide-PEG3-Maleimide Self-Assembled Monolayer (SAM) Formation Parameters
| Parameter | Recommended Range | Notes |
| Concentration | 0.1 - 2.0 mM (in Ethanol (B145695) or Isopropanol) | Higher concentrations can lead to faster monolayer formation but may result in a less ordered layer. |
| Incubation Time | 12 - 24 hours | Longer incubation times generally lead to a more densely packed and stable monolayer. |
| Solvent | Anhydrous Ethanol or Isopropanol | High purity, anhydrous solvents are crucial to prevent premature hydrolysis of the maleimide group. |
| Temperature | Room Temperature (20-25°C) | The self-assembly process is typically carried out at room temperature. |
Table 2: Thiol-Maleimide Conjugation Parameters
| Parameter | Recommended Range | Notes |
| Protein Concentration | 0.1 - 2.0 mg/mL (in PBS, pH 7.0-7.5) | The optimal concentration will depend on the specific protein and the desired surface density. |
| Reaction pH | 6.5 - 7.5 | The maleimide group is most reactive with thiols in this pH range. At pH > 7.5, hydrolysis of the maleimide group and reaction with amines can occur. |
| Reaction Time | 2 - 4 hours at Room Temperature or Overnight at 4°C | Longer incubation times at 4°C can improve conjugation efficiency for sensitive proteins. |
| Molar Ratio (Surface Maleimide:Thiol) | >10:1 | A significant excess of surface maleimide groups ensures efficient capture of the thiol-containing molecule. |
Table 3: Surface Characterization Data (Typical Values)
| Technique | Parameter | Typical Value |
| X-ray Photoelectron Spectroscopy (XPS) | N 1s Signal | Presence of a peak around 400 eV confirms the presence of the maleimide group. |
| S 2p Signal | Peaks around 162 eV and 163.5 eV indicate the formation of gold-thiolate bonds. | |
| Contact Angle Goniometry | Water Contact Angle | Varies with surface packing and PEG length, typically in the range of 30-60°. |
| Quartz Crystal Microbalance with Dissipation (QCM-D) | Frequency Change (Δf) upon Protein Binding | Dependent on protein size and surface density, typically a decrease of 10-100 Hz. |
| Surface Plasmon Resonance (SPR) | Response Units (RU) upon Protein Binding | Dependent on protein size and surface density, typically an increase of 500-5000 RU. |
Experimental Protocols
Protocol 1: Preparation of Thiol-Reactive Surfaces on Gold Substrates
This protocol describes the formation of a self-assembled monolayer (SAM) of this compound on a gold-coated substrate.
Materials:
-
Gold-coated substrates (e.g., SPR chips, QCM-D crystals, glass slides with a gold coating)
-
Lipoamide-PEG3-Maleimide
-
Anhydrous Ethanol (or Isopropanol)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Glassware (cleaned with Piranha solution)
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrates in Piranha solution for 5-10 minutes.
-
Thoroughly rinse the substrates with copious amounts of DI water.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
Use the cleaned substrates immediately.
-
-
Preparation of this compound Solution:
-
Prepare a 1 mM solution of Lipoamide-PEG3-Maleimide in anhydrous ethanol. For example, dissolve 5.6 mg of this compound (MW: 559.7 g/mol ) in 10 mL of anhydrous ethanol.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
-
Self-Assembled Monolayer (SAM) Formation:
-
Place the cleaned and dried gold substrates in a clean glass container.
-
Completely immerse the substrates in the 1 mM this compound solution.
-
Incubate for 18-24 hours at room temperature in a dark, vibration-free environment. To prevent solvent evaporation, the container can be sealed.
-
-
Washing and Drying:
-
After incubation, carefully remove the substrates from the solution.
-
Rinse the substrates thoroughly with anhydrous ethanol to remove any non-specifically adsorbed molecules.
-
Dry the functionalized substrates under a gentle stream of nitrogen gas.
-
The thiol-reactive surfaces are now ready for use or can be stored in a desiccator for a short period. It is recommended to use them immediately for best results.
-
Protocol 2: Immobilization of a Thiol-Containing Protein
This protocol details the covalent immobilization of a protein with an accessible cysteine residue onto the prepared thiol-reactive surface.
Materials:
-
This compound functionalized gold substrate (from Protocol 1)
-
Thiol-containing protein (e.g., an antibody fragment, a cysteine-tagged protein)
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Bovine Serum Albumin (BSA) for blocking (optional)
-
DI water
Procedure:
-
Preparation of Protein Solution:
-
Dissolve the thiol-containing protein in PBS (pH 7.2) to a final concentration of 0.5 mg/mL. The optimal concentration may need to be determined experimentally.
-
If the protein contains disulfide bonds that need to be reduced to expose a free thiol, treat the protein with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) prior to this step, followed by removal of the excess reducing agent.
-
-
Protein Immobilization:
-
Place the this compound functionalized substrate in a suitable container (e.g., a petri dish or the flow cell of an SPR or QCM-D instrument).
-
Cover the surface with the protein solution and incubate for 2-4 hours at room temperature or overnight at 4°C. Gentle agitation can improve immobilization efficiency.
-
-
Washing:
-
After incubation, remove the protein solution.
-
Wash the surface thoroughly with PBS (pH 7.2) to remove any non-covalently bound protein. Repeat the washing step at least three times.
-
-
Blocking (Optional):
-
To block any remaining reactive maleimide groups and reduce non-specific binding in subsequent assays, incubate the surface with a solution of 1% BSA in PBS for 30-60 minutes at room temperature.
-
Wash the surface again with PBS.
-
-
Final Rinse and Storage:
-
Perform a final rinse with DI water.
-
The surface with the immobilized protein is now ready for downstream applications. Store hydrated at 4°C if not used immediately.
-
Visualizations
Experimental Workflow for Surface Preparation and Protein Immobilization
Caption: Workflow for creating a thiol-reactive surface and immobilizing a protein.
Mechanism of Thiol-Reactive Surface Formation and Protein Capture
Caption: Mechanism of surface functionalization and subsequent protein immobilization.
Application Notes and Protocols: Lipoamide-PEG3-Mal Modified Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoamide-PEG3-Maleimide (Lipoamide-PEG3-Mal) is a heterobifunctional linker that plays a crucial role in the surface modification of nanoparticles for a wide range of biomedical applications. This linker is comprised of three key components: a lipoamide (B1675559) group for stable anchoring to nanoparticle surfaces, a polyethylene (B3416737) glycol (PEG) spacer to enhance biocompatibility and solubility, and a maleimide (B117702) group for covalent conjugation of thiol-containing biomolecules.[1] This combination of features makes this compound an invaluable tool for developing sophisticated nanoparticle-based systems for targeted drug delivery, advanced diagnostics, and innovative imaging modalities.
These application notes provide a comprehensive overview of the downstream applications of this compound modified nanoparticles. Detailed protocols for key experiments are provided to guide researchers in the effective use of this technology.
Key Applications
This compound modified nanoparticles are instrumental in several cutting-edge research and development areas:
-
Targeted Drug Delivery: The maleimide group allows for the specific attachment of targeting ligands such as antibodies, peptides, or aptamers, enabling the nanoparticles to selectively bind to and deliver therapeutic payloads to diseased cells or tissues, thereby minimizing off-target effects.[2][3][4]
-
Bioconjugation and Vaccine Development: The ability to covalently link proteins and peptides to nanoparticles is fundamental in creating nanoparticle-based vaccines and other immunotherapies.[5] This conjugation can enhance the immunogenicity of antigens and facilitate their delivery to immune cells.
-
Advanced In Vivo and In Vitro Imaging: By conjugating fluorescent dyes or other imaging agents, these nanoparticles can be used as probes for cellular and molecular imaging, allowing for the visualization of biological processes with high sensitivity and specificity.
-
Diagnostic Nanosystems: The functionalized nanoparticles can be integrated into diagnostic platforms, such as biosensors and lateral flow assays, for the detection of biomarkers associated with various diseases.
Data Summary
The following table summarizes key quantitative data related to the characteristics and performance of this compound modified nanoparticles from various studies.
| Nanoparticle Type | Size (nm) | Application | Targeting Ligand | Conjugation Efficiency (%) | Reference |
| Gold Nanoparticles | 5 - 100 | Immunoassays, Drug Delivery | Thiol-modified oligonucleotides, antibodies, peptides | High (not specified) | |
| Gold Nanoparticles | ~13 | Cancer Cell Targeting | K7C peptide | Not specified | |
| Lyotropic Liquid Crystalline Nanoparticles | 100 - 250 | Targeted Drug Delivery | anti-EGFR Fab' | High | |
| PLGA Nanoparticles | Not specified | Targeted Drug Delivery | cRGDfK peptide, 11A4 nanobody | cRGDfK: 84 ± 4, 11A4: 58 ± 12 | |
| Gold Nanoparticles | Not specified | Tumor Targeting | isoDGR peptide | Not specified |
Experimental Protocols
Protocol 1: General One-Step Conjugation of Thiolated Biomolecules to this compound Modified Gold Nanoparticles
This protocol outlines a general method for the covalent attachment of thiol-containing molecules (e.g., peptides, antibodies) to this compound functionalized gold nanoparticles.
Materials:
-
This compound modified gold nanoparticles (AuNPs)
-
Thiol-containing biomolecule (e.g., peptide, antibody fragment)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5
-
Quenching Solution: 10 mM Cysteine or N-acetyl cysteine in PBS
-
Microcentrifuge tubes
-
Spin column with appropriate molecular weight cutoff (MWCO)
Procedure:
-
Reagent Preparation: Allow all reagents to equilibrate to room temperature. Reconstitute lyophilized nanoparticles and biomolecules in the reaction buffer to the desired concentrations.
-
Conjugation Reaction:
-
In a microcentrifuge tube, mix the this compound modified AuNPs with the thiol-containing biomolecule at a desired molar ratio (e.g., 1:10 nanoparticle to biomolecule).
-
The total reaction volume should be kept minimal to ensure efficient conjugation.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Add the quenching solution to the reaction mixture to a final concentration of 1 mM to react with any unreacted maleimide groups.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugated nanoparticles from excess biomolecules and quenching reagent using a spin column.
-
Centrifuge the mixture according to the manufacturer's instructions.
-
Discard the flow-through and resuspend the nanoparticle pellet in a suitable storage buffer (e.g., PBS with 0.05% BSA).
-
-
Characterization:
-
Characterize the resulting bioconjugate for size, stability, and conjugation efficiency using techniques such as Dynamic Light Scattering (DLS), UV-Vis Spectroscopy, and gel electrophoresis (SDS-PAGE).
-
Protocol 2: Preparation of this compound Modified Gold Nanoparticles
This protocol describes the surface modification of citrate-stabilized gold nanoparticles with this compound.
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs)
-
This compound
-
Reaction Buffer: Deionized water or a low molarity buffer (e.g., 2 mM sodium phosphate, pH 7.4)
-
Centrifuge
Procedure:
-
Ligand Exchange Reaction:
-
To a solution of citrate-stabilized AuNPs, add a solution of this compound. The amount of linker to add should be calculated to achieve the desired surface density. An excess of the linker is typically used.
-
Allow the mixture to react for several hours (e.g., 4-12 hours) at room temperature with gentle stirring. This allows for the displacement of citrate (B86180) ions from the gold surface by the lipoamide groups.
-
-
Purification:
-
Centrifuge the nanoparticle solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.
-
Carefully remove the supernatant containing the excess, unbound linker.
-
Resuspend the nanoparticle pellet in the desired reaction buffer for subsequent conjugation steps.
-
Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of the unbound linker.
-
-
Characterization:
-
Confirm the successful surface modification by analyzing the nanoparticles using UV-Vis spectroscopy (observing a shift in the surface plasmon resonance peak) and DLS (to check for changes in hydrodynamic diameter and stability).
-
Visualizations
References
- 1. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. researchgate.net [researchgate.net]
- 3. Sub-15 nm Nanoparticles for Drug Delivery: Emerging Frontiers and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipoprotein Like Nanoparticles Used in Drug and Gene Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Method for Producing Protein Nanoparticles with Applications in Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Site-Specific Protein Modification using Lipoamide-PEG3-Mal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoamide-PEG3-Mal is a versatile, heterobifunctional crosslinker designed for the site-specific modification of proteins and other biomolecules. This reagent incorporates three key functional components:
-
Lipoamide Group: This moiety features a disulfide bond that can reversibly interact with metal surfaces, such as gold nanoparticles, making it valuable for surface modification applications.
-
Triethylene Glycol (PEG3) Linker: A short, hydrophilic polyethylene (B3416737) glycol spacer that enhances the water solubility of the reagent and the resulting conjugate. The PEG linker also provides flexibility and reduces steric hindrance during the conjugation reaction.
-
Maleimide (B117702) Group: A thiol-reactive functional group that specifically and efficiently reacts with the sulfhydryl group of cysteine residues within a protein. This reaction forms a stable thioether bond, enabling precise, site-specific covalent attachment.
The unique combination of these functionalities makes this compound a powerful tool for a variety of bioconjugation applications, including the development of antibody-drug conjugates (ADCs), the immobilization of proteins on surfaces, and the creation of targeted drug delivery systems.
Principle of the Reaction
The core of the protein modification process using this compound lies in the highly specific reaction between the maleimide group and a free sulfhydryl group (-SH) on a cysteine residue. This Michael addition reaction proceeds readily under mild, near-neutral pH conditions (pH 6.5-7.5) to form a stable, covalent thioether bond.[1][2] The specificity of this reaction allows for the targeted labeling of proteins at engineered or naturally accessible cysteine residues.
To ensure successful conjugation, it is often necessary to first reduce any existing disulfide bonds within the protein to generate free sulfhydryl groups. This is typically achieved using a mild reducing agent like Tris(2-carboxyethyl)phosphine (TCEP), which does not need to be removed prior to the maleimide reaction.
Experimental Protocols
Preparation of Protein for Labeling
This initial step is critical to ensure the availability of free thiol groups for conjugation.
Materials:
-
Protein of interest containing at least one cysteine residue
-
Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer (10-100 mM, pH 7.0-7.5), degassed.[3][4]
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Spin Desalting Column
Protocol:
-
Dissolve the protein in the degassed Reaction Buffer to a concentration of 1-10 mg/mL.[1][5]
-
Optional (for proteins with disulfide bonds): To reduce disulfide bonds and expose cysteine residues, add a 10- to 100-fold molar excess of TCEP to the protein solution.[4]
-
Incubate the mixture for 20-60 minutes at room temperature.
-
If a reducing agent other than TCEP (like DTT) was used, it must be removed prior to adding the maleimide reagent. This can be accomplished using a spin desalting column equilibrated with the Reaction Buffer. TCEP does not need to be removed.[4]
Preparation of this compound Stock Solution
It is recommended to prepare the this compound solution immediately before use to minimize hydrolysis of the maleimide group.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
Protocol:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the this compound in anhydrous DMSO or DMF.[4] Vortex briefly to ensure complete dissolution.
Protein Conjugation with this compound
The following protocol provides a general guideline. The optimal molar ratio of the labeling reagent to the protein should be determined empirically for each specific system.
Materials:
-
Prepared protein solution
-
This compound stock solution
-
Reaction Buffer
Protocol:
-
Add the desired molar excess of the this compound stock solution to the prepared protein solution. A starting point of 10- to 20-fold molar excess of the maleimide reagent over the protein is recommended.[4]
-
Gently mix the reaction solution and protect it from light.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[4]
Purification of the Lipoamide-PEG3-Protein Conjugate
Purification is necessary to remove unreacted this compound and any reaction byproducts.
Methods:
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: This is a common and effective method for separating the larger protein conjugate from the smaller, unreacted maleimide reagent.[3][5] Use a resin with an appropriate molecular weight cutoff (MWCO).
-
Dialysis: This method is suitable for removing small molecule impurities. Use a dialysis membrane with an appropriate MWCO (e.g., 10 kDa for IgG) and perform several buffer changes.[6]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase or size-exclusion HPLC can be used for both purification and analysis of the conjugate.[5]
Characterization of the Conjugate
After purification, it is important to characterize the Lipoamide-PEG3-Protein conjugate to determine the degree of labeling and confirm its integrity.
Determination of Degree of Labeling (DOL)
The DOL represents the average number of this compound molecules conjugated to each protein molecule.
Method:
-
Measure the UV-Vis absorbance of the purified conjugate at 280 nm (for the protein) and, if applicable, at the maximum absorbance wavelength of a fluorescent tag if one is incorporated.
-
The protein concentration can be calculated using the Beer-Lambert law, correcting for the absorbance of the attached molecule at 280 nm.[3]
-
The concentration of the attached this compound can be determined if it contains a chromophore or by using analytical techniques like mass spectrometry.
-
The DOL is the molar ratio of the attached this compound to the protein.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique to confirm the successful conjugation and determine the exact mass of the modified protein. An increase in mass corresponding to the molecular weight of this compound (559.7 g/mol ) for each modification will be observed.
Quantitative Data Summary
The following tables provide a summary of recommended parameters and expected outcomes based on general maleimide chemistry. Optimal conditions for this compound should be determined experimentally.
Table 1: Recommended Reaction Parameters for Protein Conjugation
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol-maleimide reaction, minimizes reaction with amines.[4] |
| Temperature | 4°C to Room Temperature | Lower temperatures can be used for longer incubation times to minimize protein degradation. |
| Molar Ratio (Reagent:Protein) | 10:1 to 20:1 | This should be optimized for each specific protein and desired degree of labeling.[4] |
| Reaction Time | 2 hours to overnight | Longer incubation times may be necessary for less reactive cysteines.[4] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction kinetics.[1][5] |
Table 2: Typical Conjugation Efficiencies for Maleimide Reactions
| Protein Type | Molar Ratio (Maleimide:Protein) | Conjugation Efficiency | Reference |
| Peptide (cRGDfK) | 2:1 | 84 ± 4% | [7] |
| Nanobody (11A4) | 5:1 | 58 ± 12% | [7] |
| Engineered Hemoglobin | Not specified | >80% | [8] |
Note: These efficiencies are for different maleimide constructs and proteins and should be used as a general guideline.
Visualizations
Caption: Experimental workflow for site-specific protein modification.
Caption: Thiol-maleimide conjugation reaction mechanism.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. biotium.com [biotium.com]
- 3. Lipoic acid PEG NHS, LA-PEG-NHS [nanocs.net]
- 4. PEGylated Poly(α-lipoic acid) Loaded with Doxorubicin as a pH and Reduction Dual Responsive Nanomedicine for Breast Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Nanotechnological Approaches to Enhance the Potential of α-Lipoic Acid for Application in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Lipoamide-PEG3-Maleimide Conjugation
Welcome to the technical support center for Lipoamide-PEG3-Maleimide applications. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during bioconjugation experiments, specifically focusing on troubleshooting low conjugation yields.
Troubleshooting Guide: Low Conjugation Efficiency
This section provides a systematic approach to identifying and resolving issues that may lead to suboptimal conjugation results.
Question 1: Why is my conjugation yield with Lipoamide-PEG3-Maleimide consistently low or non-existent?
Low conjugation efficiency is a frequent issue that can be attributed to several factors, primarily related to the integrity of the maleimide (B117702) group, the availability of the target thiol, and the reaction conditions.[1] A systematic evaluation of each component is crucial for successful troubleshooting.
Here is a logical workflow to diagnose the problem:
Problem Area 1: Lipoamide-PEG3-Maleimide Reagent Integrity
Question 2: How can I be sure my Lipoamide-PEG3-Maleimide is reactive?
The maleimide group is susceptible to hydrolysis, which renders it inactive for conjugation.[1][2] This is a primary cause of low conjugation efficiency.
-
Cause: Maleimide Hydrolysis. The maleimide ring can open in the presence of water, a reaction that is accelerated at neutral to alkaline pH.[1][2]
-
Solution: Fresh Preparation. Always prepare aqueous solutions of Lipoamide-PEG3-Maleimide immediately before use. For storage, dissolve the reagent in a dry, biocompatible organic solvent such as DMSO or DMF and store at -20°C, protected from moisture. Before use, allow the vial to reach room temperature before opening to prevent condensation.
| Storage Condition | Time | Approximate Loss of Reactivity |
| Aqueous Solution at 4°C | 7 days | ~10% |
| Aqueous Solution at 20°C | 7 days | ~40% |
Problem Area 2: Thiol Availability on the Target Molecule
Question 3: My maleimide reagent is active, but the conjugation is still failing. What could be wrong with my thiol-containing molecule?
For a successful conjugation, a sufficient concentration of accessible, reduced thiol groups (-SH) on your target molecule is essential.
-
Cause: Oxidized Thiols. Free thiols can readily oxidize to form disulfide bonds (-S-S-), which are unreactive with maleimides. This process can be catalyzed by dissolved oxygen or trace metal ions.
-
Solution: Disulfide Bond Reduction. Prior to conjugation, treat your protein or peptide with a reducing agent to cleave any disulfide bonds. TCEP (tris(2-carboxyethyl)phosphine) is often preferred as it is effective over a wide pH range and does not need to be removed before adding the maleimide. If using DTT (dithiothreitol), it is crucial to remove any excess DTT before adding the Lipoamide-PEG3-Maleimide, as it will compete for the maleimide.
-
Solution: Prevent Re-oxidation. Use degassed buffers for all steps. Including a chelating agent like 1-5 mM EDTA in your reaction buffer can sequester metal ions that catalyze oxidation.
-
-
Cause: Steric Hindrance. The thiol groups may be buried within the three-dimensional structure of the protein, making them inaccessible to the Lipoamide-PEG3-Maleimide.
-
Solution: Mild Denaturation. In some cases, the addition of a mild denaturant can help expose buried cysteine residues. This should be approached with caution as it may affect the protein's function. Another strategy could be to use a longer PEG linker to improve accessibility.
-
Problem Area 3: Reaction Conditions
Question 4: I've confirmed my reagents are good. How do I optimize the reaction conditions for the best yield?
The reaction conditions play a critical role in the efficiency and specificity of the thiol-maleimide conjugation.
-
Cause: Suboptimal pH. The pH of the reaction buffer is crucial. The optimal pH range for the thiol-maleimide reaction is 6.5-7.5.
-
Below pH 6.5, the reaction rate slows as the concentration of the more reactive thiolate anion decreases.
-
Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and can also react with primary amines (e.g., lysine (B10760008) residues), leading to a loss of selectivity.
-
-
Cause: Incorrect Molar Ratio. An insufficient amount of the Lipoamide-PEG3-Maleimide will result in an incomplete reaction.
-
Solution: Molar Excess. Use a molar excess of the Lipoamide-PEG3-Maleimide over the thiol-containing molecule. A 10- to 20-fold molar excess is a common starting point, but this should be optimized for your specific application.
-
-
Cause: Insufficient Reaction Time or Temperature.
-
Solution: Optimize Incubation. The reaction is typically carried out at room temperature for 2 hours or at 4°C overnight. For larger, more complex molecules, longer reaction times may be necessary. It is advisable to perform a time-course experiment to determine the optimal reaction time.
-
| Parameter | Recommended Range | Rationale |
| pH | 6.5 - 7.5 | Balances thiol reactivity with maleimide stability and selectivity. |
| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 | Drives the reaction towards completion. |
| Temperature | 4°C to Room Temperature | Slower at 4°C, but may be better for sensitive proteins. |
| Reaction Time | 2 hours to Overnight | Dependent on reactants and temperature. |
Frequently Asked Questions (FAQs)
Q1: How can I confirm that the disulfide bonds in my protein have been successfully reduced before conjugation? You can quantify the number of free thiols before and after the reduction step using Ellman's reagent (DTNB). This colorimetric assay results in a yellow product with an absorbance maximum at 412 nm, which is proportional to the free thiol concentration.
Q2: What are potential side reactions I should be aware of during maleimide conjugation? Besides maleimide hydrolysis, other side reactions include:
-
Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines like lysine residues.
-
Retro-Michael Reaction: The thioether bond formed can be reversible, especially in the presence of other thiols like glutathione, which can lead to payload exchange in vivo.
-
Thiazine (B8601807) Rearrangement: If you are conjugating to a peptide or protein with an N-terminal cysteine, the conjugate can rearrange to form a stable six-membered thiazine ring, which may be an undesired product. This is more pronounced at neutral to basic pH.
Q3: How do I stop the conjugation reaction? To quench the reaction, you can add a small molecule thiol, such as cysteine or 2-mercaptoethanol, to react with any excess Lipoamide-PEG3-Maleimide.
Q4: What is the best way to purify the final conjugate? The choice of purification method depends on the size and properties of your conjugate. Size-exclusion chromatography (SEC) is commonly used to separate the larger conjugate from smaller, unreacted reagents and byproducts. HPLC can also be a powerful tool for both purification and analysis.
Q5: How can I quantify the final conjugation yield? High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC-MS) are effective methods. By comparing the peak areas or mass signals of the starting material and the final conjugate, you can determine the conjugation efficiency.
Experimental Protocols
Protocol 1: Disulfide Bond Reduction
-
Dissolve your thiol-containing protein/peptide in a degassed, thiol-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5.
-
Using TCEP (Recommended):
-
Prepare a fresh stock solution of TCEP in the same degassed buffer.
-
Add TCEP to the protein solution to achieve a 10- to 100-fold molar excess over the protein.
-
Incubate at room temperature for 30-60 minutes. The reduced protein solution can be used directly in the conjugation reaction.
-
-
Using DTT:
-
Add DTT to the protein solution to a final concentration of 10-100 mM.
-
Incubate at room temperature for 30-60 minutes.
-
Crucially, remove excess DTT using a desalting column or buffer exchange before proceeding to the conjugation step.
-
Protocol 2: Lipoamide-PEG3-Maleimide Conjugation
-
Immediately before use, dissolve the Lipoamide-PEG3-Maleimide in a minimal amount of anhydrous DMSO or DMF.
-
Add the Lipoamide-PEG3-Maleimide solution to the reduced, thiol-containing molecule solution. A 10- to 20-fold molar excess of the maleimide reagent is a common starting point.
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, with gentle mixing.
-
(Optional) Quench the reaction by adding a small molecule thiol like cysteine to consume any unreacted maleimide.
-
Proceed with the purification of the conjugate using an appropriate method such as size-exclusion chromatography.
Visualizing the Reaction
The core of the conjugation is the Michael addition reaction between the thiol group of your molecule and the maleimide group of the Lipoamide-PEG3-Maleimide linker.
References
how to prevent hydrolysis of Lipoamide-PEG3-Maleimide in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of Lipoamide-PEG3-Maleimide to prevent its hydrolysis in solution.
Frequently Asked Questions (FAQs)
Q1: What is Lipoamide-PEG3-Maleimide and what is it used for?
Lipoamide-PEG3-Maleimide is a chemical modification reagent that contains a lipoic acid group, a hydrophilic polyethylene (B3416737) glycol (PEG) linker, and a terminal maleimide (B117702) group.[1][2] The lipoic acid moiety can be used for various biochemical applications, including targeting the pyruvate (B1213749) dehydrogenase complex. The maleimide group specifically reacts with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins, to form a stable thioether bond.[1][3][4] This makes it a valuable tool for bioconjugation, enabling the attachment of the lipoamide-PEG portion to biomolecules for applications in drug delivery, diagnostics, and fundamental research. The PEG linker enhances the water solubility of the compound.
Q2: Why is my Lipoamide-PEG3-Maleimide solution losing reactivity?
The most common reason for the loss of reactivity of Lipoamide-PEG3-Maleimide in solution is the hydrolysis of the maleimide ring. The maleimide group is susceptible to hydrolysis, especially in aqueous solutions with a pH above 7.5. This hydrolysis opens the maleimide ring to form a maleamic acid derivative, which is unreactive towards thiol groups. To ensure successful conjugation, it is crucial to minimize hydrolysis by carefully controlling the experimental conditions.
Q3: What are the optimal conditions to prevent the hydrolysis of Lipoamide-PEG3-Maleimide?
To prevent hydrolysis, it is recommended to work within a pH range of 6.5-7.5. Solutions should be prepared fresh in anhydrous solvents and used immediately. Storage of aqueous solutions of maleimide compounds is not recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no conjugation efficiency | Hydrolysis of the maleimide group before conjugation. | - Prepare Lipoamide-PEG3-Maleimide solution immediately before use.- Ensure the pH of the reaction buffer is between 6.5 and 7.5.- Use anhydrous DMSO or DMF to prepare the stock solution. |
| Presence of interfering substances in the reaction buffer. | - Avoid buffers containing thiols (e.g., DTT).- If a reducing agent is necessary, use TCEP and remove it before adding the maleimide reagent. | |
| Inconsistent results between experiments | Variability in the age and storage of the Lipoamide-PEG3-Maleimide solution. | - Always use freshly prepared solutions for each experiment.- Store the solid compound at -20°C, protected from moisture and light. |
| Fluctuation in reaction pH. | - Use a reliable and well-buffered system to maintain the pH within the optimal range. |
Experimental Protocols
Protocol 1: Preparation of Lipoamide-PEG3-Maleimide Stock Solution
Objective: To prepare a stock solution of Lipoamide-PEG3-Maleimide with minimal hydrolysis.
Materials:
-
Lipoamide-PEG3-Maleimide powder
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF)
-
Inert gas (e.g., argon or nitrogen) (optional but recommended)
Procedure:
-
Allow the vial of Lipoamide-PEG3-Maleimide powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Briefly centrifuge the vial to collect all the powder at the bottom.
-
Under an inert atmosphere if possible, add the required volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution briefly to ensure the compound is fully dissolved.
-
Use the stock solution immediately for the conjugation reaction.
Storage of Stock Solution: If immediate use is not possible, the stock solution can be stored at -20°C for up to one month, protected from light. Before use, allow the frozen stock solution to thaw completely and vortex gently. Avoid multiple freeze-thaw cycles.
Protocol 2: General Protein Conjugation with Lipoamide-PEG3-Maleimide
Objective: To conjugate Lipoamide-PEG3-Maleimide to a thiol-containing protein.
Materials:
-
Thiol-containing protein in a suitable buffer
-
Freshly prepared Lipoamide-PEG3-Maleimide stock solution (from Protocol 1)
-
Conjugation buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5, thiol-free and degassed)
-
(Optional) Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve or exchange the protein into the degassed conjugation buffer at a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. Remove excess TCEP using a desalting column before proceeding.
-
-
Conjugation Reaction:
-
Add the freshly prepared Lipoamide-PEG3-Maleimide stock solution to the protein solution. A 10-20 fold molar excess of the maleimide reagent over the protein is a common starting point, but this should be optimized for each specific application.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the excess, unreacted Lipoamide-PEG3-Maleimide and byproducts by size-exclusion chromatography or another suitable purification method.
-
Visual Guides
Hydrolysis of Maleimide
The following diagram illustrates the hydrolysis of the maleimide ring, leading to an inactive compound for thiol conjugation.
Caption: Hydrolysis of the maleimide ring at elevated pH.
Recommended Experimental Workflow
This workflow outlines the key steps to minimize hydrolysis and achieve successful conjugation.
Caption: Recommended workflow for Lipoamide-PEG3-Maleimide conjugation.
References
Technical Support Center: Lipoamide-PEG3-Maleimide Conjugation
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the reaction of Lipoamide-PEG3-Maleimide with thiol-containing molecules. Find troubleshooting tips and answers to frequently asked questions to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the reaction between Lipoamide-PEG3-Maleimide and a thiol-containing molecule?
The optimal pH range for a maleimide-thiol conjugation is between 6.5 and 7.5.[1][2][3] Within this range, the reaction is highly selective for thiol groups.[2][3] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][2][3]
Q2: What happens if the pH is too low?
If the pH is below 6.5, the reaction rate will be significantly slower.[1][3] This is because the thiol group is less likely to be in its reactive thiolate anion form.[1]
Q3: What are the consequences of a pH above 7.5?
A pH above 7.5 can lead to several issues:
-
Loss of selectivity: The maleimide (B117702) group will start to react with primary amines, such as the side chain of lysine (B10760008) residues.[1][2]
-
Hydrolysis of the maleimide group: The maleimide ring can open, forming a non-reactive maleamic acid, which will prevent conjugation.[2][4]
Q4: How stable is the Lipoamide-PEG3-Maleimide in aqueous solutions?
Aqueous solutions of maleimide-containing products should be prepared immediately before use.[2] It is not recommended to store maleimide reagents in aqueous solutions for long periods due to the risk of hydrolysis, which increases with higher pH.[2] For storage, a dry, water-miscible solvent like DMSO or DMF is preferable.[2] If aqueous storage is necessary, a slightly acidic buffer (pH 6.0-6.5) at 4°C for a short duration is an option.[1]
Q5: Is the resulting thioether bond stable?
The thioether bond formed between the maleimide and the thiol is generally considered stable.[4] However, it can undergo retro and exchange reactions in the presence of other thiols at physiological pH.[5][6] After conjugation, hydrolysis of the thiosuccinimide ring can occur, which can be beneficial as the resulting ring-opened succinamic acid thioether is stable.[2] The thioether product is stable in acidic conditions, for instance, during purification by HPLC with mobile phases containing TFA (pH 2-3).[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Suboptimal pH: The reaction buffer is outside the optimal 6.5-7.5 range.[1] | Adjust the buffer pH to between 6.5 and 7.5.[1][2] |
| Oxidation of Thiols: Free thiols have formed disulfide bonds, which are unreactive with maleimides.[1] | Reduce disulfide bonds using TCEP before conjugation. TCEP is effective over a wide pH range and does not need to be removed before adding the maleimide.[1] If using DTT, it must be removed before adding the maleimide reagent.[1] Degas buffers and consider adding a chelating agent like EDTA (1-5 mM) to prevent re-oxidation.[1] | |
| Incorrect Stoichiometry: The molar ratio of maleimide to thiol is not optimal. | Start with a 10-20 fold molar excess of the maleimide reagent.[1] This may need to be optimized depending on the specific molecules being conjugated.[1][4] | |
| Hydrolysis of Maleimide: The Lipoamide-PEG3-Maleimide has degraded due to improper storage or high pH. | Prepare aqueous solutions of the maleimide reagent immediately before use.[2] Store stock solutions in an anhydrous solvent like DMSO or DMF.[1] | |
| Lack of Selectivity (Reaction with Amines) | High pH: The reaction pH is above 7.5.[2][3] | Lower the reaction pH to the optimal range of 6.5-7.5 to ensure selectivity for thiols.[1][2] |
| Side Reactions with N-terminal Cysteine | Thiazine (B8601807) Rearrangement: The N-terminal amine of a cysteine residue can attack the succinimide (B58015) ring, leading to a thiazine rearrangement, especially at physiological or higher pH.[1][8] | Perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated.[1][8] If possible, avoid using peptides with an N-terminal cysteine or acetylate the N-terminus.[1][8] |
Experimental Protocols
Protocol for Optimizing Reaction pH
This protocol provides a framework for determining the optimal pH for your specific Lipoamide-PEG3-Maleimide and thiol-containing molecule conjugation.
1. Materials:
-
Lipoamide-PEG3-Maleimide
-
Thiol-containing molecule (e.g., peptide, protein)
-
Reaction Buffers:
-
Phosphate buffer (0.1 M), pH 6.0
-
Phosphate buffered saline (PBS), pH 7.2-7.4
-
Phosphate buffer (0.1 M), pH 8.0
-
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., free cysteine or 2-mercaptoethanol)
-
Analytical equipment (e.g., HPLC, mass spectrometer)
2. Procedure:
-
Prepare the Thiol-Containing Molecule:
-
Dissolve your thiol-containing molecule in each of the reaction buffers.
-
If your molecule contains disulfide bonds, add a 10-fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.[1]
-
-
Prepare the Lipoamide-PEG3-Maleimide:
-
Dissolve the Lipoamide-PEG3-Maleimide in an anhydrous solvent like DMSO to create a stock solution.[1]
-
-
Conjugation Reaction:
-
Quench the Reaction:
-
Add a small molecule thiol like cysteine to react with any excess maleimide.[1]
-
-
Analysis:
-
Analyze the reaction mixtures using a suitable technique like RP-HPLC to separate the conjugated product from the unreacted starting materials.[3]
-
Quantify the amount of product formed in each reaction to determine the optimal pH.
-
Visualizations
Caption: Maleimide-Thiol Reaction Pathway
Caption: Troubleshooting Workflow
Caption: Effect of pH on Maleimide Reactions
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
reducing disulfide bonds before Lipoamide-PEG3-Mal conjugation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the critical step of reducing disulfide bonds prior to conjugation with Lipoamide-PEG3-Mal. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure successful and efficient conjugation.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing low or no conjugation efficiency with this compound?
Answer: Low or no conjugation efficiency can stem from several factors. A primary reason is the incomplete reduction of disulfide bonds in your protein or peptide.[1] The maleimide (B117702) group of this compound specifically reacts with free sulfhydryl (thiol) groups (-SH), which are generated by reducing disulfide bonds (-S-S-).[2] If disulfide bonds are not sufficiently reduced, there will be few or no sites available for conjugation.
Other potential causes include:
-
Re-oxidation of thiols: Free thiols are susceptible to re-oxidation back to disulfide bonds, especially in the presence of oxygen.[2][3]
-
Hydrolysis of the maleimide group: The maleimide ring can hydrolyze, particularly at pH values above 7.5, rendering it inactive for conjugation.[1]
-
Presence of competing thiols: If you use a thiol-containing reducing agent like Dithiothreitol (DTT) and do not remove it completely, it will compete with your protein's thiols for reaction with the maleimide.
-
Incorrect buffer composition: Buffers containing primary or secondary amines (e.g., Tris) can react with maleimides at pH > 7.5.
Question 2: My protein is aggregating or precipitating after the reduction step. What can I do?
Answer: Protein aggregation or precipitation after reduction can occur due to the disruption of the protein's tertiary structure upon cleavage of stabilizing disulfide bonds. This can expose hydrophobic residues that were previously buried, leading to aggregation.
To mitigate this, consider the following:
-
Optimize reducing agent concentration and incubation time: Use the minimum concentration and time required for sufficient reduction to minimize structural disruption.
-
Include solubility-enhancing additives: The addition of certain excipients to your buffer can help maintain protein solubility. These can include arginine or non-detergent sulfobetaines.
-
Work at a lower temperature: Performing the reduction at 4°C may slow down the aggregation process.
Question 3: How can I confirm that the disulfide bonds have been successfully reduced?
Answer: The number of free thiols can be quantified both before and after the reduction step using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB). DTNB reacts with free thiols to produce a yellow-colored product with a maximum absorbance at 412 nm. By comparing the absorbance before and after reduction, you can determine the efficiency of the disulfide bond cleavage.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to reduce disulfide bonds before maleimide conjugation?
A1: Maleimide chemistry specifically targets free sulfhydryl (thiol) groups (-SH) on cysteine residues for conjugation. Disulfide bonds (-S-S-), formed by the oxidation of two thiol groups, are unreactive towards maleimides. Therefore, reducing these bonds is a critical step to generate the free thiols necessary for the conjugation reaction to occur.
Q2: What are the most common reducing agents for this purpose?
A2: The most commonly used reducing agents are Tris(2-carboxyethyl)phosphine (TCEP), Dithiothreitol (DTT), and β-mercaptoethanol (BME). TCEP is often preferred because it is a non-thiol-containing reductant and typically does not need to be removed before adding the maleimide reagent. DTT and BME are thiol-containing molecules and will compete with the protein's thiols for the maleimide, so they must be removed prior to conjugation.
Q3: What are the optimal reaction conditions for disulfide bond reduction?
A3: Optimal conditions can vary depending on the specific protein and the extent of reduction desired. However, general guidelines are provided in the table below. It is always recommended to perform optimization experiments for your specific protein.
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 7.5 | Buffers like PBS, HEPES, and Tris are suitable. Avoid buffers containing thiols. |
| Reducing Agent | TCEP or DTT | TCEP is often preferred for its compatibility with subsequent maleimide chemistry. |
| Molar Excess of Reductant | 10 - 100 fold molar excess over the protein. | A higher excess may be needed for more resistant disulfide bonds. |
| Incubation Time | 20 - 60 minutes. | Longer incubation times may be required for complete reduction. |
| Temperature | Room temperature or 4°C | Lower temperatures can help to minimize protein aggregation. |
Q4: How can I prevent the re-oxidation of free thiols after reduction?
A4: To prevent re-oxidation, it is crucial to work with degassed buffers and to perform the reaction under an inert atmosphere, such as nitrogen or argon. Including a chelating agent like EDTA (1-5 mM) in your reaction buffer can also help by chelating metal ions that can catalyze oxidation.
Q5: Do I need to remove the reducing agent before adding the this compound?
A5: This depends on the reducing agent used. If you use TCEP, it generally does not need to be removed. However, if you use a thiol-containing reducing agent like DTT or BME, it is essential to remove it before adding the maleimide reagent. This can be achieved using a desalting column or through buffer exchange.
Experimental Protocols
Protocol 1: Disulfide Bond Reduction using TCEP
-
Prepare the Protein Solution: Dissolve the protein in a degassed buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.
-
Prepare TCEP Stock Solution: Prepare a fresh 10 mM stock solution of TCEP in the same degassed buffer.
-
Reduction Reaction: Add the TCEP stock solution to the protein solution to achieve a 10-100 fold molar excess of TCEP over the protein.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.
-
The reduced protein solution can now be used directly for conjugation with this compound.
Protocol 2: Quantification of Free Thiols using Ellman's Reagent
-
Prepare DTNB Stock Solution: Dissolve DTNB in a reaction buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0) to a concentration of 4 mg/mL.
-
Prepare Protein Samples: Prepare two samples of your protein solution: one before the reduction step ("unreduced") and one after the reduction step ("reduced").
-
Reaction: Add 50 µL of the DTNB stock solution to 250 µL of each protein sample. Mix well and incubate at room temperature for 15 minutes.
-
Measurement: Measure the absorbance of the solutions at 412 nm using a spectrophotometer.
-
Calculation: The concentration of free thiols can be calculated using the Beer-Lambert law, with the molar extinction coefficient of the TNB product being 14,150 M⁻¹cm⁻¹. By comparing the free thiol concentration in the "unreduced" and "reduced" samples, the efficiency of the reduction can be determined.
Visualizations
Caption: Experimental workflow for disulfide reduction and maleimide conjugation.
Caption: Troubleshooting decision tree for low maleimide conjugation efficiency.
References
common side reactions of maleimide groups in bioconjugation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and challenges encountered during bioconjugation experiments involving maleimide (B117702) groups.
Troubleshooting Guide
Issue 1: Low or No Conjugation Efficiency
Question: Why am I observing a low yield or complete failure of my maleimide-thiol conjugation reaction?
Answer: Low conjugation efficiency is a frequent issue that can be attributed to several factors, from reagent stability to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes and Solutions:
-
Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5, rendering it unreactive towards thiols.[1][2]
-
Solution: Always prepare aqueous solutions of maleimide-containing reagents immediately before use.[3][4] For storage, dissolve maleimides in an anhydrous organic solvent like DMSO or DMF and store at -20°C.[3] If aqueous storage is unavoidable, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for short durations.
-
-
Thiol Oxidation: Free sulfhydryl groups (-SH) can readily oxidize to form disulfide bonds (-S-S-), which are unreactive with maleimides. This oxidation can be catalyzed by the presence of divalent metal ions.
-
Solution:
-
Reduce Disulfide Bonds: If your protein or peptide has existing disulfide bonds, they must be reduced. Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred reducing agent as it is effective over a wide pH range and does not need to be removed before adding the maleimide reagent. Dithiothreitol (DTT) is also effective but must be removed post-reduction to prevent it from reacting with the maleimide.
-
Prevent Re-oxidation: De-gas buffers to remove dissolved oxygen and include a chelating agent like EDTA (1-5 mM) in the reaction buffer to sequester metal ions.
-
-
-
Suboptimal pH: The pH of the reaction is a critical parameter for efficient and specific conjugation.
-
Solution: The optimal pH range for the maleimide-thiol reaction is 6.5-7.5. Below pH 6.5, the reaction rate decreases as the thiol is less likely to be in its reactive thiolate anion form. Above pH 7.5, maleimide hydrolysis and side reactions with amines become more prevalent. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
-
-
Incorrect Stoichiometry: The molar ratio of maleimide to thiol can significantly impact conjugation efficiency.
-
Solution: A 10-20 fold molar excess of the maleimide reagent is a common starting point for labeling proteins. However, this should be optimized for your specific molecules. For sterically hindered sites, a higher excess may be necessary.
-
Issue 2: Lack of Selectivity and Unexpected Side Products
Question: I am observing unexpected side products in my reaction mixture. How can I identify and minimize them?
Answer: The appearance of unexpected side products can compromise the homogeneity of your final conjugate and complicate purification. Understanding the potential side reactions is key to mitigating them.
Potential Causes and Solutions:
-
Reaction with Other Nucleophiles (e.g., Lysine): At pH values above 7.5, maleimides can lose their thiol selectivity and react with other nucleophilic groups, most notably the primary amine of lysine (B10760008) residues.
-
Solution: Maintain the reaction pH strictly within the 6.5-7.5 range to ensure selectivity for thiols.
-
-
Thiazine (B8601807) Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide (B58015) ring, leading to a thiazine rearrangement. This is more prominent at physiological or higher pH.
-
Solution: Perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic. Alternatively, acetylating the N-terminal cysteine can prevent this side reaction.
-
Issue 3: Instability of the Final Conjugate
Question: My purified conjugate appears to be unstable over time. What could be the cause?
Answer: The stability of the thioether bond formed between the maleimide and the thiol can be compromised under certain conditions, leading to the dissociation of the conjugate.
Potential Causes and Solutions:
-
Retro-Michael Reaction and Thiol Exchange: The thioether bond is susceptible to a retro-Michael reaction, where the bond breaks, reforming the maleimide and the thiol. The released maleimide can then react with other thiols present in the solution (e.g., glutathione (B108866) in a cellular environment), a process known as thiol exchange or "payload migration".
-
Solution:
-
Hydrolysis of the Thiosuccinimide Ring: After conjugation, the succinimide ring of the thioether product can be intentionally hydrolyzed by adjusting the pH to slightly basic conditions. The resulting ring-opened structure is more stable and less prone to the retro-Michael reaction. Maleimides with electron-withdrawing N-substituents can accelerate this stabilizing ring-opening.
-
Use of Stabilized Maleimides: Next-generation maleimides, such as diiodomaleimides, have been developed to form more stable cross-links.
-
-
Quantitative Data Summary
The stability of maleimides and their conjugates is highly dependent on pH. The following table summarizes key quantitative data related to these effects.
| Parameter | Condition | Value | Significance |
| Maleimide-Thiol vs. Maleimide-Amine Reactivity | pH 7.0 | Thiol reaction is ~1,000 times faster | Highlights the optimal pH for selective thiol conjugation. |
| Maleimide Hydrolysis | pH > 7.5 | Rate significantly increases | Leads to loss of reactive maleimide, reducing conjugation yield. |
| Thiazine Rearrangement | pH 8.4 | ~90% conversion after 24 hours | This side reaction with N-terminal cysteines is highly pH-dependent. |
| Thiol-Maleimide Conjugate Stability (Retro-Michael Reaction) | Varies based on N-substituent and thiol | Half-lives can range from hours to days | The stability of the conjugate is not absolute and can be influenced by the specific reagents used. |
| Stabilized Ring-Opened Conjugate Stability | Post-conjugation hydrolysis | Half-lives of over two years | Intentionally hydrolyzing the succinimide ring post-conjugation dramatically increases stability. |
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds
-
Prepare your protein or peptide solution in a degassed buffer (e.g., PBS, pH 7.2) containing 1-5 mM EDTA.
-
Using TCEP (Recommended):
-
Add TCEP to the protein solution to a final concentration of 5-50 mM. A 2-10 fold molar excess of TCEP over the protein's disulfide bonds is a good starting point.
-
Incubate at room temperature for 30-60 minutes.
-
The reduced protein solution can be used directly in the conjugation reaction without removing the TCEP.
-
-
Using DTT:
-
Add DTT to the protein solution to a final concentration of 10-100 mM.
-
Incubate at room temperature for 30-60 minutes.
-
Crucially, remove the excess DTT using a desalting column or buffer exchange before proceeding with the conjugation to prevent it from reacting with the maleimide.
-
Protocol 2: General Maleimide-Thiol Conjugation
-
Dissolve the maleimide-functionalized reagent in a minimal amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
Add the maleimide stock solution to the reduced and purified protein/peptide solution to achieve the desired molar excess (start with a 10-20 fold molar excess).
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight. Protect from light if using a fluorescent maleimide dye.
-
Quenching (Optional but Recommended): To stop the reaction and consume any excess maleimide, add a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to the reaction mixture.
-
Proceed with the purification of the conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents.
Visual Guides
Caption: Desired maleimide-thiol reaction pathway and common side reactions.
Caption: Troubleshooting workflow for low maleimide conjugation yield.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the maleimide-thiol reaction? A: The reaction proceeds via a Michael addition, where the nucleophilic thiol group attacks the carbon-carbon double bond of the maleimide ring, forming a stable covalent thioether bond.
Q2: Is the maleimide-thiol reaction considered "click chemistry"? A: Yes, it is often considered a type of "click chemistry" because it is highly efficient, selective, proceeds under mild aqueous conditions, and generates minimal byproducts.
Q3: How can I quantify the number of free thiols in my protein solution before conjugation? A: Ellman's reagent (DTNB) can be used to quantify free sulfhydryl groups in a protein sample by measuring the absorbance at 412 nm.
Q4: How should I purify my final conjugate? A: The choice of purification method depends on the properties of your conjugate. Size-exclusion chromatography (SEC) is effective for separating the larger conjugate from smaller, unreacted reagents. Dialysis is also a common method for removing small molecule impurities from large protein conjugates.
Q5: Can the thioether bond of the conjugate be cleaved? A: While generally stable, the thioether bond can be reversed through a retro-Michael reaction, especially in the presence of other thiols. For applications requiring cleavable linkers, specific chemical moieties sensitive to stimuli like pH, enzymes, or reducing environments are often incorporated into the linker design.
References
how to remove unreacted Lipoamide-PEG3-Mal post-conjugation
This guide provides detailed answers and protocols for researchers, scientists, and drug development professionals on the effective removal of unreacted Lipoamide-PEG3-Mal following a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unreacted this compound from my conjugate?
Removing unreacted this compound is a crucial purification step. The presence of excess, unreacted reagent can lead to several complications in downstream applications:
-
Inaccurate Quantification: Unreacted maleimide (B117702) can interfere with assays used to determine the degree of labeling or concentration of the final conjugate, such as those that measure free thiols.
-
Non-Specific Interactions: The reactive maleimide group can bind non-specifically to other molecules in subsequent experiments, leading to ambiguous or false-positive results.
-
Cellular Toxicity & Immunogenicity: For conjugates developed for therapeutic use, unreacted small molecules can cause cellular toxicity or elicit an undesirable immune response.
-
Batch-to-Batch Inconsistency: The presence of impurities can lead to significant variability between different production batches of the conjugate.
Q2: What are the primary methods for removing small molecules like this compound post-conjugation?
The most effective methods for removing small molecule reagents from larger biomolecule conjugates rely on differences in size. The three most common and recommended techniques are:
-
Dialysis: A technique that uses a semi-permeable membrane to separate molecules based on size, allowing small molecules to diffuse out into a larger volume of buffer.[1]
-
Size Exclusion Chromatography (SEC) / Desalting: A chromatography method that separates molecules based on their hydrodynamic volume. Larger molecules (the conjugate) pass through the column more quickly, while smaller molecules (unreacted reagent) are retained longer.[2][3]
-
Tangential Flow Filtration (TFF) / Diafiltration: An efficient membrane-based technique for separating, concentrating, and purifying biomolecules. It is particularly well-suited for larger sample volumes.[4][5]
Q3: How do I select the most appropriate purification method for my experiment?
The choice of method depends on factors such as your sample volume, processing time requirements, the scale of your experiment, and the equipment available. The table below summarizes the key characteristics of each technique to aid in your decision-making process.
| Feature | Dialysis | Size Exclusion Chromatography (SEC) | Tangential Flow Filtration (TFF) |
| Principle | Passive diffusion across a semi-permeable membrane based on a concentration gradient. | Separation based on hydrodynamic radius as molecules pass through a porous resin bed. | Pressure-driven separation where solution flows tangentially across a membrane surface. |
| Primary Advantage | Simple, requires minimal hands-on attention, and is gentle on proteins. | Fast, provides good resolution, and can be used for buffer exchange simultaneously. | Highly scalable, rapid, and allows for simultaneous concentration and buffer exchange (diafiltration). |
| Primary Disadvantage | Very slow (can take 24-48 hours), requires large volumes of buffer, and can significantly dilute the sample. | Can lead to sample dilution; potential for protein loss due to non-specific binding to the resin. | Requires specialized equipment (pump and TFF cassette/hollow fiber); potential for protein loss due to membrane fouling or aggregation. |
| Typical Sample Volume | µL to >100 mL | µL to ~5 mL (lab scale) | 10 mL to >1000 L |
| Typical Processing Time | 12 - 48 hours | < 30 minutes (lab scale) | 1 - 4 hours |
| Key Consideration | Select a Molecular Weight Cut-Off (MWCO) at least 10-20 times smaller than your conjugate. For an antibody (~150 kDa), a 10-30 kDa MWCO is common. | Choose a resin with an appropriate fractionation range (e.g., G-25) to ensure separation between the conjugate and the ~560 Da this compound. | Select a membrane MWCO that is 3-6 times smaller than the molecular weight of your conjugate to ensure high retention. |
Experimental Workflow & Decision Diagram
The following diagram outlines the typical workflow for post-conjugation purification and the key decision points for selecting a method.
Caption: Workflow for removing unreacted reagents post-conjugation.
Detailed Experimental Protocols
Here are detailed protocols for each of the recommended purification methods. The molecular weight of this compound is approximately 559.7 Da.
Method 1: Dialysis
This protocol is ideal for labs without specialized chromatography or filtration systems.
Materials:
-
Dialysis tubing or cassette with a suitable MWCO (e.g., 10 kDa for an antibody conjugate).
-
Dialysis buffer (e.g., PBS, pH 7.4), at least 1000 times the sample volume.
-
Large beaker or container.
-
Magnetic stir plate and stir bar.
Procedure:
-
Prepare Dialysis Membrane: Prepare the dialysis tubing or cassette according to the manufacturer's instructions. This often involves rinsing with DI water to remove preservatives.
-
Load Sample: Secure one end of the tubing with a clip. Load your conjugation reaction mixture into the tubing, leaving some headspace (approx. 10-20% of the volume) to allow for potential buffer influx. Secure the other end with a second clip.
-
First Dialysis Step: Place the sealed tubing/cassette into a beaker with a volume of dialysis buffer that is 200-500 times your sample volume. Place the beaker on a stir plate and stir gently at 4°C or room temperature for 2-4 hours.
-
Buffer Exchange: Discard the dialysis buffer and replace it with a fresh batch of the same volume. Continue stirring for another 2-4 hours.
-
Overnight Dialysis: Perform a third buffer change and allow the dialysis to proceed overnight at 4°C to ensure maximum removal of the unreacted reagent.
-
Sample Recovery: Carefully remove the tubing/cassette from the buffer. Recover your purified conjugate and proceed with downstream analysis and storage.
Method 2: Size Exclusion Chromatography (SEC) / Desalting
This method is rapid and effective for small- to medium-scale purifications.
Materials:
-
Pre-packed desalting column (e.g., Sephadex G-25).
-
Chromatography system (e.g., FPLC, HPLC) or manual setup with a column stand.
-
Purification buffer (e.g., PBS, pH 7.4).
Procedure:
-
Column Equilibration: Equilibrate the desalting column with at least 5 column volumes (CVs) of your desired purification buffer. Ensure the UV baseline is stable before loading the sample.
-
Sample Loading: Load your conjugation reaction mixture onto the column. The sample volume should not exceed the manufacturer's recommendation (typically ~10-30% of the total column volume for optimal resolution).
-
Elution: Elute the sample with the purification buffer at the recommended flow rate.
-
Fraction Collection: The larger conjugate will elute first in the void volume, while the smaller, unreacted this compound will be retained by the resin and elute later. Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for the protein).
-
Pooling and Analysis: Pool the fractions containing your purified conjugate. Analyze for purity and concentration.
Method 3: Tangential Flow Filtration (TFF) with Diafiltration
This is the preferred method for larger sample volumes (>10 mL) and for processes requiring concentration of the final product.
Materials:
-
TFF system (pump, reservoir, pressure gauges, tubing).
-
TFF membrane cassette or hollow fiber module with a suitable MWCO (e.g., 30 kDa for an antibody conjugate).
-
Diafiltration buffer (e.g., PBS, pH 7.4).
Procedure:
-
System Setup: Assemble the TFF system according to the manufacturer's protocol. Install the membrane and flush the system thoroughly with water and then with the diafiltration buffer.
-
Sample Concentration (Optional): Load the conjugation reaction mixture into the feed reservoir. Begin recirculating the solution over the membrane. Apply pressure to force the buffer and small molecules (including unreacted reagent) through the membrane as permeate, while retaining the larger conjugate in the retentate. Concentrate the sample to a desired volume.
-
Diafiltration: Add fresh diafiltration buffer to the feed reservoir at the same rate that permeate is being removed. This "constant volume" diafiltration washes out the remaining small molecules. Perform 5-10 diavolumes (i.e., add a total buffer volume that is 5-10 times the volume of your concentrated sample) to ensure complete removal of the unreacted reagent.
-
Final Concentration: Once diafiltration is complete, stop adding buffer and continue to concentrate the sample to the desired final volume.
-
Sample Recovery: Recover the purified, concentrated conjugate from the system.
Troubleshooting Guide
Q: My protein recovery is low after purification. What could be the cause?
-
Possible Cause (Chromatography): The protein may be non-specifically adsorbing to the chromatography resin or system components.
-
Remedy: Increase the salt concentration in your SEC buffer (e.g., up to 300 mM NaCl) to minimize ionic interactions. For hydrophobic proteins, consider adding a small amount of a non-ionic detergent or organic solvent (e.g., 5% isopropanol).
-
-
Possible Cause (All Methods): The protein may be unstable in the chosen buffer, leading to precipitation or degradation.
-
Remedy: Confirm the pH and salt stability of your protein. Ensure the buffer pH is at least 0.5-1 unit away from the protein's isoelectric point (pI) to maintain solubility. Add stabilizing excipients like glycerol (B35011) if necessary.
-
-
Possible Cause (TFF): The transmembrane pressure may be too high, leading to protein denaturation and fouling of the membrane.
-
Remedy: Optimize the flow rate and pressure according to the manufacturer's guidelines to minimize shear stress on the protein.
-
Q: My protein is aggregating during or after purification. How can I prevent this?
-
Possible Cause: The protein concentration has become too high, especially during TFF or after elution from a chromatography column.
-
Remedy: Maintain a lower protein concentration throughout the process. If a high final concentration is required, perform the concentration step in a buffer containing stabilizing excipients (e.g., glycerol, arginine).
-
-
Possible Cause: The purification buffer conditions (pH, ionic strength) are suboptimal for your specific protein, leading to unfolding and exposure of hydrophobic patches.
-
Remedy: Screen a variety of buffer conditions to find the optimal environment for your protein. Sometimes, increasing salt concentration can help shield electrostatic interactions that lead to aggregation.
-
-
Possible Cause: The protein is sensitive to the purification temperature.
-
Remedy: Perform all purification steps at 4°C to minimize the risk of thermal denaturation and aggregation, especially for sensitive proteins.
-
Q: I still detect unreacted this compound in my final product. What should I do?
-
Possible Cause (Dialysis): The dialysis time was insufficient, or the volume of the dialysis buffer was too small to create an effective concentration gradient.
-
Remedy: Increase the total dialysis time and perform additional buffer changes. Ensure the buffer-to-sample volume ratio is at least 200:1 for each change.
-
-
Possible Cause (SEC): The column resolution was insufficient to separate the conjugate from the unreacted reagent.
-
Remedy: Reduce the sample loading volume or use a longer column to improve separation. Ensure you are using a resin with the correct pore size for desalting (e.g., G-25).
-
-
Possible Cause (TFF): An insufficient number of diavolumes were performed.
-
Remedy: Increase the number of diavolumes to 7-10 to more thoroughly wash out the small molecules.
-
-
General Remedy: If impurities persist, consider performing a second, orthogonal purification step. For example, if your protein has a purification tag (like a His-tag), you could perform an affinity chromatography step followed by a final desalting SEC step.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 4. Tangential Flow Filtration (TFF) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 5. rocker.com.tw [rocker.com.tw]
minimizing non-specific binding of Lipoamide-PEG3-Mal conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of Lipoamide-PEG3-Mal conjugates during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a thiol-containing molecule?
The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][2][3] Within this range, the maleimide (B117702) group of the this compound reacts specifically and rapidly with sulfhydryl (thiol) groups to form a stable thioether bond. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than its reaction with amines, ensuring high specificity.[1][2]
Q2: What are the primary causes of non-specific binding with this compound conjugates?
Non-specific binding of this compound conjugates can arise from several factors:
-
Reaction with other nucleophiles: At pH values above 7.5, the maleimide group can react with primary amines, such as the side chains of lysine (B10760008) residues, leading to non-specific conjugation.
-
Hydrophobic interactions: Although the PEG3 linker in this compound increases water solubility, the lipoamide (B1675559) moiety or the conjugated partner may still have hydrophobic regions that can lead to non-specific adsorption to proteins or surfaces.
-
Maleimide hydrolysis: In aqueous solutions, especially at pH values above 7.5, the maleimide ring can undergo hydrolysis to form a non-reactive maleamic acid. This inactivates the this compound, preventing it from reacting with the target thiol and potentially leading to the appearance of non-specific interactions of the unreacted protein.
Q3: How can I prevent the hydrolysis of the maleimide group on this compound?
To prevent hydrolysis, it is crucial to prepare aqueous solutions of this compound immediately before use. For storage, dissolve the conjugate in a dry, water-miscible organic solvent like anhydrous DMSO or DMF and store at -20°C, protected from light and moisture.
Q4: What type of buffer should I use for the conjugation reaction?
It is critical to use a buffer that does not contain free thiols, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, as these will compete with your target molecule for reaction with the maleimide. Suitable buffer choices include phosphate-buffered saline (PBS), Tris, and HEPES, maintained within the optimal pH range of 6.5-7.5. It is also recommended to degas the buffer to prevent oxidation of thiols and to include 5-10 mM EDTA to chelate metal ions that can catalyze sulfhydryl oxidation.
Q5: My target protein has disulfide bonds. How should I prepare it for conjugation with this compound?
Disulfide bonds must be reduced to free sulfhydryl groups before conjugation, as disulfides do not react with maleimides. This is typically achieved by using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). It is important to completely remove the reducing agent after reduction and before adding the this compound, which can be done using a desalting column or dialysis.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background / Non-Specific Binding | Reaction pH is too high (>7.5), promoting reaction with lysine residues. | Lower the reaction pH to within the 6.5-7.5 range to ensure thiol specificity. |
| Excess this compound reagent was used. | Optimize the molar ratio of this compound to your target molecule. A 10-20 fold molar excess of the maleimide reagent is a common starting point, but this may need to be optimized. | |
| Insufficient blocking of non-specific sites on surfaces (e.g., in an ELISA or Western blot). | Use a blocking agent such as Bovine Serum Albumin (BSA) or non-fat dry milk to block unoccupied sites on the membrane or plate. | |
| Inadequate washing steps. | Increase the number and duration of washing steps. Consider adding a non-ionic detergent like Tween-20 to the wash buffer to help reduce non-specific interactions. | |
| Low or No Conjugation Efficiency | Maleimide group has hydrolyzed. | Prepare fresh solutions of this compound immediately before use. Store stock solutions in an anhydrous organic solvent at -20°C. |
| Incomplete reduction of disulfide bonds in the target molecule. | Increase the concentration of the reducing agent (e.g., TCEP) or extend the reduction incubation time. | |
| Residual reducing agent is competing for the maleimide. | Ensure complete removal of thiol-containing reducing agents (e.g., DTT) before adding the this compound. | |
| Incorrect reaction pH. | Ensure the reaction buffer pH is between 6.5 and 7.5. | |
| Precipitation of Conjugate | The final conjugate is hydrophobic and aggregating. | The PEG3 linker is designed to improve solubility. However, if precipitation occurs, you can try adding a small amount of a water-miscible organic co-solvent like DMSO or DMF to the reaction mixture. You could also consider reducing the protein concentration. |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Thiol-Containing Protein
-
Protein Preparation:
-
If the protein contains disulfide bonds, reduce them by incubating with a 10-fold molar excess of TCEP in a suitable buffer (e.g., PBS with 5-10 mM EDTA, pH 7.2) for 1 hour at room temperature.
-
Remove the excess TCEP using a desalting column or dialysis, exchanging the buffer to a conjugation buffer (e.g., PBS with 5-10 mM EDTA, pH 7.2).
-
-
Conjugation Reaction:
-
Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF.
-
Add the dissolved this compound to the protein solution at a 10- to 20-fold molar excess.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
To quench any unreacted maleimide, add a small molecule thiol such as L-cysteine or β-mercaptoethanol to a final concentration of 1-10 mM and incubate for 15-30 minutes.
-
Purify the conjugate from excess reagents and byproducts using size-exclusion chromatography (SEC) or dialysis.
-
Protocol 2: Minimizing Non-Specific Binding in an Immunoassay
-
Blocking:
-
After coating the plate with the capture antibody/antigen, block the remaining non-specific binding sites by incubating with a blocking buffer (e.g., 1-5% BSA in PBS or 5% non-fat dry milk in TBS) for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
After each incubation step, wash the plate thoroughly with a wash buffer (e.g., PBS or TBS containing 0.05% Tween-20). Perform at least 3-5 washes of 5 minutes each.
-
-
Antibody Dilution:
-
Dilute the this compound conjugated detection antibody in the blocking buffer to minimize non-specific binding to the plate surface.
-
Visualizations
Caption: Thiol-Maleimide Conjugation Workflow.
Caption: Troubleshooting Non-Specific Binding.
References
Technical Support Center: Lipoamide-PEG3-Mal Reaction Kinetics
Welcome to the technical support center for Lipoamide-PEG3-Mal and related maleimide (B117702) chemistries. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions, troubleshoot experimental issues, and offer detailed protocols related to the impact of temperature on reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the this compound reaction with a thiol-containing molecule?
A1: The optimal temperature for the maleimide-thiol conjugation is a balance between reaction rate and reagent stability. Reactions are typically performed at room temperature (20-25°C) for 1-2 hours or at 4°C overnight.[1][2][3] For sensitive proteins that may degrade at higher temperatures, incubation at 4°C for 8-16 hours is recommended.[3]
Q2: How does increasing the temperature affect the reaction rate?
A2: Increasing the temperature generally accelerates the rate of the desired maleimide-thiol conjugation. However, it also significantly increases the rate of undesirable side reactions, most notably the hydrolysis of the maleimide ring, which renders the this compound reagent inactive.
Q3: What is maleimide hydrolysis and why is it a concern at higher temperatures?
A3: Maleimide hydrolysis is a reaction where the maleimide ring is opened by water, forming an unreactive maleamic acid derivative. This is a critical side reaction because it consumes the active maleimide reagent, reducing the overall conjugation yield. The rate of hydrolysis is highly dependent on both pH and temperature, increasing as both values rise. For instance, at pH 7.4, the hydrolysis rate is approximately five times higher at 37°C compared to 20°C.
Q4: Can I perform the conjugation at 37°C to speed up the reaction?
A4: While the conjugation will be faster at 37°C, this temperature is generally not recommended due to the significantly accelerated rate of maleimide hydrolysis. This can lead to a lower overall yield as the maleimide reagent deactivates more quickly. However, for specific applications requiring very short incubation times, 37°C might be feasible, but it requires careful optimization and is generally avoided.
Q5: What is the optimal pH for the reaction, and how does it relate to temperature?
A5: The optimal pH range for the maleimide-thiol reaction is 6.5-7.5. In this range, the thiol is sufficiently deprotonated to its reactive thiolate form, and the reaction is highly selective for thiols over amines. Above pH 7.5, the reaction with amines becomes a more significant competing reaction, and maleimide hydrolysis is also faster. It is critical to maintain this pH range, especially when working at room temperature or higher, to minimize these side reactions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Maleimide Hydrolysis: The this compound reagent may have degraded due to moisture or prolonged exposure to aqueous buffer at non-optimal pH/temperature. | Prepare aqueous solutions of the maleimide reagent immediately before use. Store stock solutions in an anhydrous solvent like DMSO or DMF at -20°C. Ensure the reaction buffer pH is between 6.5 and 7.5. |
| Incorrect Temperature/Time: The reaction was performed at a temperature that was too low for the chosen incubation time. | For reactions at 4°C, ensure an overnight incubation (at least 8-16 hours). For room temperature reactions, incubate for at least 1-2 hours. | |
| Oxidized Thiols: The thiol groups on your protein or molecule have formed disulfide bonds, which do not react with maleimides. | Reduce disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation. Perform the reaction in a degassed buffer to prevent re-oxidation. | |
| Loss of Protein Activity Post-Conjugation | High Temperature: The protein may be sensitive to the incubation temperature, leading to denaturation or degradation. | Perform the conjugation at a lower temperature (4°C) for a longer period. |
| Incorrect pH: The buffer pH may be stressing the protein, affecting its structure and function. | Confirm that the buffer pH is within the optimal range for both the reaction (6.5-7.5) and the stability of your specific protein. | |
| Inconsistent Results Batch-to-Batch | Reagent Instability: The maleimide reagent is degrading over time, especially if stored improperly or in solution. | Always use freshly prepared maleimide solutions for conjugation. Aliquot and store stock solutions in anhydrous solvent at -20°C to minimize freeze-thaw cycles and moisture exposure. |
Data Presentation: Temperature's Impact on Reaction Kinetics
The following tables summarize the relationship between temperature, pH, and reaction outcomes for maleimide-thiol conjugations.
Table 1: Recommended Incubation Conditions
| Temperature | Typical Incubation Time | Considerations |
|---|---|---|
| 4°C | Overnight (8-16 hours) | Recommended for sensitive proteins to minimize degradation. Slower reaction kinetics. |
| Room Temperature (20-25°C) | 1 - 2 hours | Faster reaction kinetics. Most common condition. Balance of speed and stability. |
| 37°C | < 1 hour (Requires Optimization) | Not generally recommended. Significantly increases the rate of maleimide hydrolysis, potentially lowering yield. |
Table 2: Effect of pH and Temperature on Maleimide Side Reactions
| pH Range | Temperature | Primary Reaction | Key Side Reactions |
|---|---|---|---|
| 6.5 - 7.5 | 4°C - 25°C | Optimal Thiol Conjugation | Minimal maleimide hydrolysis. |
| > 7.5 | 4°C - 25°C | Fast Thiol Conjugation | Increased rate of reaction with primary amines (e.g., lysine). Increased rate of maleimide hydrolysis. |
| Any | 37°C | Very Fast Thiol Conjugation | Significantly accelerated maleimide hydrolysis. |
Experimental Protocols & Visual Guides
General Protocol for this compound Conjugation
This protocol provides a general procedure for conjugating this compound to a thiol-containing protein.
1. Preparation of Reagents:
-
Protein Preparation: Dissolve the thiol-containing protein in a degassed reaction buffer (e.g., phosphate-buffered saline (PBS), HEPES, Tris) at a pH of 7.0-7.5. The protein concentration should typically be between 1-10 mg/mL.
-
(Optional) Reduction of Disulfide Bonds: If the protein contains disulfide bonds, add TCEP to a final concentration of 10-100x molar excess. Incubate at room temperature for 20-30 minutes. Note: If using DTT, it must be removed before adding the maleimide reagent, as it contains a free thiol. TCEP does not need to be removed.
-
This compound Solution: Immediately before use, dissolve the this compound in an anhydrous solvent such as DMSO or DMF to create a 10 mM stock solution.
2. Conjugation Reaction:
-
Add the this compound stock solution to the protein solution. A 10-20 fold molar excess of the maleimide reagent over the protein is a common starting point, but this should be optimized.
-
Incubate the reaction mixture under one of the following conditions:
-
Room temperature (20-25°C) for 2 hours.
-
4°C overnight (8-16 hours).
-
-
Protect the reaction from light if any components are light-sensitive.
3. Quenching and Purification:
-
(Optional) Quench the reaction by adding a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to react with any excess this compound.
-
Purify the conjugate using size-exclusion chromatography (SEC), dialysis, or ultrafiltration to remove excess reagent and byproducts.
Diagrams
Caption: General experimental workflow for maleimide-thiol conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
strategies to improve the stability of Lipoamide-PEG3-Mal conjugates
Welcome to the technical support center for Lipoamide-PEG3-Mal conjugates. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experimental workflows. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you enhance the stability and performance of your conjugates.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter with your this compound conjugates in a question-and-answer format.
Q1: I've successfully conjugated my thiol-containing molecule to this compound, but I'm observing a loss of my payload over time, especially in a biological matrix. What is the likely cause?
A: The most common cause of instability in maleimide-thiol conjugates is the reversibility of the thiosuccinimide bond formed. This linkage can undergo a retro-Michael reaction , particularly in the presence of other thiols like glutathione (B108866) (GSH), which is abundant in plasma.[1][2][3][4] This reaction re-forms the maleimide (B117702) and the original thiol, allowing for "thiol exchange," where the maleimide moiety is captured by another thiol, leading to deconjugation of your payload.[1]
Q2: How can I increase the stability of the linkage between my molecule and the this compound?
A: There are two primary strategies to overcome the retro-Michael reaction and enhance conjugate stability:
-
Post-Conjugation Hydrolysis: The thiosuccinimide ring can be intentionally hydrolyzed (opened) after conjugation. The resulting ring-opened structure is a stable thioether that is no longer susceptible to the retro-Michael reaction. This can be achieved by incubating the conjugate under specific pH conditions. Using maleimides with electron-withdrawing N-substituents can greatly accelerate this hydrolysis.
-
Transcyclization: If you are conjugating to an N-terminal cysteine, a time-dependent rearrangement can occur where the N-terminal amine attacks the succinimide (B58015) ring. This "transcyclization" reaction forms a highly stable six-membered thiazine (B8601807) ring, which locks the thioether bond and prevents thiol exchange. This stabilization can often be achieved by simply extending the incubation time of the conjugation reaction in a buffered solution.
Q3: What is the optimal pH for performing the thiol-maleimide conjugation reaction?
A: The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5 . In this range, the reaction is highly chemoselective for thiols. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. Below pH 6.5, the reaction rate slows considerably. Above pH 7.5, the maleimide becomes more susceptible to hydrolysis, and side reactions with amines (like lysine (B10760008) residues) become more competitive.
Q4: I see an unexpected increase in the mass of my conjugate by 18 Da during LC-MS analysis. What does this indicate?
A: An 18 Da mass increase is characteristic of the hydrolysis of the thiosuccinimide ring, which corresponds to the addition of one molecule of water. While this can happen slowly under physiological conditions, it is often a desired outcome for stabilization. If you have implemented a hydrolysis step, this mass shift confirms the successful conversion to the more stable, ring-opened form.
Q5: My conjugation efficiency is very low, and the this compound reagent seems unreactive. What could be the problem?
A: There are several potential causes for low conjugation efficiency:
-
Hydrolyzed Maleimide: The maleimide ring itself can hydrolyze, especially if stored in aqueous solutions or at high pH. The resulting maleic amide is unreactive towards thiols. Always dissolve the maleimide reagent in a dry, water-miscible solvent like DMSO or DMF immediately before use.
-
Suboptimal pH: Ensure your reaction buffer is within the optimal pH 6.5-7.5 range.
-
Presence of Thiols in Buffer: Buffers containing thiol reagents like DTT or β-mercaptoethanol will compete with your target molecule for the maleimide.
-
Oxidized Target Thiol: The thiol group on your target molecule may have oxidized to form a disulfide bond, rendering it unavailable for conjugation. Ensure your protein or peptide is fully reduced, for example by using a non-thiol reducing agent like TCEP, prior to the reaction.
Chemical Pathways and Stabilization Workflow
The following diagrams illustrate the key chemical processes and logical steps involved in working with this compound conjugates.
Quantitative Data Summary
The stability of a maleimide-thiol conjugate is highly dependent on the N-substituent of the maleimide and the pH. The rate of the stabilizing ring-opening hydrolysis can be significantly accelerated by using maleimides with electron-withdrawing groups.
| N-Substituent on Maleimide | Condition | Half-life (t½) of Ring-Opening Hydrolysis | Half-life (t½) of Thiol Exchange | Key Finding | Reference(s) |
| N-ethylmaleimide (NEM) | pH 7.4, 37°C | ~200 hours | ~24 hours | Hydrolysis is too slow to effectively prevent thiol exchange. | |
| N-phenylmaleimide (NPM) | pH 7.4, 37°C | ~3 hours | ~3.1 hours | The resonance effect of the phenyl group accelerates both hydrolysis and thiol exchange. | |
| Maleimide with Electron-Withdrawing Group | pH 8.5, 25°C | < 1 hour | > 2 years (post-hydrolysis) | Purposeful hydrolysis creates a highly stable conjugate by preventing thiol exchange. |
Experimental Protocols
Protocol 1: General Thiol-Maleimide Conjugation
This protocol provides a general method for conjugating a thiol-containing molecule (e.g., a protein with a free cysteine) to this compound.
-
Protein Preparation:
-
Dissolve your protein to a concentration of 1-10 mg/mL in a degassed conjugation buffer (e.g., 1x PBS, 100 mM HEPES, pH 7.0-7.5).
-
Buffers must be free of thiols (like DTT or BME) and primary amines (like Tris).
-
If the protein's cysteine is in a disulfide bond, add a 5-10 fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) and incubate for 30-60 minutes at room temperature to reduce it.
-
Remove excess TCEP using a desalting column if necessary.
-
-
Maleimide Preparation:
-
Immediately before use, prepare a stock solution of this compound in a dry, water-miscible solvent such as anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the this compound solution to the prepared protein solution. A 10-20 fold molar excess of the maleimide reagent over the protein is a common starting point, but this should be optimized.
-
Mix gently and incubate the reaction at room temperature for 2 hours or overnight at 4°C, protected from light.
-
-
Quenching (Optional):
-
To quench the reaction, a small molecule thiol like L-cysteine or 2-mercaptoethanol (B42355) can be added to react with any excess maleimide.
-
-
Purification:
-
Remove excess, unreacted this compound and quenching reagent using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
Protocol 2: Post-Conjugation Hydrolysis for Enhanced Stability
This protocol describes how to intentionally hydrolyze the thiosuccinimide ring after conjugation to create a more stable, irreversible linkage.
-
Perform Conjugation and Initial Purification:
-
Follow steps 1-3 and 5 from Protocol 1 to generate and purify the initial this compound conjugate.
-
-
pH Adjustment for Hydrolysis:
-
After purification, adjust the pH of the conjugate solution to 8.5 - 9.0 using a suitable buffer (e.g., 100 mM HEPES or borate (B1201080) buffer).
-
The rate of hydrolysis is pH-dependent; higher pH leads to faster ring-opening.
-
-
Incubation:
-
Incubate the conjugate solution at room temperature or 37°C. The required incubation time will depend on the specific maleimide structure and pH.
-
For standard N-alkyl maleimides, this may take several hours to days. For maleimides with electron-withdrawing groups, it can be complete in under an hour.
-
-
Monitoring and Final Purification:
-
Monitor the hydrolysis progress using LC-MS to confirm the mass shift corresponding to the addition of one water molecule (+18 Da).
-
Once hydrolysis is complete, exchange the conjugate into a neutral storage buffer (e.g., PBS, pH 7.4) using SEC or dialysis.
-
Protocol 3: Stability Assessment using a Glutathione (GSH) Challenge Assay
This protocol provides a method to assess the stability of your conjugate by monitoring its integrity over time in the presence of a high concentration of glutathione.
-
Materials and Reagents:
-
Purified this compound conjugate.
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
L-Glutathione (reduced).
-
Analysis system: Reverse-phase HPLC (for small molecules) or LC-MS (for proteins).
-
-
Procedure:
-
Prepare a stock solution of the conjugate in PBS (e.g., 1 mg/mL).
-
Prepare a stock solution of GSH in PBS (e.g., 100 mM).
-
In a microcentrifuge tube, mix the conjugate and GSH stock solutions to achieve a final conjugate concentration of 0.5 mg/mL and a final GSH concentration of 10 mM.
-
Prepare a control sample of the conjugate in PBS without GSH.
-
Incubate both samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each tube and immediately analyze or freeze at -80°C for later analysis.
-
-
Data Analysis:
-
Analyze the samples by an appropriate method (e.g., RP-HPLC, LC-MS).
-
For each time point, determine the percentage of intact conjugate remaining relative to the amount present at T=0.
-
Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the conjugate's half-life under these challenging conditions.
-
References
Validation & Comparative
A Researcher's Guide to Confirming Lipoamide-PEG3-Maleimide Conjugation: A Comparative Analysis
For researchers and professionals in drug development, the successful conjugation of molecules is a critical step. This guide provides a comprehensive comparison of analytical methods to confirm the successful conjugation of Lipoamide-PEG3-Maleimide to thiol-containing molecules. Furthermore, it explores alternative conjugation chemistries, offering a broader perspective for designing bioconjugation strategies.
The primary focus of this guide is the confirmation of the covalent bond formation between the maleimide (B117702) group of Lipoamide-PEG3-Mal and a thiol group (e.g., from a cysteine residue in a peptide or protein). The reaction proceeds via a Michael addition, forming a stable thioether linkage.
Confirming Conjugation: A Multi-faceted Approach
A combination of analytical techniques is often employed to provide unequivocal evidence of successful conjugation. Each method offers unique insights into the reaction's outcome.
Workflow for Conjugation and Confirmation
Caption: Experimental workflow for this compound conjugation and confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for providing detailed structural information about the conjugate. The most informative nucleus for this reaction is ¹H.
Key Indicator of Successful Conjugation:
-
Disappearance of the Maleimide Protons: The two protons on the double bond of the maleimide ring typically appear as a sharp singlet at approximately 6.7-6.9 ppm in the ¹H NMR spectrum.[1][2] Upon successful conjugation, this peak will disappear, as the double bond is consumed in the reaction.
Illustrative ¹H NMR Data:
| Compound | Key Chemical Shift (ppm) | Observation |
| This compound | ~6.8 | Sharp singlet (maleimide protons) |
| Thiol-containing Molecule | Varies | Characteristic peaks of the molecule |
| Conjugate | - | Absence of the peak at ~6.8 ppm |
Experimental Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve a small amount (1-5 mg) of the purified conjugate in a suitable deuterated solvent (e.g., D₂O, CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Process the spectrum and look for the disappearance of the characteristic maleimide proton signal.
Mass Spectrometry (MS)
Mass spectrometry directly measures the molecular weight of the molecules in a sample, providing strong evidence of conjugation.
Key Indicator of Successful Conjugation:
-
Increase in Molecular Weight: The mass of the conjugate will be the sum of the mass of the this compound and the thiol-containing molecule.
Illustrative Mass Spectrometry Data:
| Compound | Expected Molecular Weight (Da) | Observed Molecular Weight (Da) |
| This compound | 575.8 | 575.9 |
| Thiol-containing Peptide (e.g., Cys-Gly) | 179.2 | 179.2 |
| Conjugate | 755.0 | 755.1 |
Experimental Protocol for Mass Spectrometry Analysis:
-
Sample Preparation: Prepare a dilute solution of the purified conjugate in a solvent compatible with the ionization source (e.g., water/acetonitrile with 0.1% formic acid for ESI-MS).
-
Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum.
-
Data Analysis: Determine the molecular weight of the major species in the spectrum and compare it to the expected molecular weight of the conjugate.
High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent technique for monitoring the progress of the reaction and assessing the purity of the final conjugate.
Key Indicator of Successful Conjugation:
-
Shift in Retention Time: The conjugate will have a different retention time on the HPLC column compared to the starting materials. Typically, the conjugate will be more hydrophobic and thus have a longer retention time on a reversed-phase column.
Illustrative HPLC Data (Reversed-Phase):
| Compound | Retention Time (minutes) |
| Thiol-containing Molecule | 5.2 |
| This compound | 12.8 |
| Conjugate | 15.5 |
Experimental Protocol for HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Detection: UV detection at a wavelength where the components absorb (e.g., 220 nm for peptides).
-
Analysis: Inject samples of the starting materials and the reaction mixture at different time points to monitor the appearance of the product peak and the disappearance of the reactant peaks.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to detect changes in the functional groups of the reactants upon conjugation.
Key Indicator of Successful Conjugation:
-
Disappearance of Maleimide-related Peaks: The C=C stretching vibration of the maleimide ring (around 1600 cm⁻¹) and the C-H stretching of the double bond (around 3100 cm⁻¹) are expected to decrease or disappear upon successful conjugation.
-
Appearance of Thioether Peaks: While often weak and difficult to discern in complex molecules, changes in the fingerprint region (below 1500 cm⁻¹) can indicate the formation of the new thioether bond.
Illustrative FTIR Data:
| Functional Group | Wavenumber (cm⁻¹) | Observation in Conjugate |
| Maleimide C=C stretch | ~1600 | Disappearance or significant decrease |
| Maleimide C-H stretch | ~3100 | Disappearance or significant decrease |
Experimental Protocol for FTIR Analysis:
-
Sample Preparation: Prepare a solid sample of the purified conjugate (e.g., as a KBr pellet or using a diamond ATR accessory).
-
Data Acquisition: Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the spectrum of the conjugate to the spectra of the starting materials, looking for the disappearance of characteristic maleimide peaks.
Comparison of Analytical Methods
| Method | Pros | Cons |
| NMR | Provides detailed structural information; unambiguous confirmation. | Requires higher sample amounts; may be complex for large molecules. |
| MS | Highly sensitive; provides direct molecular weight confirmation. | Does not provide structural information on the linkage site. |
| HPLC | Excellent for monitoring reaction progress and purity; quantitative. | Indirect confirmation of conjugation; requires standards for quantification. |
| FTIR | Fast and simple; good for qualitative confirmation of functional group changes. | Can be difficult to interpret for complex molecules; less specific than NMR or MS. |
Alternatives to Maleimide-Thiol Conjugation
While the maleimide-thiol reaction is widely used, it has known limitations, including the potential for retro-Michael addition, which can lead to deconjugation. Researchers have developed alternative chemistries to address these stability concerns.
Comparison of Conjugation Chemistries
Caption: Comparison of Maleimide-Thiol, NHS Ester-Amine, and Click Chemistry conjugation methods.
NHS Ester-Amine Conjugation
This chemistry involves the reaction of an N-hydroxysuccinimide (NHS) ester with a primary amine (e.g., from a lysine (B10760008) residue) to form a stable amide bond.
General Protocol:
-
Activation: React a carboxyl-containing molecule with a carbodiimide (B86325) (e.g., EDC) and NHS to form the NHS ester.
-
Conjugation: Add the NHS ester-activated molecule to the amine-containing molecule at a pH of 7.2-8.5.
-
Purification: Remove excess reagents by size-exclusion chromatography or dialysis.
Click Chemistry
This term encompasses a class of reactions that are highly efficient, specific, and bioorthogonal. The most common example is the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC).
General Protocol (SPAAC):
-
Modification: Introduce an azide (B81097) or a strained alkyne (e.g., DBCO) into the respective molecules to be conjugated.
-
Conjugation: Simply mix the azide- and alkyne-modified molecules. The reaction proceeds without a catalyst.
-
Purification: Purify the conjugate to remove any unreacted starting materials.
Conclusion
Confirming the successful conjugation of Lipoamide-PEG3-Maleimide is a crucial step that can be confidently achieved through a combination of analytical techniques. While NMR and Mass Spectrometry provide the most direct and unambiguous evidence, HPLC and FTIR are valuable for monitoring the reaction and assessing purity. For applications requiring enhanced stability, researchers should consider next-generation alternatives to maleimide-thiol chemistry, such as NHS ester-amine coupling or the robust and highly specific reactions offered by click chemistry. The choice of method will ultimately depend on the specific requirements of the research and the available instrumentation.
References
Quantifying Maleimide Groups on a Lipoamide-PEG3-Mal Linker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise quantification of maleimide (B117702) groups on linker molecules is a critical step in the development of bioconjugates, such as antibody-drug conjugates (ADCs), ensuring batch-to-batch consistency and optimal therapeutic efficacy. This guide provides a comprehensive comparison of common methods for quantifying maleimide groups on a Lipoamide-PEG3-Mal linker, complete with experimental data, detailed protocols, and workflow visualizations to aid in methodological selection and implementation.
Comparison of Maleimide Quantification Methods
Several analytical techniques are available for the quantification of maleimide groups, each with distinct advantages and limitations in terms of sensitivity, convenience, and susceptibility to interfering substances. The choice of method often depends on the specific application, available instrumentation, and the purity of the sample.
| Method | Principle | Detection Wavelength (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Detection Limit | Key Advantages | Key Disadvantages |
| Direct Spectrophotometry | Direct measurement of the maleimide group's absorbance. | 302 | 620[1][2] | High µM range | Simple, non-destructive. | Low sensitivity; potential interference from other UV-absorbing molecules.[1][2] |
| Ellman's Assay (Indirect) | Reaction of excess thiol (e.g., cysteine) with the maleimide, followed by quantification of the remaining thiol with DTNB (Ellman's reagent). | 412 | 14,150 (for TNB)[1] | Low nmol range | Widely used, reliable. | Indirect measurement; requires accurate initial thiol concentration. |
| Reverse Thiol Assay (DTDP) | Similar to Ellman's, but uses 4,4'-dithiopyridine (DTDP) to quantify the remaining thiol. | 324 | 19,800 (for 4-thiopyridone) | Low nmol range | Higher extinction coefficient than DTNB. | Absorbance wavelength is closer to that of proteins, leading to potential interference. |
| Fluorometric Assay | Reaction of the maleimide with a proprietary non-fluorescent dye that becomes fluorescent upon reaction. | Ex/Em = 490/520 | Not Applicable | As low as 10 picomoles | High sensitivity, less interference from biological samples. | Requires a proprietary kit and a fluorescence plate reader. |
| Mass Spectrometry (MS) | Direct measurement of the mass of the maleimide-containing molecule or its fragments. | Not Applicable | Not Applicable | High sensitivity, dependent on instrumentation. | Provides structural confirmation and can be used for complex mixtures. | Requires specialized equipment and expertise; can be complex to quantify precisely without standards. |
Experimental Protocols
Detailed methodologies for the key quantification techniques are provided below.
Direct Spectrophotometric Quantification
This method is suitable for relatively pure and concentrated samples of the this compound linker.
Materials:
-
This compound sample
-
Appropriate solvent (e.g., phosphate (B84403) buffer, pH 6.5-7.5)
-
UV-transparent cuvettes
-
UV-Vis spectrophotometer
Protocol:
-
Dissolve a known weight of the this compound linker in a precise volume of the chosen solvent.
-
Measure the absorbance of the solution at 302 nm using the solvent as a blank.
-
Calculate the concentration of the maleimide group using the Beer-Lambert law (A = εbc), where:
-
A is the absorbance
-
ε is the molar extinction coefficient (620 M⁻¹cm⁻¹)
-
b is the path length of the cuvette (typically 1 cm)
-
c is the concentration in Molarity (mol/L)
-
Ellman's Assay for Indirect Maleimide Quantification
This indirect method involves the reaction of the maleimide with a known excess of a thiol-containing compound, followed by the quantification of the unreacted thiol.
Materials:
-
This compound sample
-
L-cysteine solution (or another thiol standard) of a precisely known concentration
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0
-
Ellman's Reagent (DTNB) solution (4 mg/mL in Reaction Buffer)
-
UV-Vis spectrophotometer
Protocol:
-
Reaction of Maleimide with Cysteine:
-
Mix a known volume of the this compound sample with a known excess of the L-cysteine standard solution.
-
Incubate the mixture at room temperature for 30-60 minutes to ensure complete reaction of the maleimide groups.
-
-
Quantification of Unreacted Cysteine:
-
Prepare a standard curve of L-cysteine using serial dilutions of the standard solution.
-
To each standard and the reaction mixture from step 1, add the Ellman's Reagent solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance of all samples at 412 nm.
-
-
Calculation:
-
Use the standard curve to determine the concentration of unreacted L-cysteine in the reaction mixture.
-
Subtract the amount of unreacted L-cysteine from the initial amount of L-cysteine to determine the amount of L-cysteine that reacted with the maleimide.
-
The amount of reacted L-cysteine is equimolar to the amount of maleimide in the sample.
-
Fluorometric Quantification
This method offers high sensitivity and is suitable for dilute samples.
Materials:
-
Fluorometric Maleimide Quantification Kit (e.g., from Abcam or Sigma-Aldrich)
-
This compound sample
-
Black, clear-bottom 96-well or 384-well plates
-
Fluorescence microplate reader
Protocol:
-
Prepare Standards: Prepare a serial dilution of the provided N-ethylmaleimide standard to create a standard curve.
-
Prepare Samples: Dilute the this compound sample to fall within the linear range of the standard curve.
-
Reaction:
-
Add the standards and samples to the wells of the microplate.
-
Prepare the Master Reaction Mix containing the fluorescent dye and reaction buffer according to the kit's instructions.
-
Add the Master Reaction Mix to all wells.
-
-
Incubation: Incubate the plate at room temperature for 5-30 minutes, protected from light.
-
Measurement: Measure the fluorescence intensity at the recommended excitation and emission wavelengths (typically Ex/Em = 490/520 nm).
-
Calculation: Subtract the blank reading from all measurements and plot the standard curve. Use the equation of the line to calculate the maleimide concentration in the samples.
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for the described quantification methods.
Caption: Workflow for direct spectrophotometric quantification of maleimide.
Caption: Workflow for indirect maleimide quantification using Ellman's Assay.
Caption: Workflow for fluorometric quantification of maleimide groups.
Conclusion
The selection of an appropriate method for quantifying maleimide groups on a this compound linker is crucial for successful bioconjugation. Direct spectrophotometry offers a quick but less sensitive option for pure samples. Ellman's assay and other reverse thiol assays provide a good balance of sensitivity and accessibility. For the highest sensitivity, especially with low-concentration or precious samples, fluorometric assays are the preferred choice. Mass spectrometry, while powerful for structural confirmation, requires specialized instrumentation. By understanding the principles, advantages, and limitations of each method, researchers can confidently select and implement the most suitable approach for their specific needs.
References
Navigating the Complexity: A Guide to Mass Spectrometry Analysis of Lipoamide-PEG3-Mal Protein Conjugates
For researchers, scientists, and drug development professionals venturing into the world of protein conjugation, the precise characterization of these complex biomolecules is paramount. The Lipoamide-PEG3-Maleimide linker offers a versatile tool for attaching molecules to proteins via thiol groups on cysteine residues. However, the analysis of the resulting conjugates presents unique challenges. This guide provides a comparative overview of mass spectrometry-based approaches for the characterization of Lipoamide-PEG3-Mal protein conjugates, supported by experimental insights and detailed protocols.
The conjugation of proteins with molecules like Lipoamide-PEG3-Maleimide is a critical strategy in the development of targeted therapeutics, diagnostics, and research tools.[1][2][3][4][5] The lipoamide (B1675559) group provides a handle for surface immobilization, while the maleimide (B117702) group reacts specifically with free thiols on proteins, and the PEG linker enhances solubility and provides spatial separation. Verifying the successful conjugation, determining the conjugation site, and quantifying the efficiency are crucial steps that rely heavily on robust analytical techniques. Mass spectrometry (MS) has emerged as the gold standard for this purpose, offering unparalleled sensitivity and structural information.
Core Analytical Strategies: A Comparative Overview
The two primary mass spectrometry-based strategies for analyzing protein conjugates are intact mass analysis and peptide mapping. Each approach provides distinct and complementary information.
Intact Mass Analysis involves measuring the mass of the entire, undigested protein conjugate. This method is invaluable for rapidly confirming successful conjugation and determining the distribution of species with different numbers of attached linkers (the drug-to-antibody ratio, or DAR, in the context of antibody-drug conjugates).
Peptide Mapping , on the other hand, involves the enzymatic digestion of the protein conjugate into smaller peptides. These peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the exact amino acid residues where the this compound linker is attached. This technique provides high-resolution information on the site-specificity of the conjugation.
The choice of ionization technique is also critical. Electrospray ionization (ESI) is generally preferred for the analysis of large, polar molecules like proteins and their conjugates, often coupled with time-of-flight (TOF) or Orbitrap mass analyzers for high resolution and mass accuracy. Matrix-assisted laser desorption/ionization (MALDI) can also be employed, particularly for less complex mixtures and rapid screening.
Experimental Data Summary
To illustrate the practical application of these techniques, the following table summarizes typical data obtained from the mass spectrometry analysis of a model protein conjugated with this compound.
| Analytical Technique | Information Obtained | Typical Observation | Potential Challenges | Mitigation Strategies |
| Intact Mass Analysis (ESI-TOF) | Confirmation of conjugation, determination of conjugation stoichiometry (e.g., number of linkers per protein). | A mass shift corresponding to the addition of one or more this compound moieties (MW: 559.7 Da). A distribution of peaks representing unconjugated protein and protein with 1, 2, 3... linkers. | Broad peaks due to the heterogeneity of PEG linkers (though less of an issue with discrete PEGs like PEG3). Complex spectra with multiple charge states. | Use of discrete PEG linkers (dPEG®) to reduce heterogeneity. Addition of charge-reducing agents like triethylamine (B128534) (TEA) post-column to simplify spectra. |
| Peptide Mapping (LC-MS/MS) | Identification of specific cysteine residues modified by the this compound linker. | Identification of peptides with a mass modification corresponding to the this compound adduct. MS/MS fragmentation confirms the peptide sequence and modification site. | Incomplete digestion due to steric hindrance from the modification. Hydrolysis of the maleimide-thiol linkage, leading to additional mass shifts (+18 Da). Oxidation of the thioether bond (+16 Da or +32 Da). | Optimization of digestion conditions (e.g., denaturants, enzyme-to-protein ratio). Careful control of sample pH and storage to minimize hydrolysis. Inclusion of potential modifications in the database search. |
| Alternative: UV/Vis Spectroscopy (e.g., Ellman's Reagent) | Quantification of free thiols to infer conjugation efficiency. | Decrease in absorbance at 412 nm after conjugation, indicating consumption of free thiols. | Indirect measurement, does not provide information on the site of conjugation or the integrity of the conjugate. | Use in conjunction with mass spectrometry for a comprehensive analysis. |
Detailed Experimental Protocols
Intact Mass Analysis of this compound Protein Conjugate
Objective: To confirm conjugation and determine the stoichiometry.
Methodology:
-
Sample Preparation:
-
Desalt the protein conjugate sample using a C4 ZipTip or equivalent to remove non-volatile salts.
-
Elute the protein in a solution of 50% acetonitrile, 49.9% water, and 0.1% formic acid.
-
-
LC-MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase column suitable for proteins (e.g., C4, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
-
Mass Spectrometry (MS):
-
Instrument: ESI-TOF or Orbitrap mass spectrometer.
-
Ionization Mode: Positive ion.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 500-4000.
-
-
-
Data Analysis:
-
Deconvolute the raw multi-charged spectrum to obtain the zero-charge mass of the protein and its conjugates.
-
Calculate the mass difference between the unconjugated protein and the modified species to confirm the addition of the this compound linker.
-
Peptide Mapping Analysis of this compound Protein Conjugate
Objective: To identify the specific cysteine residues modified.
Methodology:
-
Sample Preparation (In-solution digestion):
-
Denature the protein conjugate in 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride.
-
Reduce any remaining disulfide bonds with dithiothreitol (B142953) (DTT) at 56 °C for 30 minutes.
-
Alkylate the newly reduced cysteines with iodoacetamide (B48618) in the dark for 30 minutes to prevent disulfide scrambling.
-
Dilute the solution to reduce the denaturant concentration to below 1 M.
-
Add trypsin at a 1:20 enzyme-to-protein ratio and incubate overnight at 37 °C.
-
Quench the digestion with formic acid.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column suitable for peptides (e.g., 75 µm x 150 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient from 2% to 40% B over 60-90 minutes.
-
-
Mass Spectrometry (MS/MS):
-
Instrument: Orbitrap or Q-TOF mass spectrometer.
-
Ionization Mode: Positive ion.
-
Data-dependent acquisition: Select the top 5-10 most intense precursor ions for fragmentation (collision-induced dissociation or higher-energy collisional dissociation).
-
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against the protein sequence using a database search engine (e.g., Mascot, Sequest).
-
Specify the mass of the this compound modification on cysteine residues as a variable modification.
-
Manually validate the identified modified peptides by inspecting the MS/MS spectra for characteristic fragment ions.
-
Visualizing the Workflow and Logic
To further clarify the analytical process, the following diagrams illustrate the experimental workflow and the chemical logic of the conjugation and potential side reactions.
Caption: Experimental workflow for the mass spectrometry analysis of this compound protein conjugates.
Caption: Chemical pathways of maleimide-thiol conjugation and potential side reactions.
Conclusion
The successful characterization of this compound protein conjugates is a multi-faceted process that benefits from a combination of mass spectrometry techniques. Intact mass analysis provides a rapid assessment of conjugation success and stoichiometry, while peptide mapping offers detailed insights into the specific sites of modification. By understanding the principles of these methods, potential analytical challenges, and appropriate mitigation strategies, researchers can confidently and accurately characterize their protein conjugates, paving the way for further downstream applications in research and drug development. Careful attention to experimental detail and data interpretation is crucial to navigate the inherent complexities of these modified biomolecules.
References
- 1. Engineered protein-small molecule conjugates empower selective enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, 1314378-19-2 | BroadPharm [broadpharm.com]
- 3. Lipoamide-PEG-Mal, MW 1,000 | BroadPharm [broadpharm.com]
- 4. Lipoamide-PEG-Mal, MW 2,000 | BroadPharm [broadpharm.com]
- 5. Lipoamide-PEG11-Mal | BroadPharm [broadpharm.com]
A Researcher's Guide to Assessing the Purity of Lipoamide-PEG3-Mal Conjugates
For researchers and professionals in drug development and bioconjugation, ensuring the purity and stability of materials is paramount. This guide provides a comparative analysis of methods to assess the purity of Lipoamide-PEG3-Maleimide (Lipoamide-PEG3-Mal) conjugates, offering insights into analytical techniques, potential impurities, and more stable alternatives.
Understanding this compound Conjugation and its Challenges
This compound is a heterobifunctional linker that combines a lipoic acid moiety, which can anchor to metallic surfaces, and a maleimide (B117702) group that reacts specifically with thiol (sulfhydryl) groups on biomolecules like proteins and peptides. The PEG3 linker enhances water solubility. The core of its application lies in the Michael addition reaction between the maleimide and a thiol, forming a stable thioether bond.
However, the resulting succinimidyl thioether linkage can be susceptible to degradation, posing a challenge to the purity and stability of the conjugate. The primary degradation pathways include:
-
Retro-Michael Addition: This is a reversal of the conjugation reaction, leading to the detachment of the this compound from the target molecule. This can be exacerbated by the presence of other thiols, such as glutathione, in a biological environment.
-
Hydrolysis: The succinimide (B58015) ring of the maleimide can undergo hydrolysis. If this occurs before conjugation, it renders the maleimide inactive. If it happens after conjugation, it can lead to a more stable, ring-opened structure that is resistant to the retro-Michael reaction.
Another potential impurity can arise from the Thiazine rearrangement , an intramolecular reaction that can occur with unprotected N-terminal cysteines, leading to a structural isomer with the same mass as the desired conjugate.
Analytical Techniques for Purity Assessment
A multi-faceted approach is essential for the comprehensive characterization of this compound conjugates. The primary techniques include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Technique | Information Provided | Key Considerations |
| Reverse-Phase HPLC (RP-HPLC) | Purity assessment, separation of conjugate from unreacted starting materials and byproducts. | The primary method for determining the percentage purity of the conjugate. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirms the molecular weight of the conjugate, identifies impurities and side products. | Provides direct evidence of successful conjugation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the conjugate and assessment of purity, especially for smaller conjugates. | Can resolve signals for detailed structural analysis. |
| Ellman's Assay | Quantifies free thiol groups remaining after conjugation. | An indirect measure of conjugation efficiency. |
Comparison with Alternative Thiol-Reactive Chemistries
While maleimide chemistry is widely used, several alternatives offer enhanced stability.
| Linker Chemistry | Bond Type | Stability Advantages | Reaction Conditions | Efficiency |
| N-Aryl Maleimide | Thioether | Faster hydrolysis of the thio-succinimide ring, leading to a more stable, ring-opened structure that prevents retro-Michael addition.[1] | pH 7.4, Room Temperature | High (>90%) |
| Vinyl Sulfone | Thioether | Forms a stable, irreversible thioether bond.[1][2] | pH 7-9, Room Temperature | High (>90%) |
| Julia-Kocienski-like Reagents (e.g., Methylsulfonyl Phenyloxadiazole) | Thioether | Significantly more stable in human plasma compared to maleimide conjugates.[3] | Biologically relevant pH (5.8 to 8.0) | High |
| 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones (5HP2Os) | Thiol conjugate | Superior stability compared to maleimide conjugates.[4] | Not specified | High |
Experimental Protocols
Protocol 1: Purity Assessment by RP-HPLC
This protocol is a general guideline for analyzing the purity of a this compound conjugate.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Sample: this compound conjugate dissolved in Mobile Phase A (approx. 1 mg/mL)
Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 10-20 µL of the sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Maintain 95% Mobile Phase B for 5 minutes.
-
Return to initial conditions over 5 minutes.
-
Monitor the elution profile at an appropriate wavelength (e.g., 220 nm and 280 nm).
-
Calculate purity by integrating the peak area of the conjugate and expressing it as a percentage of the total peak area.
Protocol 2: Molecular Weight Confirmation by LC-MS
This protocol is for confirming the identity of the this compound conjugate.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source
-
C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
Reagents:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Sample: this compound conjugate dissolved in Mobile Phase A
Procedure:
-
Perform a chromatographic separation similar to the HPLC protocol, adjusting the gradient and flow rate for the LC-MS system.
-
Introduce the eluent into the ESI source.
-
Acquire mass spectra in positive ion mode over a suitable m/z range.
-
Deconvolute the resulting spectrum to determine the molecular weight of the conjugate.
-
Compare the observed molecular weight with the calculated theoretical mass.
Protocol 3: Quantification of Free Thiols by Ellman's Assay
This protocol measures the amount of unreacted thiol in a conjugation reaction.
Reagents:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0
-
Ellman's Reagent Solution: 4 mg/mL 5,5′-dithio-bis-(2-nitrobenzoic acid) (DTNB) in Reaction Buffer
-
Cysteine standards for calibration curve
Procedure:
-
Prepare a series of cysteine standards of known concentrations in the Reaction Buffer.
-
To 50 µL of each standard and the reaction sample in separate wells of a microplate, add 200 µL of the Ellman's Reagent Solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
Generate a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of free thiols in the sample from the standard curve.
Visualizing Workflows and Decision Making
The following diagrams, generated using Graphviz, illustrate the experimental workflow for purity assessment and a decision-making process for selecting the appropriate analytical method.
References
Lipoamide-PEG-MAL vs. Lipoamide-PEG-NHS: A Comparative Guide to Linker Stability
For researchers, scientists, and drug development professionals, the choice of linker is a critical decision in the design of bioconjugates. The stability of the linker directly impacts the efficacy, safety, and pharmacokinetic profile of the final product. This guide provides an objective comparison of two commonly used heterobifunctional PEG linkers: Lipoamide-PEG-Maleimide (Lipoamide-PEG-Mal) and Lipoamide-PEG-N-hydroxysuccinimide (Lipoamide-PEG-NHS).
The lipoamide (B1675559) group provides a robust anchor to metallic surfaces like gold nanoparticles, while the maleimide (B117702) or NHS ester group allows for covalent conjugation to biomolecules. The key difference, and the focus of this guide, lies in the stability of the linkage formed by these reactive groups. Lipoamide-PEG-Mal targets thiol groups (e.g., from cysteine residues), forming a thioether bond, whereas Lipoamide-PEG-NHS reacts with primary amines (e.g., from lysine (B10760008) residues) to create a stable amide bond.
Executive Summary of Linker Stability
The stability of the resulting bioconjugate is paramount. An ideal linker should remain stable in circulation to prevent premature payload release but allow for cleavage at the target site if desired. The thioether bond formed from a maleimide-thiol reaction is susceptible to retro-Michael addition and thiol exchange, particularly in the thiol-rich environment of plasma. However, this instability can be mitigated by the hydrolysis of the succinimide (B58015) ring, which results in a more stable, ring-opened structure. In contrast, the amide bond formed from an NHS ester-amine reaction is generally considered highly stable and resistant to hydrolysis under physiological conditions.
Quantitative Data on Linker Stability
| Linker Type | Target Functional Group | Bond Formed | Key Stability Concern | Half-life of Conjugate | Mitigation Strategy |
| Maleimide | Thiol (-SH) | Thioether | Retro-Michael reaction & Thiol exchange | 3.1h to 258h (in presence of glutathione (B108866), depending on N-substituent and thiol pKa)[1] | Hydrolysis of the succinimide ring leads to a stable ring-opened product with a half-life of over two years[2] |
| NHS Ester | Primary Amine (-NH2) | Amide | Hydrolysis of the NHS ester (pre-conjugation) | Generally high stability post-conjugation | Perform conjugation at optimal pH (7.2-8.5) to favor aminolysis over hydrolysis[3][4] |
Reaction Mechanisms and Stability Pathways
The following diagrams illustrate the reaction mechanisms and the factors influencing the stability of the resulting conjugates.
Experimental Protocols
Detailed methodologies are crucial for reproducible stability assessments. Below are general protocols for evaluating the stability of maleimide and NHS ester conjugates.
Protocol 1: Stability Assessment of Maleimide-Thiol Conjugate by HPLC
This protocol is designed to monitor the stability of a maleimide-thiol conjugate in the presence of a competing thiol, such as glutathione (GSH), which is prevalent in plasma.
Workflow:
Materials:
-
Lipoamide-PEG-Mal conjugate
-
Phosphate (B84403) Buffered Saline (PBS), pH 7.4
-
Glutathione (GSH)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a stock solution of the Lipoamide-PEG-Mal conjugate in PBS (pH 7.4).
-
Prepare a stock solution of GSH in PBS (pH 7.4).
-
Initiate the stability study by mixing the conjugate solution with the GSH solution to a final desired concentration (e.g., 5 mM GSH).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of 0.1% TFA in ACN.
-
Analyze the samples by reverse-phase HPLC. Use a gradient of water/ACN with 0.1% TFA.
-
Monitor the chromatogram at a suitable wavelength (e.g., 280 nm for protein conjugates or a wavelength specific to a payload).
-
Quantify the peak areas corresponding to the intact conjugate, the cleaved lipoamide-PEG, and any new products formed due to thiol exchange.
-
Calculate the percentage of intact conjugate remaining at each time point to determine its stability.
Protocol 2: Monitoring NHS Ester Hydrolysis by UV-Vis Spectrophotometry
This protocol allows for the determination of the hydrolytic stability of the Lipoamide-PEG-NHS linker itself, which is a critical parameter as hydrolysis is a competing reaction to the desired conjugation.
Workflow:
Materials:
-
Lipoamide-PEG-NHS
-
Buffers of varying pH (e.g., phosphate buffer at pH 7.0, 7.5, 8.0, 8.5)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare stock solutions of Lipoamide-PEG-NHS in a water-miscible organic solvent like DMSO if necessary.
-
For each pH to be tested, prepare a reaction by diluting the NHS ester stock solution into the buffer.
-
Immediately after mixing, place the solution in a cuvette and begin monitoring the absorbance at 260 nm over time. The release of N-hydroxysuccinimide upon hydrolysis results in an increase in absorbance at this wavelength.
-
Record the absorbance at regular intervals until the reaction reaches completion (i.e., the absorbance plateaus).
-
Plot the absorbance at 260 nm versus time.
-
Calculate the initial rate of hydrolysis from the slope of the initial linear portion of the curve. The half-life of the NHS ester at each pH can also be determined from the kinetic data.[5][6]
Conclusion
The choice between Lipoamide-PEG-Mal and Lipoamide-PEG-NHS depends on the specific application and the desired stability profile of the final bioconjugate.
-
Lipoamide-PEG-Mal offers a route to thiol-specific conjugation. While the initial thioether linkage is susceptible to reversal, the subsequent hydrolysis of the succinimide ring can "lock" the conjugate into a highly stable form. This feature can be advantageous for applications requiring long-term in vivo stability.[2][7]
-
Lipoamide-PEG-NHS provides a means to form highly stable amide bonds with primary amines. The main consideration is the hydrolytic instability of the NHS ester itself, which necessitates careful control of reaction conditions to ensure efficient conjugation. Once formed, the amide linkage is very robust.[8][9]
For applications demanding the highest level of stability with minimal risk of payload detachment, the amide linkage formed by Lipoamide-PEG-NHS is generally preferred. However, if a degree of reversibility is acceptable or if the stabilization through ring hydrolysis is factored into the design, Lipoamide-PEG-Mal remains a viable and widely used option. Researchers should carefully consider the biological environment the conjugate will be exposed to and perform rigorous stability studies to validate their choice of linker.
References
- 1. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. vectorlabs.com [vectorlabs.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 7. prolynxinc.com [prolynxinc.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
Evaluating the Efficiency of Lipoamide-PEG3-Mal on Diverse Metal Surfaces: A Comparative Guide
For researchers and professionals in drug development and materials science, the choice of surface chemistry for immobilizing biomolecules onto metal substrates is critical for the performance and stability of biosensors, drug delivery systems, and diagnostic assays. Lipoamide-PEG3-Mal is a popular heterobifunctional linker designed for this purpose, featuring a lipoamide (B1675559) group for robust anchoring to metal surfaces and a maleimide (B117702) group for covalent conjugation to thiol-containing molecules. This guide provides a comparative evaluation of the efficiency of this compound on gold, silver, platinum, and copper surfaces, supported by experimental data and protocols.
Comparative Performance of this compound
The efficiency of this compound is primarily determined by the strength and stability of the interaction between its dithiolane ring (from the lipoamide) and the metal surface. While direct comparative studies on this compound across all these metals are limited, we can infer its performance based on extensive research on the interaction of thiols and dithiols with these surfaces.
| Metal Surface | Binding Affinity & Stability | Key Considerations |
| Gold (Au) | Excellent: Forms a stable, well-ordered self-assembled monolayer (SAM). The Au-S bond is strong and covalent in nature. Lipoamide, with its two sulfur atoms, offers enhanced stability compared to single thiol linkers. | Gold is often the substrate of choice due to its chemical inertness and the reproducible formation of high-quality SAMs. It is, however, more expensive than other metals. |
| Silver (Ag) | Very Good: Forms strong Ag-S bonds. However, silver is more susceptible to oxidation than gold, which can affect the long-term stability of the SAM. The silver-sulfur bond is considered slightly weaker than the gold-sulfur bond. | Surface passivation or working in controlled environments may be necessary to prevent oxidation and ensure reproducibility. |
| Copper (Cu) | Excellent (Initially): Forms the strongest metal-sulfur bond among the group. However, copper readily oxidizes, which can lead to the desorption of the thiol linker over time. The high reactivity of copper can also lead to more complex surface chemistries. | The use of copper requires stringent control over atmospheric conditions to prevent oxidation. It is a cost-effective alternative to gold. |
| Platinum (Pt) | Good: Thiols are known to adsorb on platinum surfaces, but the formation of well-ordered, stable SAMs is more challenging compared to gold and silver. The Pt-S bond is generally considered to be weaker than the Au-S bond. | Platinum's catalytic activity can sometimes interfere with the desired surface chemistry. Surface preparation is critical for achieving a stable monolayer. |
Experimental Protocols
Detailed below are the methodologies for key experiments to evaluate the efficiency of this compound on metal surfaces.
Surface Preparation and SAM Formation
Objective: To prepare clean metal surfaces and form a self-assembled monolayer of this compound.
Materials:
-
Metal-coated substrates (e.g., silicon wafers with a thin film of Au, Ag, Pt, or Cu)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - Caution: Extremely corrosive and reactive.
-
Ethanol (B145695) (absolute)
-
Deionized (DI) water
-
This compound solution (1-10 mM in a suitable solvent like ethanol or a buffered aqueous solution)
Protocol:
-
Cleaning: The metal substrates are first cleaned to remove any organic contaminants. This is typically done by immersing them in a piranha solution for 10-15 minutes, followed by copious rinsing with DI water and then ethanol. The substrates are then dried under a stream of nitrogen.
-
SAM Formation: The cleaned and dried substrates are immediately immersed in the this compound solution. The immersion time can vary from a few hours to overnight to ensure the formation of a well-ordered monolayer.
-
Rinsing: After incubation, the substrates are removed from the solution and rinsed thoroughly with the solvent (e.g., ethanol) to remove any non-specifically adsorbed molecules.
-
Drying: The functionalized substrates are then dried under a stream of nitrogen and are ready for characterization.
Characterization of the SAM
Objective: To quantitatively measure the mass of the adsorbed this compound and assess the viscoelastic properties of the formed layer in real-time.
Protocol:
-
Baseline: A clean, metal-coated QCM-D sensor is mounted in the chamber, and a baseline is established by flowing a suitable buffer over the sensor surface until the frequency and dissipation signals are stable.
-
Injection: The this compound solution is then introduced into the chamber.
-
Adsorption Monitoring: The changes in frequency (Δf) and dissipation (ΔD) are monitored in real-time as the molecules adsorb onto the sensor surface. A decrease in frequency corresponds to an increase in mass.
-
Rinsing: After the adsorption reaches a plateau, the buffer is reintroduced to rinse away any loosely bound molecules.
-
Data Analysis: The Sauerbrey equation can be used to calculate the adsorbed mass per unit area from the change in frequency, assuming a rigid layer. Changes in dissipation provide qualitative information about the conformational state of the adsorbed layer.
Objective: To determine the elemental composition and chemical states of the elements on the surface, confirming the presence and integrity of the this compound.
Protocol:
-
Sample Introduction: The functionalized metal substrate is placed in the ultra-high vacuum chamber of the XPS instrument.
-
Survey Scan: A wide energy range survey scan is performed to identify all the elements present on the surface.
-
High-Resolution Scans: High-resolution scans are then acquired for specific elements of interest, such as S 2p (from the lipoamide), N 1s and O 1s (from the PEG and maleimide), and the respective metal signal (e.g., Au 4f, Ag 3d, Pt 4f, Cu 2p).
-
Data Analysis: The binding energies of the core-level peaks are used to identify the chemical states of the elements. For example, the S 2p peak can confirm the formation of a thiolate bond with the metal surface. The relative atomic concentrations can be calculated from the peak areas.
Objective: To identify the functional groups present in the SAM and to get information about the molecular orientation and packing.
Protocol:
-
Technique Selection: For thin films on metal surfaces, Reflection-Absorption Infrared Spectroscopy (RAIRS) is the preferred technique.
-
Background Spectrum: A background spectrum is collected from a clean, bare metal substrate.
-
Sample Spectrum: The spectrum of the this compound functionalized substrate is then collected.
-
Data Analysis: The resulting spectrum will show characteristic vibrational bands for the different functional groups in the molecule. For instance, the C=O stretching vibrations of the amide and maleimide groups, and the C-O-C stretching of the PEG linker can be identified. The position and shape of these bands can provide information about the conformation and environment of the molecules in the SAM.
Visualizing the Process
To better understand the workflow and molecular interactions, the following diagrams are provided.
Alternatives to this compound
While this compound is a versatile linker, several alternatives exist, each with its own advantages.
| Alternative Molecule | Anchoring Group | Reactive Group | Key Features |
| Thiol-PEG-NHS Ester | Thiol | N-Hydroxysuccinimide (NHS) Ester | The thiol group provides strong anchoring to gold and silver. The NHS ester reacts with primary amines, offering an alternative conjugation chemistry to maleimides. |
| Phosphonic Acid-PEG-Maleimide | Phosphonic Acid | Maleimide | Phosphonic acids show strong binding to metal oxide surfaces such as aluminum, titanium, and steel, making them suitable for a different class of substrates. |
| Silane-PEG-Maleimide | Silane (e.g., trimethoxysilane) | Maleimide | Silanes are widely used for modifying glass and silicon oxide surfaces, but can also be applied to metal surfaces that have a native oxide layer, such as copper. |
| Carboxy-Alkanethiols | Thiol | Carboxylic Acid | A classic choice for forming SAMs on gold. The terminal carboxylic acid can be activated (e.g., with EDC/NHS) to react with primary amines. |
The selection of the most appropriate surface chemistry will ultimately depend on the specific metal substrate, the biomolecule to be immobilized, and the desired stability and performance characteristics of the final device or formulation. This guide provides a foundational understanding to aid in making an informed decision.
Safety Operating Guide
Safe Disposal of Lipoamide-PEG3-Mal: A Procedural Guide
This document provides essential safety and logistical information for the proper disposal of Lipoamide-PEG3-Mal, a bifunctional crosslinker containing a lipoamide, a polyethylene (B3416737) glycol (PEG) spacer, and a maleimide (B117702) group. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
Chemical and Physical Properties
A summary of the relevant chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Formula | C25H41N3O7S2 |
| Molecular Weight | 559.74 g/mol |
| Appearance | Solid |
| Solubility | Soluble in Methylene chloride, DMA or DMSO. Limited solubility in acetonitrile. |
| Storage | Store at -20°C |
Hazard Identification and Safety Precautions
While some sources state that this compound is not a hazardous substance, it is crucial to handle it with care due to its reactive maleimide group and the potential for aquatic toxicity. Always consult the specific Safety Data Sheet (SDS) provided by the supplier.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A laboratory coat should be worn to protect skin.
-
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood.
Step-by-Step Disposal Procedure
The recommended disposal procedure for this compound involves the deactivation of the reactive maleimide group followed by disposal as hazardous chemical waste.
Experimental Protocol: Deactivation of Maleimide Group
This protocol is designed to quench the reactive maleimide moiety, rendering the compound less reactive before disposal.
-
Prepare a Quenching Solution: Prepare a 100 mM solution of a thiol-containing compound such as β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT) in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Reaction Setup: In a designated chemical waste container, add the this compound waste (solid or dissolved in a compatible solvent) to a 10-fold molar excess of the quenching solution.
-
Incubation: Allow the reaction to proceed for at least 2 hours at room temperature with occasional mixing to ensure complete reaction of the maleimide group.[1]
Waste Segregation and Disposal:
-
Solid Waste:
-
Unused solid this compound should be disposed of as hazardous chemical waste, preferably in its original container.[1]
-
If the container is open, place it inside a secondary, sealable container.[1]
-
Contaminated consumables (e.g., pipette tips, gloves) should be collected in a designated, sealed bag labeled as hazardous chemical waste.
-
-
Liquid Waste:
-
The deactivated this compound solution is considered hazardous chemical waste and must not be poured down the drain.[1]
-
Collect the deactivated solution in a clearly labeled, sealed, and appropriate waste container.[1]
-
Label the container with "Hazardous Waste" and the specific contents (e.g., "this compound deactivated with β-mercaptoethanol").
-
-
Final Disposal:
-
Store all waste containers in a designated, well-ventilated, and secure area.
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Spill Management
In case of a spill, follow these steps:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Wear PPE: Put on appropriate personal protective equipment.
-
Containment: For solid spills, carefully collect the powder using absorbent pads. Avoid creating dust. Do not use a vacuum cleaner. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Cleanup: Clean the contaminated surface with a detergent solution and then rinse with water.
-
Waste Collection: Collect all cleanup materials and cleaning solutions as hazardous waste in a sealed and labeled container.
Diagrams
Logical Relationship for Safe Disposal
Caption: Logical workflow for the safe disposal of this compound.
Experimental Workflow for Maleimide Deactivation
Caption: Experimental workflow for deactivating the maleimide group.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
